Murrayafoline A
説明
1-Methoxy-3-methyl-9H-carbazole has been reported in Murraya euchrestifolia, Murraya kwangsiensis, and other organisms with data available.
structure in first source
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1-methoxy-3-methyl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-9-7-11-10-5-3-4-6-12(10)15-14(11)13(8-9)16-2/h3-8,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDETUOZJFUNSKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327415 | |
| Record name | 1-Methoxy-3-methyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4532-33-6 | |
| Record name | 1-Methoxy-3-methyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Isolation of Murrayafoline A from Murraya Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayafoline A is a carbazole alkaloid first identified from the plant genus Murraya, a member of the Rutaceae family. Species such as Murraya koenigii (curry leaf tree) and Murraya tetramera are notable sources of this compound. Carbazole alkaloids, a class of heterocyclic aromatic organic compounds, are of significant interest to the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Murraya species. It details the experimental protocols for extraction and purification, presents a consolidated summary of its quantitative data, and illustrates the key signaling pathways modulated by this compound. The information herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Experimental Protocols
The isolation of this compound from Murraya species typically involves solvent extraction followed by chromatographic purification. The following protocols are a synthesis of methodologies reported in the literature.
Protocol 1: Extraction of Crude Alkaloids from Murraya koenigii Roots
-
Plant Material Preparation: Air-dried and coarsely powdered roots of Murraya koenigii are used as the starting material.
-
Soxhlet Extraction: The powdered root material is subjected to sequential extraction with solvents of increasing polarity. A common sequence begins with a non-polar solvent to remove fats and waxes, followed by a more polar solvent to extract the alkaloids.
-
Step 1 (Defatting): The powdered roots are extracted with petroleum ether (60-80°C) in a Soxhlet apparatus for 24-48 hours. This step removes non-polar compounds. The petroleum ether extract is retained as it contains the carbazole alkaloids.
-
Step 2 (Optional further extraction): The marc (plant material after initial extraction) can be subsequently extracted with more polar solvents like chloroform, ethyl acetate, or ethanol to isolate other classes of compounds.
-
-
Concentration: The petroleum ether extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract. The extractive value from petroleum ether has been reported to be around 4.03%.
Protocol 2: Isolation of this compound by Column Chromatography
-
Adsorbent and Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase. The silica gel is typically prepared as a slurry in the initial eluting solvent (e.g., petroleum ether) and carefully poured into the column to ensure a uniform packing.
-
Sample Loading: The crude petroleum ether extract is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the dried, adsorbed sample is carefully loaded onto the top of the prepared column.
-
Gradient Elution: The column is eluted with a solvent system of increasing polarity. A typical gradient involves starting with 100% petroleum ether and gradually introducing a more polar solvent like chloroform.
-
Initial Elution: The column is first eluted with 100% petroleum ether.
-
Gradient: The polarity is gradually increased by adding chloroform to the petroleum ether in a stepwise manner (e.g., 95:5, 90:10, 80:20, and so on, petroleum ether:chloroform).
-
Fractions of the eluate are collected sequentially.
-
-
Fraction Analysis: Each collected fraction is analyzed by Thin Layer Chromatography (TLC) on silica gel plates. The plates are typically visualized under UV light (254 nm and 366 nm) and/or by spraying with a suitable reagent (e.g., Dragendorff's reagent for alkaloids).
-
Isolation of this compound: Fractions showing a prominent spot corresponding to this compound are pooled together. This compound is typically eluted in fractions containing a mixture of petroleum ether and chloroform. The pooled fractions are concentrated under reduced pressure to yield purified this compound, which has been described as a brown viscous oil.
Data Presentation
The following tables summarize the quantitative data for this compound based on available literature.
Table 1: Physicochemical and Spectroscopic Data of this compound
| Parameter | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₃NO | |
| Molecular Weight | 211.26 g/mol | |
| Appearance | Brown viscous oil | |
| ESI-MS (m/z) | 212.1 [M+H]⁺ | |
| UV-Vis (λmax in nm) | 227, 252, 293, 332 | |
| IR (KBr, cm⁻¹) | 3407 (N-H), 2915 (C-H), 1607, 1495, 1475, 1461 (aromatic C=C) |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, Multiplicity, J in Hz) |
| 1 | 145.3 | - |
| 1a | 129.4 | - |
| 2 | 107.6 | 6.72 (s) |
| 3 | 127.9 | - |
| 4 | 112.5 | 7.47 (s) |
| 4a | 123.5 | - |
| 5 | 119.1 | 8.01 (d, 7.9) |
| 5a | 124.3 | - |
| 6 | 120.4 | 7.19 (t, 7.9) |
| 7 | 110.9 | 7.20 (t, 7.9) |
| 8 | 125.5 | 7.37 (d, 7.9) |
| 8a | 139.4 | - |
| OCH₃ | 55.4 | 3.97 (s) |
| CH₃ | 21.9 | 2.52 (s) |
| NH | - | 7.84 (br s) |
Visualization of Methodologies and Signaling Pathways
Workflow for the Isolation of this compound
The following diagram illustrates the general workflow for the isolation of this compound from Murraya koenigii roots.
Signaling Pathway of this compound's Anti-Inflammatory Action
This compound has been shown to exert its anti-inflammatory effects by directly targeting the transcription factor Sp1, which subsequently inhibits the NF-κB and MAPK signaling pathways. The diagram below illustrates this proposed mechanism.
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Murrayafoline A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data of Murrayafoline A, a carbazole alkaloid of significant interest in medicinal chemistry and drug development.
Chemical Structure
This compound is a carbazole alkaloid with the systematic IUPAC name 1-methoxy-3-methyl-9H-carbazole.[1] Its molecular formula is C₁₄H₁₃NO.[2] The core of the molecule is a tricyclic carbazole system, which consists of two fused benzene rings and a central nitrogen-containing pyrrole ring. A methoxy group is attached at the C1 position and a methyl group at the C3 position of the carbazole nucleus.
Stereochemistry
This compound is an achiral molecule. It lacks stereocenters and, due to its planar carbazole ring system, does not exhibit any form of stereoisomerism such as enantiomerism or diastereomerism. However, it is noteworthy that this compound can serve as a monomeric unit for the formation of dimeric carbazole alkaloids, such as Murrastifoline-F. These dimers can exhibit axial chirality (atropisomerism) due to restricted rotation around the single bond connecting the two monomer units.
Quantitative Data
The structural elucidation of this compound has been established through various spectroscopic techniques. The following tables summarize the key quantitative data.
NMR Spectroscopic Data
The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data are crucial for the structural confirmation of this compound.
| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |
| 1 | - | 147.9 |
| 2 | 6.86 (s) | 93.5 |
| 3 | - | 129.9 |
| 4 | 7.53 (s) | 120.5 |
| 4a | - | 123.9 |
| 5 | 8.05 (d, J=8.0) | 119.2 |
| 6 | 7.16 (m) | 120.1 |
| 7 | 7.39 (d, J=8.0) | 125.8 |
| 8 | 7.68 (d, J=8.0) | 110.8 |
| 8a | - | 123.1 |
| 9 | - | - |
| 9a | - | 140.4 |
| 1-OCH₃ | 3.95 (s) | 55.6 |
| 3-CH₃ | 2.52 (s) | 21.8 |
Data obtained in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are in Hertz (Hz).[3][4]
Mass Spectrometry and Infrared Spectroscopy Data
| Technique | Data |
| High-Resolution Mass Spectrometry (HRMS) | m/z [M+H]⁺ calculated for C₁₄H₁₄NO: 212.1075; found: 212.1073. |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3410 (N-H stretching), 1630, 1590, 1470 (aromatic C=C stretching), 1210 (C-O stretching). |
Experimental Protocols
Isolation of this compound from Glycosmis stenocarpa
A common method for the isolation of this compound is from the roots of Glycosmis stenocarpa.
-
Extraction : The air-dried and powdered roots of the plant material are macerated with methanol at room temperature for an extended period (e.g., 3 x 24 hours).
-
Concentration : The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation : The crude extract is then subjected to solvent-solvent partitioning using solvents of increasing polarity, such as n-hexane, ethyl acetate, and water, to separate compounds based on their polarity.
-
Chromatographic Separation : The ethyl acetate fraction, which is typically rich in carbazole alkaloids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Purification : Fractions containing this compound are further purified by preparative thin-layer chromatography (TLC) and/or recrystallization to yield the pure compound.
Total Synthesis of this compound
One reported synthetic route involves the following key steps:
-
Copper-Catalyzed Reaction : A copper-catalyzed reaction of 6-diazo-3-methyl-2-cyclohexen-1-one with aniline to produce 2-anilino-5-methylphenol.
-
Methylation : The resulting phenolic compound is then methylated.
-
Palladium-Catalyzed C-C Bond Coupling : The final step involves a palladium-catalyzed intramolecular C-C bond coupling to form the carbazole ring system of this compound.[5]
Biological Activity and Signaling Pathway
This compound has been identified as a potent anti-neuroinflammatory agent.[1][6] Its mechanism of action involves the direct targeting of the Specificity protein 1 (Sp1). By binding to Sp1, this compound inhibits the downstream activation of the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response.[1][2][6]
Experimental Protocol for Investigating Anti-Neuroinflammatory Effects
The anti-neuroinflammatory effects of this compound are typically investigated in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2 cells).[1]
-
Cell Culture and Treatment : BV-2 microglial cells are cultured and then pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour). Subsequently, the cells are stimulated with LPS to induce an inflammatory response.
-
Nitric Oxide (NO) Production Assay : The production of NO, a key inflammatory mediator, in the cell culture supernatant is measured using the Griess reagent.
-
ELISA for Pro-inflammatory Cytokines : The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis : To investigate the effect on signaling pathways, cell lysates are subjected to Western blotting to determine the expression and phosphorylation levels of key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., p38, JNK, ERK) pathways.
-
Target Identification : Techniques such as thermal proteome profiling (TPP), surface plasmon resonance (SPR), and cellular thermal shift assay (CETSA) can be employed to confirm the direct binding of this compound to its target protein, Sp1.[1][6]
References
- 1. biodragon.cn [biodragon.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. vjst.vast.vn [vjst.vast.vn]
- 5. CN103819392A - Method for synthesizing this compound as alkaloid - Google Patents [patents.google.com]
- 6. Natural carbazole alkaloid this compound displays potent anti-neuroinflammatory effect by directly targeting transcription factor Sp1 in LPS-induced microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Murrayafoline A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Murrayafoline A, a carbazole alkaloid with significant biological activities. The information presented herein is intended to support researchers and scientists in the fields of natural product chemistry, medicinal chemistry, and drug development in their efforts to identify, characterize, and utilize this compound.
Chemical Structure
This compound is chemically known as 1-methoxy-3-methyl-9H-carbazole, with the molecular formula C₁₄H₁₃NO.
Caption: Figure 1. Chemical Structure of this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 6.86 | s | - |
| H-4 | 7.53 | s | - |
| H-5 | 8.05 | d | 8.0 |
| H-6 | 7.16 | m | - |
| H-7 | 7.39 | t | 8.0 |
| H-8 | 7.68 | d | 8.0 |
| 1-OCH₃ | 3.94 | s | - |
| 3-CH₃ | 2.45 | s | - |
| NH | 10.9 (approx.) | br s | - |
s: singlet, d: doublet, t: triplet, m: multiplet, br s: broad singlet
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)[1]
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 146.1 |
| C-2 | 109.4 |
| C-3 | 129.6 |
| C-4 | 112.5 |
| C-4a | 127.2 |
| C-4b | 122.5 |
| C-5 | 109.8 |
| C-6 | 118.9 |
| C-7 | 125.6 |
| C-8 | 120.1 |
| C-8a | 124.2 |
| C-9a | 140.4 |
| 1-OCH₃ | 55.6 |
| 3-CH₃ | 21.2 |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Interpretation |
| ~3419 | N-H stretching |
| ~3051 | Aromatic C-H stretching |
| ~1450 | C-N stretching |
| ~1327 | C-H deformation and N-C aromatic stretching |
| ~727 | Out-of-plane N-H bending |
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 211 | [M]⁺ (Molecular Ion) |
Experimental Protocols
The spectroscopic data presented above are typically acquired using standard analytical techniques. While specific instrument parameters may vary, the following provides a general overview of the methodologies employed for the characterization of carbazole alkaloids like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
Data Acquisition: Standard pulse sequences are used for acquiring 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. Chemical shifts are referenced to the residual solvent peak. For ¹H NMR, parameters such as spectral width, acquisition time, and relaxation delay are optimized to ensure good resolution and accurate integration. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
-
Mass Analysis: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: The mass spectrometer is operated in full scan mode to obtain the mass spectrum, showing the molecular ion and various fragment ions. The high-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a natural product like this compound.
Caption: A logical workflow for the spectroscopic analysis of a natural product.
Murrayafoline A: A Comprehensive Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Murrayafoline A, a carbazole alkaloid isolated from plants of the Murraya genus, has emerged as a promising natural compound with significant anti-cancer potential. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its cytotoxic, anti-proliferative, and anti-metastatic effects on cancer cells. By directly targeting the Sp1 transcription factor, this compound orchestrates a multi-pronged attack on key oncogenic signaling pathways, including NF-κB, MAPK, and Wnt/β-catenin. This leads to the induction of cell cycle arrest and apoptosis, and the inhibition of cellular processes critical for metastasis. This document consolidates quantitative data, details key experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in oncology and drug discovery.
Introduction
The quest for novel, effective, and less toxic cancer therapeutics has led to the exploration of natural products as a rich source of bioactive compounds. Carbazole alkaloids, a class of heterocyclic aromatic compounds, have demonstrated a wide range of pharmacological activities, including potent anti-cancer effects. This compound, a prominent member of this class, has been the subject of increasing research interest due to its ability to modulate critical cellular processes involved in tumorigenesis and cancer progression. This guide aims to elucidate the intricate mechanisms of action of this compound in cancer cells, providing a foundational resource for further research and development.
Cytotoxicity and Anti-Proliferative Activity
This compound exhibits significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function.
Data Presentation: IC50 Values of this compound and its Derivatives
The following table summarizes the reported IC50 values for this compound and its derivatives in various cancer cell lines. This data highlights the compound's broad-spectrum anti-cancer activity.
| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |
| This compound | Hep-G2 (Liver) | 6.24 | [1] |
| This compound-loaded liposomes | Hep-G2 (Liver) | 21.97 | [1] |
| 2'-hydroxychalcone containing this compound (6a) | LU-1 (Lung) | 23.97 | |
| 2'-hydroxychalcone containing this compound (6a) | Hep-G2 (Liver) | 35.19 | |
| 2'-hydroxychalcone containing this compound (6a) | MCF-7 (Breast) | 80.19 | |
| 2'-hydroxychalcone containing this compound (6a) | P338 (Leukemia) | 25.01 | |
| 2'-hydroxychalcone containing this compound (6a) | SW480 (Colon) | 45.33 |
Core Mechanism of Action: Targeting Key Signaling Pathways
This compound's anti-cancer activity stems from its ability to modulate multiple, interconnected signaling pathways that are often dysregulated in cancer. The primary molecular target identified for this compound is the Specificity protein 1 (Sp1) , a transcription factor that plays a crucial role in the expression of a multitude of genes involved in cell growth, differentiation, and apoptosis.[2][3][4][5][6]
Inhibition of NF-κB and MAPK Signaling Pathways
By directly binding to Sp1, this compound effectively inhibits the downstream activation of two critical pro-inflammatory and pro-survival signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4][5][6]
-
NF-κB Pathway: The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy. This compound's inhibition of Sp1 leads to the inactivation of IKKβ, a key kinase in the NF-κB pathway, thereby preventing the nuclear translocation of NF-κB and the transcription of its target genes.[3][4]
-
MAPK Pathway: The MAPK pathway, including the p38 and JNK cascades, is involved in cellular stress responses, proliferation, and apoptosis. In many cancers, this pathway is aberrantly activated, contributing to uncontrolled cell growth. This compound's interaction with Sp1 leads to the suppression of p38 and JNK phosphorylation, thus attenuating MAPK signaling.[3][4]
Attenuation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a key driver in many cancers, particularly colorectal cancer. This compound has been shown to attenuate this pathway by promoting the degradation of intracellular β-catenin.[2] This prevents the nuclear accumulation of β-catenin and subsequent transcription of T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) target genes, such as cyclin D1 and c-myc, which are critical for cell proliferation.
Induction of Cell Cycle Arrest
By inhibiting the expression of key cell cycle regulators, this compound effectively halts the proliferation of cancer cells. It primarily induces a G0/G1 phase arrest .[7] This is achieved through the downregulation of:
-
Cyclins: Cyclin D1 and Cyclin E
-
Cyclin-Dependent Kinases (CDKs): CDK2 and CDK4
This reduction in cyclin/CDK activity prevents the phosphorylation of the retinoblastoma protein (pRb), a key step for cells to progress from the G1 to the S phase of the cell cycle.
Data Presentation: Effect of Murrayanine on Cell Cycle Distribution in A549 Cells
While specific quantitative data for this compound is limited, studies on the closely related compound Murrayanine in A549 lung adenocarcinoma cells demonstrate a clear G2/M phase arrest.
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control | 58.3 | 27.4 | 14.3 |
| Murrayanine (9 µM) | 45.2 | 20.1 | 34.7 |
| Murrayanine (18 µM) | 33.8 | 15.6 | 50.6 |
| Murrayanine (36 µM) | 21.5 | 10.2 | 68.3 |
| Data adapted from a study on Murrayanine, a closely related carbazole alkaloid. |
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. This compound and related carbazole alkaloids have been shown to induce apoptosis in various cancer cell lines. The induction of apoptosis is mediated through the intrinsic (mitochondrial) pathway, characterized by:
-
Alteration of Bcl-2 family proteins: An increase in the pro-apoptotic/anti-apoptotic (Bax/Bcl-2) ratio.
-
Activation of Caspases: Increased cleavage and activation of initiator caspase-9 and effector caspase-3.
Data Presentation: Apoptosis Induction by Murrayanine in A549 Cells
| Treatment | % Apoptotic Cells |
| Control | 2.5 |
| Murrayanine (9 µM) | 12.8 |
| Murrayanine (18 µM) | 28.4 |
| Murrayanine (36 µM) | 45.7 |
| Data adapted from a study on Murrayanine, a closely related carbazole alkaloid, using Annexin V/PI staining. |
Inhibition of Metastasis
The metastatic cascade, involving cell migration and invasion, is a major cause of cancer-related mortality. The signaling pathways inhibited by this compound, namely NF-κB and MAPK, are critically involved in regulating the expression of genes that promote metastasis, such as matrix metalloproteinases (MMPs). While direct quantitative data on the anti-metastatic effects of this compound is still emerging, its inhibitory action on these key pathways strongly suggests its potential to suppress cancer cell migration and invasion.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Seed cells at a density of 5x10³ to 1x10⁴ cells/well in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.
Protocol:
-
Treat cells with this compound, lyse the cells, and extract total protein.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Quantify band intensities using software like ImageJ.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells.
For Cell Cycle Analysis:
-
Treat cells with this compound, harvest, and fix in cold 70% ethanol.
-
Wash the cells and resuspend in PBS containing RNase A and propidium iodide (PI).
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.
For Apoptosis Analysis (Annexin V/PI Staining):
-
Treat cells with this compound and harvest.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Wound Healing (Scratch) Assay for Cell Migration
The wound healing assay is a straightforward method to study collective cell migration in vitro.
Protocol:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a linear scratch in the monolayer using a sterile pipette tip.
-
Gently wash the cells to remove debris.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
Measure the width or area of the scratch at each time point and calculate the percentage of wound closure.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent through its multifaceted mechanism of action. By targeting Sp1 and subsequently inhibiting the NF-κB, MAPK, and Wnt/β-catenin signaling pathways, it effectively induces cell cycle arrest and apoptosis in cancer cells. Its implied role in inhibiting metastasis further enhances its therapeutic promise.
Future research should focus on:
-
Conducting comprehensive in vivo studies to validate the in vitro findings and assess the safety and efficacy of this compound in animal models.
-
Exploring the potential for synergistic effects when combined with existing chemotherapeutic agents.
-
Investigating the detailed molecular interactions between this compound and Sp1 to facilitate the design of more potent and selective analogs.
-
Expanding the evaluation of this compound against a wider panel of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles.
This technical guide provides a solid foundation for understanding the anti-cancer properties of this compound, paving the way for its further development as a novel therapeutic agent.
References
- 1. rsc.org [rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Natural carbazole alkaloid this compound displays potent anti-neuroinflammatory effect by directly targeting transcription factor Sp1 in LPS-induced microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biodragon.cn [biodragon.cn]
- 5. researchgate.net [researchgate.net]
- 6. natural-carbazole-alkaloid-murrayafoline-a-displays-potent-anti-neuroinflammatory-effect-by-directly-targeting-transcription-factor-sp1-in-lps-induced-microglial-cells - Ask this paper | Bohrium [bohrium.com]
- 7. This compound Induces a G0/G1-Phase Arrest in Platelet-Derived Growth Factor-Stimulated Vascular Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Murrayafoline A and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayafoline A, a carbazole alkaloid primarily isolated from plants of the Murraya and Glycosmis genera, has emerged as a significant natural product scaffold in medicinal chemistry. Its unique chemical structure has prompted the synthesis of a diverse array of derivatives, leading to the discovery of potent biological activities. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on their anti-inflammatory, cytotoxic, and antifungal properties. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further research and drug development efforts in this promising area.
Anti-inflammatory and Anti-neuroinflammatory Activity
This compound and its derivatives have demonstrated significant anti-inflammatory and particularly potent anti-neuroinflammatory effects. The primary mechanism underlying this activity involves the direct targeting of the Specificity protein 1 (Sp1), which in turn inhibits the downstream NF-κB and MAPK signaling pathways.
Quantitative Anti-inflammatory Activity Data
| Compound | Assay | Cell Line | Target/Mediator | Activity (IC₅₀/Inhibition) | Reference |
| This compound | LPS-induced NO production | BV-2 microglia | Nitric Oxide | Potent inhibition at 5-20 µM | [1][2] |
| This compound | LPS-induced cytokine production | BV-2 microglia | TNF-α, IL-6, IL-1β | Potent inhibition at 5-20 µM | [1][2] |
| N-substituted-1,2,3-triazole derivatives | LPS-stimulated cytokine production | Bone marrow-derived dendritic cells | IL-6, IL-12 p40, TNF-α | Inhibition of production | [3][4] |
| This compound | LPS and poly (I:C)-stimulated cytokine production | RAW264.7 macrophages | IL-6, TNF-α, IL-10 | IC₅₀: 2.7 µM (IL-6), 3.4 µM (TNF-α), 3.7 µM (IL-10) | [4] |
Signaling Pathway of Anti-neuroinflammatory Action
The anti-neuroinflammatory activity of this compound is primarily mediated through its interaction with the transcription factor Sp1. This interaction disrupts the activation of key inflammatory signaling cascades.
Caption: this compound inhibits LPS-induced neuroinflammation by targeting Sp1.
Experimental Protocol: In Vitro Anti-neuroinflammatory Assay
This protocol describes the assessment of the anti-neuroinflammatory effects of this compound derivatives in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
1. Cell Culture:
-
Culture BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Treatment:
-
Seed BV-2 cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[2]
3. Nitric Oxide (NO) Production Assay (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify NO concentration using a sodium nitrite standard curve.[2]
4. Cytokine Production Assay (ELISA):
-
Collect the cell culture supernatant after treatment.
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[2]
Cytotoxic Activity
Numerous derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against a range of human cancer cell lines.
Quantitative Cytotoxicity Data
| Derivative Type | Compound | Cell Line | Activity (IC₅₀ in µg/mL) | Reference |
| β-Amino Alcohols | Compound 6c | Hep-G2 (Liver) | 3.99 | [1][5] |
| LU-1 (Lung) | 4.06 | [1][5] | ||
| P388 (Leukemia) | 7.85 | [1][5] | ||
| SW480 (Colon) | 10.21 | [1][5] | ||
| 2'-Hydroxychalcones | Compound 6a | LU-1 (Lung) | 23.97 | [6][7][8] |
| Hep-G2 (Liver) | 35.18 | [6][7][8] | ||
| MCF-7 (Breast) | 80.19 | [6][7][8] | ||
| P388 (Leukemia) | 45.62 | [6][7][8] | ||
| SW480 (Colon) | 50.11 | [6][7][8] | ||
| Parent Compound | This compound | SK-MEL-5 (Melanoma) | 5.31 | [1][9] |
| Colo-205 (Colon) | 6.88 | [1][9] | ||
| HCT-8 (Colon) | 7.52 | [1][9] | ||
| KB (Nasopharynx) | 7.15 | [1][9] | ||
| A-549 (Lung) | 6.99 | [1][9] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
3. MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
Caption: A streamlined workflow of the MTT assay for cytotoxicity testing.
Antifungal Activity
This compound and some of its derivatives have also shown promising antifungal properties.
Quantitative Antifungal Activity Data
| Compound | Fungal Strain | Activity | Reference |
| This compound | Cladosporium cucumerinum | Strong fungicidal activity at 12.5 µ g/dose | [1][9] |
| 1-hydroxy-3-methyl-9H-carbazole | Cladosporium cucumerinum | Strong fungicidal activity at 12.5 µ g/dose | [1][9] |
| 1-(3-methylbut-2-enyloxy)-3-methyl-9H-carbazole | Cladosporium cucumerinum | Inactive | [1][9] |
| 1-(2,3,4,6-tetra-O-acetyl-α-D-O-glucopyranosyl)-3-methyl-9H-carbazole | Cladosporium cucumerinum | Inactive | [1][9] |
Experimental Protocol: Antifungal Bioautography Assay
This protocol is a general method for assessing the antifungal activity of compounds against filamentous fungi like Cladosporium cucumerinum.
1. Fungal Culture:
-
Culture Cladosporium cucumerinum on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at 25-28°C until sufficient sporulation is observed.
2. Preparation of Spore Suspension:
-
Harvest the fungal spores by flooding the agar plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80).
-
Gently scrape the surface with a sterile loop to dislodge the spores.
-
Filter the spore suspension through sterile glass wool to remove mycelial fragments.
-
Adjust the spore concentration to approximately 10⁶ spores/mL using a hemocytometer.
3. Thin-Layer Chromatography (TLC):
-
Spot different concentrations of the this compound derivatives onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the compounds.
-
Allow the solvent to evaporate completely from the TLC plate.
4. Bioautography:
-
Spray the developed TLC plate with the prepared fungal spore suspension until it is evenly moistened.
-
Place the sprayed TLC plate in a humidified chamber.
-
Incubate at 25-28°C for 2-3 days, or until fungal growth is visible on the plate.
5. Observation and Analysis:
-
Zones of growth inhibition will appear as clear areas against a background of fungal growth.
-
The size of the inhibition zone is indicative of the antifungal activity. The minimum amount of compound required to produce a clear inhibition zone is determined.
Synthesis of this compound Derivatives
A variety of synthetic strategies have been employed to generate derivatives of this compound, often involving modifications at the nitrogen or oxygen atoms of the carbazole core.
Experimental Protocol: Synthesis of 1-O-Substituted Derivatives
This protocol describes a general method for the synthesis of 1-O-substituted derivatives of this compound, starting from the demethylation of this compound.
1. Demethylation of this compound:
-
Dissolve this compound in a suitable dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C.
-
Add a demethylating agent, such as boron tribromide (BBr₃), dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of methanol or water.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 1-hydroxy-3-methyl-9H-carbazole by column chromatography.[9]
2. O-Alkylation:
-
To a solution of 1-hydroxy-3-methyl-9H-carbazole in a suitable solvent (e.g., acetone or DMF), add a base (e.g., potassium carbonate or sodium hydride).
-
Add the desired alkylating agent (e.g., an alkyl halide or tosylate).
-
Heat the reaction mixture and monitor its progress by TLC.
-
After completion, cool the reaction, filter off any solids, and concentrate the filtrate.
-
Purify the product by column chromatography to obtain the desired 1-O-substituted derivative.
Caption: A two-step process for synthesizing 1-O-substituted derivatives.
Conclusion
This compound and its synthetic derivatives represent a rich source of biologically active compounds with significant therapeutic potential. The potent anti-inflammatory, cytotoxic, and antifungal activities highlighted in this guide underscore the importance of this carbazole scaffold in drug discovery. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a solid foundation for researchers to build upon, accelerating the exploration and development of novel therapeutic agents derived from this compound. Further investigations into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds are warranted to fully realize their clinical potential.
References
- 1. 1-O-Substituted derivatives of this compound and their antifungal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biodragon.cn [biodragon.cn]
- 3. Synthesis of novel derivatives of this compound and their inhibitory effect on LPS-stimulated production of pro-inflammatory cytokines in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. vjst.vast.vn [vjst.vast.vn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Antifungal Properties of 1-O-Substituted Murrayafoline A Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and antifungal properties of 1-O-substituted derivatives of Murrayafoline A, a carbazole alkaloid. Carbazole alkaloids, isolated from various natural sources, have demonstrated a wide range of biological activities, including antitumor, antiplatelet aggregation, and antimicrobial effects.[1][2] This guide focuses on specific synthetic derivatives of this compound, detailing their efficacy against fungal pathogens, the experimental methodologies used for their synthesis and evaluation, and the logical relationships between their structural modifications and biological activity.
Synthesis of 1-O-Substituted this compound Derivatives
The synthesis of three key 1-O-substituted derivatives from the parent compound, this compound (1), has been reported.[3][4][5] These derivatives are 1-hydroxy-3-methyl-9H-carbazole (2), 1-(3-methylbut-2-enyloxy)-3-methyl-9H-carbazole (3), and 1-(2,3,4,6,-tetra-O-acetyl-α-D-O-glucopyranosyl)-3-methyl-9H-carbazole (4).[3][4][5] The synthetic pathway involves demethylation, followed by prenylation or glycosylation.
Caption: Synthetic route to 1-O-substituted this compound derivatives.
a) Synthesis of 1-hydroxy-3-methyl-9H-carbazole (2) via O-Demethylation: The O-demethylation of this compound (1) is achieved using boron tribromide (BBr₃) in dichloromethane (CH₂Cl₂).[1][6] The reaction is typically performed at a low temperature, such as -78°C, to yield compound 2 in high yield (approximately 85%).[6]
b) Synthesis of 1-(3-methylbut-2-enyloxy)-3-methyl-9H-carbazole (3) via Prenylation: The 1-O-prenyl ether derivative (3) is prepared from compound 2 using the Mitsunobu reaction.[6] This involves condensing 1-hydroxy-3-methyl-9H-carbazole (2) with 3-methyl-2-buten-1-ol in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in dry tetrahydrofuran (THF).[6] The reaction starts at -10°C and proceeds for about 15 hours at room temperature, yielding the desired ether (3) in a 45% yield.[6]
c) Synthesis of 1-(2,3,4,6,-tetra-O-acetyl-α-D-O-glucopyranosyl)-3-methyl-9H-carbazole (4) via Glycosylation: The glycosylated derivative (4) is synthesized by reacting compound 2 with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide.[6] The reaction is carried out at 50°C in a biphasic system of chloroform (CHCl₃) and aqueous potassium carbonate (K₂CO₃), using tetraethylammonium bromide (TEAB) as a phase-transfer catalyst, resulting in a 60% yield.[6]
Antifungal Activity Data
The antifungal activity of this compound and its derivatives was evaluated against the phytopathogenic fungus Cladosporium cucumerinum. The results are presented in a semiquantitative manner, indicating the dose at which fungicidal activity is observed.
| Compound No. | Compound Name | Substitution at 1-O Position | Antifungal Activity vs. C. cucumerinum |
| 1 | This compound | Methoxy (-OCH₃) | Strong activity at 12.5 µg |
| 2 | 1-hydroxy-3-methyl-9H-carbazole | Hydroxy (-OH) | Strong activity at 12.5 µg |
| 3 | 1-(3-methylbut-2-enyloxy)-3-methyl-9H-carbazole | Prenyloxy | Moderate activity |
| 4 | 1-(2,3,4,6,-tetra-O-acetyl-α-D-O-glucopyranosyl)-3-methyl-9H-carbazole | Acetylated Glucosyl | No activity |
Caption: Relationship between 1-O substitution and antifungal activity.
The data clearly indicates that the presence of a small, polar group (methoxy or hydroxyl) at the 1-position is crucial for the strong antifungal activity of the carbazole scaffold.[1] Introducing a bulkier, lipophilic prenyl group diminishes this activity, while adding a large, polar glycosyl moiety completely abolishes it.[1][6]
Experimental Protocol: Antifungal Susceptibility Testing
The evaluation of fungicidal activity for these compounds was performed using a semiquantitative test developed by Gottstein.[1][6] This method is a type of bioautography or agar diffusion assay suitable for estimating the relative activity of compounds with similar diffusion characteristics.[1]
Caption: Workflow for the Gottstein semiquantitative antifungal assay.
Potential Antifungal Mechanism of Action
While the specific molecular target for this compound derivatives was not detailed in the analyzed literature, the primary mechanism of action for many antifungal agents, including azoles and polyenes, involves the disruption of the fungal cell membrane.[7][8] A common target is the biosynthesis of ergosterol, a sterol unique and essential to fungal cell membranes.[7][8] It is plausible that carbazole alkaloids like this compound interfere with this pathway or directly interact with the membrane, leading to increased permeability and cell death.
Caption: Proposed mechanism targeting the ergosterol pathway.
In this proposed pathway, the antifungal agent inhibits a key enzyme in the ergosterol biosynthesis pathway. This leads to a depletion of ergosterol in the cell membrane, compromising its integrity and ultimately causing fungal cell death.[7][8] The structural changes in the 1-O-substituted derivatives likely affect their ability to interact with this putative target, explaining the observed differences in their antifungal potency.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Antimicrobial activity of natural and semi-synthetic carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 1-O-Substituted derivatives of this compound and their antifungal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Murrayafoline A: A Deep Dive into its Potential as a Specificity Protein 1 (Sp1) Transcription Factor Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The transcription factor Specificity protein 1 (Sp1) has long been identified as a critical player in the landscape of cancer and inflammatory diseases. Its overexpression is correlated with poor prognosis in a variety of cancers, making it a compelling target for therapeutic intervention. Murrayafoline A, a carbazole alkaloid isolated from plants of the Murraya species, has emerged as a promising natural compound that directly targets Sp1, thereby modulating its downstream signaling pathways. This technical guide provides an in-depth overview of the current understanding of this compound as a potential Sp1 inhibitor, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the experimental workflows used to characterize it.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the interaction and effects of this compound.
| Parameter | Value | Cell Line/System | Description |
| Binding Affinity (Kd) | 11.34 pM | BV-2 cells | Dissociation constant for the direct binding of this compound to Sp1, determined by Surface Plasmon Resonance (SPR).[1] |
| IC50 (Cell Viability) | 9 µM | A549 (Lung Cancer) | Concentration of Murrayanine (a related carbazole alkaloid) that inhibits cell growth by 50%. |
| >100 µM | MRC-5 (Normal Lung Fibroblasts) | Demonstrates selectivity for cancer cells over normal cells. | |
| IC50 (Inhibition of NO Production) | Concentration-dependent | BV-2 cells | This compound at 5, 10, and 20 μM significantly inhibited LPS-induced nitric oxide production. |
| IC50 (Inhibition of TNF-α Production) | Concentration-dependent | BV-2 cells | This compound at 5, 10, and 20 μM significantly inhibited LPS-induced TNF-α production. |
| IC50 (Inhibition of IL-6 Production) | Concentration-dependent | BV-2 cells | This compound at 5, 10, and 20 μM significantly inhibited LPS-induced IL-6 production. |
| Effect on Gene Expression | Decreased | SW480 and HCT-116 (Colon Cancer) | This compound (10-80 μM) reduced the levels of cyclin D1 and c-myc.[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway inhibited by this compound and the general experimental workflow for its characterization.
Figure 1: this compound inhibits Sp1-mediated inflammatory signaling.
Figure 2: Workflow for evaluating this compound as a Sp1 inhibitor.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound as an Sp1 inhibitor.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and normal cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized and quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cells (e.g., A549, MRC-5) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50, 100 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the inhibitory effect of this compound on nitric oxide production in stimulated macrophages.
Principle: The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured at 540 nm.
Protocol:
-
Cell Culture and Treatment: Plate BV-2 microglial cells in a 96-well plate and treat with various concentrations of this compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reagent Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.
Cytokine Measurement (ELISA)
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines like TNF-α and IL-6.
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is bound between a capture antibody and a detection antibody. The detection antibody is linked to an enzyme, and in the final step, a substrate is added that is converted by the enzyme into a detectable signal.
Protocol (General for TNF-α and IL-6):
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants (collected as in the Griess assay) and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentration from the standard curve.
Direct Binding Assays
Objective: To quantitatively measure the direct binding affinity between this compound and Sp1.
Principle: SPR is a label-free technique that measures the real-time interaction between two molecules. One molecule (the ligand, e.g., Sp1) is immobilized on a sensor chip, and the other (the analyte, e.g., this compound) flows over the surface. Binding causes a change in the refractive index at the surface, which is detected as a response.
Protocol:
-
Ligand Immobilization: Immobilize recombinant human Sp1 protein onto a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Injection: Inject various concentrations of this compound in a running buffer (e.g., HBS-EP+) over the sensor surface at a constant flow rate.
-
Data Acquisition: Monitor the association and dissociation phases in real-time.
-
Regeneration: Regenerate the sensor surface between injections using a suitable regeneration solution.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Objective: To confirm the engagement of this compound with Sp1 in a cellular context.
Principle: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation upon ligand binding.
Protocol:
-
Cell Treatment: Treat intact cells (e.g., BV-2) with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at various temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Quantification: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Detection: Analyze the amount of soluble Sp1 in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble Sp1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Objective: To identify the protein target of this compound from a complex protein lysate.
Principle: DARTS is based on the observation that a protein, when bound to a small molecule ligand, becomes more resistant to proteolysis.
Protocol:
-
Lysate Preparation: Prepare a total protein lysate from the cells of interest.
-
Compound Incubation: Incubate aliquots of the lysate with this compound or a vehicle control.
-
Protease Digestion: Treat the lysates with a protease (e.g., pronase) for a limited time.
-
Reaction Quenching: Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer.
-
Analysis: Analyze the protein digestion patterns by SDS-PAGE and Coomassie staining or Western blotting for a specific protein of interest (Sp1). A protected band in the presence of this compound suggests a direct interaction.
Western Blotting
Objective: To determine the effect of this compound on the protein levels of Sp1 and its downstream targets like cyclin D1 and c-Myc.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Sp1, cyclin D1, c-Myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.
Conclusion
This compound has demonstrated significant potential as a direct inhibitor of the Sp1 transcription factor. The compelling quantitative data, including its high binding affinity and its ability to modulate Sp1-driven cellular processes, underscore its promise as a lead compound for the development of novel therapeutics for cancer and inflammatory disorders. The detailed experimental protocols provided in this guide offer a comprehensive framework for researchers to further investigate the intricate mechanisms of this compound and to explore its full therapeutic potential. Future studies should focus on expanding the evaluation of this compound in a broader range of cancer models and on optimizing its pharmacological properties for potential clinical translation.
References
A Technical Guide to the Anti-inflammatory Effects of Murrayafoline A on Microglial Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Neuroinflammation, primarily mediated by the activation of microglial cells, is a critical factor in the pathogenesis of various neurodegenerative diseases. This document provides a comprehensive technical overview of the anti-inflammatory properties of Murrayafoline A, a carbazole alkaloid, with a specific focus on its effects on microglial cells. This compound has been shown to potently inhibit the production of key neuroinflammatory mediators by directly targeting the transcription factor Specificity protein 1 (Sp1), thereby suppressing the downstream NF-κB and MAPK signaling pathways. This guide details the molecular mechanisms, summarizes key quantitative data, outlines experimental protocols, and visualizes the relevant biological pathways and workflows.
Introduction
This compound is a natural carbazole alkaloid isolated from plants of the Murraya species.[1] Recent studies have highlighted its significant anti-neuroinflammatory potential.[1][2] In the central nervous system (CNS), microglia are the resident immune cells that become activated in response to pathogens or injury.[3] While this activation is a crucial protective mechanism, chronic or excessive activation leads to the sustained release of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), contributing to neuronal damage.[1][4]
This compound exerts its anti-inflammatory effects by directly binding to and inhibiting the transcription factor Sp1.[1][5] This action prevents the activation of two critical pro-inflammatory signaling cascades: the NF-κB pathway and the p38/JNK Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately reducing the expression and release of inflammatory molecules.[1][6]
Quantitative Data Summary
The efficacy of this compound in suppressing neuroinflammation has been quantified in both in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Effects of this compound on Pro-inflammatory Mediator Production in LPS-Stimulated BV-2 Microglial Cells
| Mediator | This compound Concentration | Duration of Treatment | Observation | Reference |
| Nitric Oxide (NO) | 5-20 µM | 24 hours | Potent inhibition of NO production. | [1][6] |
| TNF-α | 5-20 µM | 24 hours | Potent inhibition of TNF-α production. | [1][6] |
| IL-6 | 5-20 µM | 24 hours | Potent inhibition of IL-6 production. | [1][6] |
| IL-1β | 5-20 µM | 24 hours | Potent inhibition of IL-1β production. | [1][6] |
Table 2: Binding Affinity and In Vivo Efficacy of this compound
| Parameter | Method | Value / Observation | Reference |
| Binding to Specificity protein 1 (Sp1) | |||
| Dissociation Constant (KD) | Surface Plasmon Resonance (SPR) | 11.34 pM | [6] |
| In Vivo Effects (LPS-induced mice) | |||
| Dosage | Intraperitoneal Injection | 10-50 mg/kg (1-hour pretreatment) | [6] |
| Microglial Activation (Iba-1) | Immunohistochemistry (IHC) | Significant suppression of Iba-1 expression in the brain. | [1][5] |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | Immunohistochemistry (IHC) | Significant reduction in the expression of TNF-α and IL-6 in the brain. | [1][5] |
| Neuronal Integrity (Nissl bodies) | Nissl Staining | Increased number of Nissl bodies, indicating protection against neuronal injury. | [1][5] |
Molecular Mechanism of Action
The primary mechanism through which this compound exerts its anti-inflammatory effects is the direct inhibition of the transcription factor Sp1. This interaction has been confirmed through multiple assays, including thermal proteome profiling (TPP), surface plasmon resonance (SPR), cellular thermal shift assay (CETSA), and drug affinity responsive target stability (DRATS).[1][2]
By targeting Sp1, this compound prevents the activation of downstream inflammatory signaling pathways crucial for the production of inflammatory mediators in microglia.
Caption: Mechanism of this compound in microglial cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to evaluate the effects of this compound.
General Experimental Workflow
The investigation of this compound's effects follows a logical progression from in vitro characterization to in vivo validation.
Caption: General workflow for evaluating this compound.
BV-2 Microglial Cell Culture and Treatment
-
Cell Line: Murine microglial cell line BV-2.[5]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[5]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[7]
-
Treatment Protocol:
-
Cells are seeded into appropriate plates (e.g., 96-well for viability, 24-well for NO/ELISA, 6-well for Western blot).
-
Cells are pre-treated with varying concentrations of this compound (e.g., 5, 10, 20 µM) for 1-2 hours.[5][6]
-
Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubating for the desired time (e.g., 24 hours).[5]
-
Nitric Oxide (NO) Production Assay
-
Principle: Measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reaction.
-
Procedure:
-
Collect 50 µL of cell culture supernatant from each well of a 24-well plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.[5]
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Measurement by ELISA
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Use commercially available ELISA kits according to the manufacturer's instructions.
-
Briefly, supernatants are added to microplate wells pre-coated with capture antibodies specific to the target cytokine.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate solution is then added, which develops a color in proportion to the amount of bound cytokine.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength (e.g., 450 nm).
-
Concentrations are determined by comparison to a standard curve.[4]
-
Western Blot Analysis
-
Principle: Detects specific proteins in a cell lysate to assess the activation state of signaling pathways (e.g., phosphorylation of IKKβ, p38, JNK).
-
Procedure:
-
After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-IKKβ, anti-p-p38, anti-p-JNK, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
-
Quantify band density using software like ImageJ.[5]
-
Conclusion and Future Directions
This compound presents a compelling profile as an anti-neuroinflammatory agent. Its well-defined mechanism of action, involving the direct targeting of Sp1 to inhibit both NF-κB and MAPK signaling, provides a strong rationale for its therapeutic potential in neurodegenerative diseases where microglial activation is a key pathological feature.[1][4] The quantitative data robustly support its efficacy in reducing the production of a range of pro-inflammatory mediators in vitro and mitigating neuroinflammation in vivo.
Future research should focus on:
-
Pharmacokinetic and Safety Profiles: Detailed studies on the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound are necessary for clinical translation.
-
Chronic Disease Models: Evaluating the efficacy of this compound in chronic, progressive models of neurodegeneration (e.g., Alzheimer's or Parkinson's disease models) will be crucial.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound could lead to the development of novel compounds with improved potency, selectivity, and drug-like properties.[8]
This technical guide provides a foundational understanding for researchers and drug developers interested in leveraging the therapeutic potential of this compound for combating neuroinflammatory disorders.
References
- 1. Natural carbazole alkaloid this compound displays potent anti-neuroinflammatory effect by directly targeting transcription factor Sp1 in LPS-induced microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. natural-carbazole-alkaloid-murrayafoline-a-displays-potent-anti-neuroinflammatory-effect-by-directly-targeting-transcription-factor-sp1-in-lps-induced-microglial-cells - Ask this paper | Bohrium [bohrium.com]
- 5. biodragon.cn [biodragon.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel derivatives of this compound and their inhibitory effect on LPS-stimulated production of pro-inflammatory cytokines in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Murrayafoline A Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Murrayafoline A, a carbazole alkaloid isolated from plants of the Murraya and Glycosmis genera, has emerged as a promising scaffold in drug discovery due to its diverse biological activities, including cytotoxic, anti-neuroinflammatory, and antifungal properties. Significant research has been directed toward synthesizing and evaluating analogs of this compound to understand its structure-activity relationships (SAR) and develop derivatives with enhanced potency and selectivity. This technical guide synthesizes the current understanding of the SAR of this compound analogs, presenting quantitative data, detailed experimental protocols, and visual summaries of signaling pathways and logical relationships to aid in the rational design of novel therapeutic agents.
Structure-Activity Relationship for Cytotoxic Activity
The anticancer potential of this compound has been a primary focus of analog development. Studies have revealed that specific structural modifications significantly impact its cytotoxic efficacy against various human cancer cell lines.
The Critical Role of the N-H Group
A recurring finding in SAR studies is the crucial role of the indole N-H group of the carbazole nucleus. Substitution at this position consistently leads to a marked decrease in cytotoxic activity. This suggests that the N-H proton may be involved in critical hydrogen bonding interactions with the biological target.
N-Alkylation and Conjugation
To explore the impact of substitutions, various analogs have been synthesized, including conjugates with 2'-hydroxychalcones and β-amino alcohols.
-
2'-Hydroxychalcone Conjugates : A series of 2'-hydroxychalcones containing the this compound moiety were synthesized and evaluated. While some compounds (6a-6d in the study) showed activity, their potency was generally lower than the parent compound, reinforcing the observation that substitution on the carbazole nitrogen is detrimental to cytotoxicity.
-
β-Amino Alcohol Derivatives : Synthesis of β-amino alcohols from this compound yielded analogs with moderate cytotoxic effects. Although none of the synthesized compounds surpassed the potency of this compound or the positive control, ellipticine, some derivatives exhibited promising activity. For instance, compound 6c from one study was identified as the most active against Hep-G2 and LU-1 cell lines, with IC50 values of 3.99 and 4.06 μg/mL, respectively. This indicates that while N-substitution is generally unfavorable, specific side chains may confer some level of activity, warranting further exploration.
-
Other Conjugates : Conjugation of this compound with zerumbone and artemisinin via N-alkylation resulted in compounds that were inactive against the tested cell lines (Hep-G2, LU, RD, and Fl), further highlighting the sensitivity of the N-H position.
Quantitative Cytotoxicity Data
The following table summarizes the reported cytotoxic activities of this compound and its key analogs against various cancer cell lines.
| Compound/Analog | Modification | Cancer Cell Line | IC50 (µg/mL) | Reference |
| This compound | Parent Compound | SK-MEL-5, Colo-205, HCT-8, KB, A-549 | 5.31 - 7.52 | |
| Analog 6a | 2'-hydroxychalcone conjugate | LU-1 | 23.97 | |
| Hep-G2 | 80.19 | |||
| MCF-7 | 45.11 | |||
| P338 | 33.58 | |||
| SW480 | 38.90 | |||
| Analog 6c | β-amino alcohol derivative | Hep-G2 | 3.99 | |
| LU-1 | 4.06 | |||
| Ellipticine | Positive Control | LU-1, Hep-G2, P338, SW480 | 0.21 - 0.41 |
SAR Summary for Cytotoxicity
The logical relationship for the cytotoxicity of this compound analogs can be visualized as follows.
Figure 1: Key SAR finding for this compound cytotoxicity.
Anti-Neuroinflammatory Activity and Mechanism
Recent studies have unveiled a potent anti-neuroinflammatory role for this compound, offering a new therapeutic avenue.
Mechanism of Action: Targeting Sp1
This compound exerts its anti-neuroinflammatory effects by directly targeting the Specificity protein 1 (Sp1), a zinc finger transcription factor. In lipopolysaccharide (LPS)-induced microglial cells, this compound was found to inhibit the production of key neuroinflammatory mediators, including nitric oxide (NO), TNF-α, IL-6, and IL-1β.
The binding of this compound to Sp1 leads to the downstream inactivation of the IKKβ/NF-κB and p38/JNK MAPKs signaling pathways. This mechanism prevents the translocation of NF-κB and the activation of MAPKs, which are critical for the transcription of pro-inflammatory genes.
Signaling Pathway Diagram
The signaling cascade inhibited by this compound is illustrated below.
Figure 2: Anti-neuroinflammatory signaling pathway of this compound.
Other Biological Activities
Antifungal Activity
This compound and its 1-O-substituted derivatives have been evaluated for antifungal properties. The parent compound and its 1-hydroxy derivative exhibited strong fungicidal activity against the plant pathogenic fungus Cladosporium cucumerinum.
| Compound/Analog | Modification | Organism | MIC (µg) | Reference |
| This compound | Parent Compound | Cladosporium cucumerinum | 12.5 | |
| Analog 2 | 1-hydroxy-3-methyl-9H-carbazole | Cladosporium cucumerinum | 12.5 |
Experimental Protocols
Detailed and reproducible experimental design is fundamental to SAR studies. The following sections provide methodologies for key assays cited in the literature.
Cytotoxicity Evaluation (MTT Assay)
This protocol is a standard method for assessing the in vitro cytotoxic activity of compounds on cancer cell lines.
-
Cell Culture : Human cancer cell lines (e.g., Hep-G2, LU-1, SW480) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding : Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment : Test compounds (this compound analogs) are dissolved in DMSO to create stock solutions and then diluted with culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the compound-containing medium. A vehicle control (DMSO) and a positive control (e.g., Ellipticine) are included.
-
Incubation : Plates are incubated for an additional 48-72 hours.
-
MTT Addition : 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. The MTT is reduced by viable cells to a purple formazan precipitate.
-
Formazan Solubilization : The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Anti-Neuroinflammatory Activity (Nitric Oxide Assay)
This assay quantifies the inhibition of nitric oxide (NO) production in LPS-stimulated microglial cells.
-
Cell Culture : BV-2 microglial cells are cultured as described in section 4.1.
-
Cell Seeding : Cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well and incubated for 24 hours.
-
Compound Treatment : Cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1 hour.
-
LPS Stimulation : Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. Control groups include untreated cells and cells treated with LPS alone.
-
Supernatant Collection : After incubation, 50 µL of the cell culture supernatant is collected from each well.
-
Griess Reaction : The collected supernatant is mixed with 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubated for 10 minutes at room temperature, protected from light.
-
Color Development : 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added, and the mixture is incubated for another 10 minutes. The presence of nitrite (a stable product of NO) leads to a colorimetric reaction.
-
Absorbance Measurement : The absorbance is measured at 540 nm.
-
Data Analysis : A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is calculated from the standard curve, and the percentage inhibition of NO production by the test compound is determined relative to the LPS-only control.
General SAR Experimental Workflow
The process of discovering and optimizing lead compounds from a natural product scaffold follows a structured workflow.
Figure 3: General experimental workflow for SAR studies.
Conclusion and Future Directions
The structure-activity relationship studies of this compound have provided critical insights for the development of new therapeutic agents. For cytotoxic activity, the unsubstituted N-H group on the carbazole ring is paramount, and N-alkylation is generally detrimental. However, specific substitutions, such as certain β-amino alcohols, may still yield moderately active compounds. The discovery of this compound's potent anti-neuroinflammatory activity, mediated through the direct inhibition of the Sp1 transcription factor, opens a new and exciting avenue for its application in treating neurodegenerative diseases.
Future research should focus on:
-
Exploring substitutions at other positions of the carbazole ring to enhance potency while retaining the crucial N-H group.
-
Synthesizing analogs specifically designed to optimize binding to the Sp1 transcription factor to develop more potent anti-neuroinflammatory agents.
-
Expanding the scope of biological evaluation to include a wider range of cancer cell lines, microbial strains, and in vivo models to fully characterize the therapeutic potential of promising analogs.
By leveraging the SAR data presented, researchers can more effectively design the next generation of this compound-based drugs with improved efficacy and clinical potential.
Pharmacological Profile of Murrayafoline A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayafoline A is a carbazole alkaloid first isolated from the medicinal plant Murraya euchrestifolia. Exhibiting a range of biological activities, this natural compound has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative data from key experimental assays, and the intricate signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Pharmacological Activities
This compound demonstrates a multifaceted pharmacological profile, with primary activities in anti-neuroinflammation, cancer cell cytotoxicity, and modulation of cardiovascular function. These effects are underpinned by its ability to interact with specific molecular targets and influence key cellular signaling cascades.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data associated with the pharmacological effects of this compound.
Table 1: Binding Affinity and In Vitro Efficacy
| Parameter | Target/Assay | Cell Line/System | Value | Reference |
| Dissociation Constant (KD) | Specificity protein 1 (Sp1) | Surface Plasmon Resonance | 11.34 µM | [1] |
| Anti-neuroinflammatory Activity | ||||
| Inhibition of Nitric Oxide (NO) Production | LPS-stimulated BV-2 microglia | BV-2 | Concentration-dependent | [1][2] |
| Inhibition of TNF-α Production | LPS-stimulated BV-2 microglia | BV-2 | Concentration-dependent | [1][2] |
| Inhibition of IL-6 Production | LPS-stimulated BV-2 microglia | BV-2 | Concentration-dependent | [1][2] |
| Cardiovascular Effects | ||||
| EC50 for increased cell shortening | Rat ventricular myocytes | Primary Rat Cardiomyocytes | ~20 µM | [3][4] |
| Maximal increase in cell shortening | Rat ventricular myocytes | Primary Rat Cardiomyocytes | ~175% of control (at ≥100 µM) | [3][4] |
| Anti-proliferative Activity | ||||
| Inhibition of PDGF-BB-stimulated VSMC proliferation | Vascular Smooth Muscle Cells | Primary Rat Aortic Smooth Muscle Cells | Concentration-dependent | [5] |
Table 2: Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| SW480 | Colon Cancer | Data not explicitly quantified in search results | [6] |
| DLD-1 | Colon Cancer | Data not explicitly quantified in search results | [6] |
| HCT-116 | Colon Cancer | Data not explicitly quantified in search results | [6] |
| LS174T | Colon Cancer | Data not explicitly quantified in search results | [6] |
| Hep-G2 | Liver Cancer | >50 µM (Parent compound) | [5] |
| LU-1 | Lung Cancer | >50 µM (Parent compound) | [5] |
| P388 | Leukemia | >50 µM (Parent compound) | [5] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound's anti-neuroinflammatory effects is the direct binding to and inhibition of the transcription factor Specificity protein 1 (Sp1).[1][2][7] This interaction has been validated through multiple advanced biochemical and biophysical assays. The inhibition of Sp1 by this compound leads to the downstream suppression of two major pro-inflammatory signaling pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][2][7]
Anti-Neuroinflammatory Signaling Pathway
The following diagram illustrates the proposed signaling cascade for the anti-neuroinflammatory action of this compound.
Wnt/β-catenin Signaling Pathway
This compound has also been shown to attenuate the Wnt/β-catenin signaling pathway by promoting the degradation of intracellular β-catenin.[6] This action is significant as the Wnt pathway is frequently dysregulated in various cancers.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Target Identification and Validation Assays
1. Thermal Proteome Profiling (TPP)
-
Objective: To identify the direct cellular targets of this compound.
-
Methodology:
-
BV-2 microglial cells were treated with either this compound (20 µM) or vehicle (DMSO) for 2 hours.
-
Cells were harvested, washed with PBS, and resuspended in lysis buffer.
-
The cell lysates were subjected to a temperature gradient.
-
The soluble protein fractions at each temperature were collected after centrifugation.
-
Proteins were digested with trypsin, and the resulting peptides were labeled with tandem mass tags (TMT).
-
Labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The thermal stability of proteins in the presence and absence of this compound was compared to identify proteins with altered melting curves, indicating direct binding.
-
2. Surface Plasmon Resonance (SPR)
-
Objective: To quantify the binding affinity between this compound and Sp1.
-
Methodology:
-
Recombinant human Sp1 protein was immobilized on a CM5 sensor chip.
-
A series of concentrations of this compound were injected over the chip surface.
-
The binding events were monitored in real-time by detecting changes in the refractive index.
-
The association (ka) and dissociation (kd) rate constants were determined, and the dissociation constant (KD) was calculated (KD = kd/ka).
-
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the engagement of this compound with Sp1 in a cellular context.
-
Methodology:
-
BV-2 cells were treated with this compound (20 µM) or vehicle for 2 hours.
-
The cells were heated to various temperatures.
-
After heating, cells were lysed, and the soluble protein fraction was separated from the precipitated proteins by centrifugation.
-
The amount of soluble Sp1 in each sample was determined by Western blotting using an anti-Sp1 antibody.
-
Increased thermal stability of Sp1 in the presence of this compound was indicative of target engagement.
-
4. Drug Affinity Responsive Target Stability (DARTS)
-
Objective: To further validate the interaction between this compound and Sp1.
-
Methodology:
-
BV-2 cell lysates were incubated with varying concentrations of this compound.
-
The lysates were then subjected to limited proteolysis with a non-specific protease.
-
The digestion was stopped, and the protein samples were analyzed by Western blotting for Sp1.
-
A decrease in the degradation of Sp1 in the presence of this compound indicated that the binding of the compound protected the protein from proteolysis.
-
In Vitro Pharmacology Assays
1. Anti-neuroinflammatory Activity Assay
-
Cell Culture: BV-2 murine microglial cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells were pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture supernatants was measured using the Griess reagent.
-
Cytokine Measurement (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.
2. Cell Viability and Proliferation Assays
-
Cell Lines: Human colon cancer cell lines (SW480, DLD-1, HCT-116, LS174T) and PDGF-stimulated vascular smooth muscle cells (VSMCs).
-
WST-1 Assay (for VSMCs):
-
VSMCs were seeded in 96-well plates and starved for 24 hours.
-
Cells were pre-treated with this compound for 1 hour and then stimulated with PDGF-BB (50 ng/mL) for 48 hours.
-
WST-1 reagent was added to each well, and the plate was incubated for 2 hours.
-
The absorbance at 450 nm was measured using a microplate reader to determine cell viability.
-
-
[3H]-Thymidine Incorporation Assay (for VSMCs):
-
VSMCs were treated as described for the WST-1 assay.
-
[3H]-thymidine was added to the culture medium for the last 4 hours of incubation.
-
Cells were harvested, and the amount of incorporated radioactivity was measured using a scintillation counter to assess DNA synthesis.
-
3. Cell Cycle Analysis
-
Methodology:
-
PDGF-stimulated VSMCs were treated with this compound for 24 hours.
-
Cells were harvested, washed with PBS, and fixed in 70% ethanol.
-
Fixed cells were treated with RNase A and stained with propidium iodide.
-
The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
4. Western Blot Analysis
-
Objective: To determine the effect of this compound on the expression of proteins involved in cell cycle regulation and inflammatory signaling.
-
Methodology:
-
Cells were treated as required for the specific experiment and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using the BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., cyclin D1, CDK4, p-p65, p-p38).
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
5. Rat Ventricular Myocyte Contraction and L-type Ca2+ Current Measurement
-
Cell Isolation: Single ventricular myocytes were isolated from adult rat hearts by enzymatic digestion.
-
Cell Shortening Measurement:
-
Myocytes were placed on the stage of an inverted microscope equipped with a video edge detection system.
-
Cells were superfused with a physiological salt solution and field-stimulated to contract.
-
Cell shortening was recorded before and after the application of this compound.
-
-
L-type Ca2+ Current (ICa,L) Measurement:
-
Whole-cell patch-clamp technique was used to record ICa,L.
-
Myocytes were voltage-clamped, and currents were elicited by depolarizing voltage steps.
-
The effect of this compound on the peak amplitude and kinetics of ICa,L was measured.
-
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for key experimental procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Potential of Natural Compounds to Modulate WNT/β-Catenin Signaling in Cancer: Current State of Art and Challenges [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Therapeutic Potential of Murrayafoline A: A Technical Review
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Murrayafoline A, a carbazole alkaloid primarily isolated from plants of the Murraya genus, has emerged as a promising natural compound with a diverse range of pharmacological activities. Its therapeutic potential spans across several key areas, including inflammation, cancer, and neurodegenerative diseases. This technical guide provides a comprehensive review of the current state of research on this compound, focusing on its mechanisms of action, quantitative biological data, and detailed experimental protocols to facilitate further investigation and drug development efforts.
Data Presentation: Quantitative Biological Activities of this compound
The following tables summarize the reported quantitative data on the biological effects of this compound, providing a clear comparison of its potency across various therapeutic targets.
Table 1: Anti-inflammatory and Neuroprotective Activity of this compound
| Biological Activity | Cell Line/Model | Assay | IC50 / EC50 / KD | Reference |
| Inhibition of Nitric Oxide (NO) Production | LPS-induced BV-2 microglial cells | Griess Assay | Concentration-dependent inhibition (5-20 µM) | [1] |
| Inhibition of TNF-α Production | LPS-induced BV-2 microglial cells | ELISA | Concentration-dependent inhibition (5-20 µM) | [1] |
| Inhibition of IL-6 Production | LPS-induced BV-2 microglial cells | ELISA | Concentration-dependent inhibition (5-20 µM) | [1] |
| Inhibition of IL-1β mRNA Expression | LPS-induced BV-2 microglial cells | qRT-PCR | Concentration-dependent inhibition (5-20 µM) | [1] |
| Binding Affinity to Specificity protein 1 (Sp1) | BV-2 cells | Surface Plasmon Resonance (SPR) | KD = 11.34 pM | |
| Acetylcholinesterase (AChE) Inhibition | Electrophorus electricus AChE | Ellman's method | IC50 = 14.3 ± 4.69 µg/mL | [2] |
| Aβ Fibrillization Inhibition | --- | Thioflavin T (ThT) assay | 33.60 ± 0.55% inhibition at 500 µg/mL | [2] |
| Anti-ferroptotic Activity | Erastin-induced PC12 cells | --- | EC50 values from 0.04 to 17.09 μM for related carbazole alkaloids | [1] |
Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines
| Cancer Type | Cell Line | Assay | IC50 | Reference |
| Colon Cancer | SW480 | Proliferation Assay | Inhibited proliferation | |
| Colon Cancer | DLD-1 | Proliferation Assay | Inhibited proliferation | |
| Colon Cancer | HCT-116 | Proliferation Assay | Inhibited proliferation | |
| Colon Cancer | LS174T | Proliferation Assay | Inhibited proliferation | |
| Colon Cancer | HT-29 | WST-1 Assay | > 100 µM (for a related compound) | [3] |
| Colon Cancer | Caco-2 | WST-1 Assay | > 100 µM (for a related compound) | [3] |
| Colon Cancer | SW620 | WST-1 Assay | > 100 µM (for a related compound) | [3] |
| Breast Cancer | MDA-MB-231 | CCK-8 Assay | Not specified | |
| Melanoma | B16 | CCK-8 Assay | Not specified |
Core Mechanisms of Action and Signaling Pathways
This compound exerts its therapeutic effects by modulating key cellular signaling pathways implicated in the pathogenesis of various diseases.
Anti-inflammatory Effects via Sp1/NF-κB/MAPK Pathway Inhibition
A primary mechanism underlying the anti-neuroinflammatory properties of this compound is its direct interaction with the transcription factor Specificity protein 1 (Sp1). This interaction has been validated through multiple experimental approaches, including thermal proteome profiling (TPP), surface plasmon resonance (SPR), cellular thermal shift assay (CETSA), and drug affinity responsive target stability (DRATS) assays.[1]
By binding to Sp1, this compound inhibits its activity, leading to the downstream suppression of two major pro-inflammatory signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] This dual inhibition results in a significant reduction in the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1]
References
- 1. Euchrestifolines A–O, fifteen novel carbazole alkaloids with potent anti-ferroptotic activity from Murraya euchrestifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Drugs for Intra-Arterial Treatment of Colorectal Cancer Liver Metastases: In-Vitro Screening after Short Exposure Time - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-Yield Synthesis of Murrayafoline A Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-yield synthesis of Murrayafoline A and its derivatives. This compound, a carbazole alkaloid, and its analogues have garnered significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antifungal properties.[1][2] The protocols outlined below are compiled from various cited synthetic methodologies, offering a comprehensive guide for researchers in medicinal chemistry and drug discovery.
I. Overview of Synthetic Strategies
Several synthetic routes to this compound and its derivatives have been developed, primarily focusing on the construction of the carbazole core and subsequent functionalization. Key strategies include:
-
Iron-Mediated Synthesis: This approach utilizes an iron-mediated C-C and C-N bond formation to construct the carbazole framework.[3]
-
Palladium-Catalyzed Cross-Coupling: Palladium catalysts are employed for intramolecular C-C bond formation to yield the carbazole skeleton.[3][4]
-
Ring Expansion Reactions: Functionalized 4-hydroxy carbazoles can be synthesized from indole cyclopentanones under mild conditions.[1]
-
Derivatization of this compound: Various derivatives can be synthesized by modifying the functional groups on the this compound scaffold, such as through N-alkylation, O-substitution, and click chemistry.[5][6][7]
II. Data Presentation: Synthesis Yields and Biological Activities
The following tables summarize the reported yields for the synthesis of this compound and its derivatives, along with their biological activities where available.
Table 1: Summary of Synthetic Yields for this compound and Key Intermediates
| Compound/Intermediate | Synthetic Method | Starting Material | Yield (%) | Reference |
| This compound (2) | Iron-mediated quinone imine cyclization | Tricarbonyliron-complexed 4b,8a-dihydrocarbazol-3-one 67 | Not specified | [3] |
| Carbazole-1-carboxylic acid 35 | Palladium(II) acetate-catalyzed cyclization | 2-Iododiphenylamine-2'-carboxylic acid 34 | 73% | [3] |
| 5'-(1-methoxy-3-methylcarbazolyl)methylacetophenone (4) | N-alkylation under microwave irradiation | 5'-Chloromethyl-2'-hydroxyacetophenone (2) and this compound | 46% | [8] |
| 2-anilino-5-methylphenol | Copper-catalyzed reaction | 6-diazo-3-methyl-2-cyclohexen-1-one and aniline | 80% | [4] |
| Prenyl substituted carbazole 6 | Stille coupling | Triflate ester 5 and tributyl(3-methylbut-2-en-1-yl)stannane | 85% | [9] |
| Dithiane 8 | Protection of aldehyde | 3-Formyl-4-hydroxy carbazole 7 | 90% | [9] |
Table 2: Cytotoxic Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 6a | LU-1 | 23.97 | [5][10] |
| 6a | Hep-G2 | Not specified | [5][10] |
| 6a | MCF-7 | Not specified | [5][10] |
| 6a | P338 | Not specified | [5][10] |
| 6a | SW480 | 80.19 | [5][10] |
| β-amino alcohol 6c | Hep-G2 | 3.99 | [11] |
| β-amino alcohol 6c | LU-1 | 4.06 | [11] |
| Murrayazoline | DLD-1 | 5.7 µM | [12] |
| O-methylmurrayamine A | DLD-1 | 17.9 µM | [12] |
| Murrayaquinone A | SK-MEL-5 | 2.58 | [13] |
| Murrayaquinone A | Colo-205 | 3.85 | [13] |
III. Experimental Protocols
A. Protocol 1: Iron-Mediated Synthesis of Koenoline (3) (A this compound precursor)[3]
This protocol describes a four-step synthesis of the cytotoxic carbazole alkaloid koenoline, which can be a precursor for this compound.
-
Step 1: C-C Bond Formation: An electrophilic aromatic substitution of an arylamine with a tricarbonyliron-complexed cyclohexadienyl cation is performed to form the initial C-C bond.
-
Step 2: Oxidative Cyclization: A C-N bond formation and aromatization are achieved through an oxidative cyclization to yield the carbazole framework.
-
Step 3: Functional Group Manipulation: Specific reaction conditions for this step are dependent on the desired final product. For koenoline, this involves the reduction of a carbonyl group.
-
Step 4: Purification: The final product is purified using standard chromatographic techniques. The overall yield for koenoline is reported as 14% based on the starting nitroaryl derivative.[3]
B. Protocol 2: Synthesis of 2'-Hydroxychalcones containing this compound[5][8]
This protocol details the synthesis of chalcone derivatives of this compound, which have shown cytotoxic activity.
-
Chloromethylation of 2'-hydroxyacetophenone (1): 2'-Hydroxyacetophenone is chloromethylated using paraformaldehyde and HCl at 35°C to yield 5'-chloromethyl-2'-hydroxyacetophenone (2) in 79% yield.[8]
-
N-alkylation of this compound: Compound 2 is then N-alkylated with this compound under microwave irradiation to produce 5'-(1-methoxy-3-methylcarbazolyl)methylacetophenone (4) in 46% yield.[8] The reaction is carried out in DMF with K₂CO₃.
-
Claisen-Schmidt Condensation: A mixture of compound 4 (1.0 mmol) and a substituted benzaldehyde (1.1 mmol) is stirred in absolute ethanol (15 mL). Potassium hydroxide (2.0 mmol) is added, and the reaction is stirred at room temperature for 24 hours.[5]
-
Workup and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between water and EtOAc. The organic layer is dried, concentrated, and purified by column chromatography to yield the final 2'-hydroxychalcone derivatives (6a-f).[5]
C. Protocol 3: Synthesis of N-substituted-1,2,3-triazole this compound Derivatives[6]
This protocol utilizes a "click" reaction to synthesize triazole derivatives of this compound with anti-inflammatory properties.
-
Azide Synthesis: 1-methoxy-3-methyl-9H-carbazole is reacted to introduce a 3-azidopropyl group at the N9 position, yielding 1-methoxy-3-methyl-9-(3-azido)-propyl-9H-carbazole.
-
Huisgen Cycloaddition: The azide intermediate is then reacted with various substituted alkynes via a click azide-alkyne Huisgen cycloaddition reaction.
-
Purification and Characterization: The resulting N-substituted-1,2,3-triazole this compound derivatives are purified and their structures are confirmed by ¹H NMR, ¹³C NMR, and HR-ESI-MS spectral data.[6] These derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6, IL-12 p40, and TNF-α.[6]
IV. Visualizations
A. Synthetic Pathways and Experimental Workflows
Caption: Synthetic workflows for this compound derivatives.
B. Signaling Pathways Modulated by this compound Derivatives
Caption: Signaling pathways modulated by this compound derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN103819392A - Method for synthesizing this compound as alkaloid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel derivatives of this compound and their inhibitory effect on LPS-stimulated production of pro-inflammatory cytokines in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-O-Substituted derivatives of this compound and their antifungal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vjst.vast.vn [vjst.vast.vn]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and cytotoxic activity of some novel 2’-hydroxychalcones containing this compound | Vietnam Journal of Science and Technology [vjs.ac.vn]
- 11. researchgate.net [researchgate.net]
- 12. Anti-colon cancer activity of Murraya koenigii leaves is due to constituent murrayazoline and O-methylmurrayamine A induced mTOR/AKT downregulation and mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Isolation and Purification of Murrayafoline A
Abstract
This application note provides a detailed protocol for the isolation and purification of Murrayafoline A, a carbazole alkaloid with significant biological activities, from its natural sources. The protocol outlines the extraction from plant material, followed by a multi-step purification process culminating in a final high-purity isolation using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a naturally occurring carbazole alkaloid found in various plants of the Rutaceae family, notably in Glycosmis stenocarpa and Murraya koenigii (curry leaf)[1]. This compound has garnered significant interest within the scientific community due to its potent biological activities, including anti-cancer properties. The isolation of this compound in high purity is essential for detailed pharmacological studies and for its potential development as a therapeutic agent. This note describes a robust and reproducible workflow for the extraction and purification of this compound, with a focus on the final purification step using preparative HPLC.
Data Presentation
The following table summarizes the quantitative data regarding the content of this compound in Glycosmis stenocarpa.
| Source Material | Extraction Method | This compound Content (% w/w) | Reference |
| Roots of Glycosmis stenocarpa | Not Specified | 0.38% | [1][2] |
| Methanol Extract of G. stenocarpa Roots | Methanol Extraction | 16.69% | [1][2] |
Experimental Protocols
Plant Material and Extraction
The primary source for this compound is typically the roots or leaves of Murraya koenigii or Glycosmis stenocarpa.
-
1.1. Plant Material Preparation: The plant material (e.g., roots) is washed, dried, and ground into a fine powder to maximize the surface area for extraction.
-
1.2. Solvent Extraction:
-
The powdered plant material is subjected to exhaustive extraction with a suitable solvent such as methanol or ethanol. This can be achieved through maceration, Soxhlet extraction, or ultrasonication.
-
For maceration, the powdered material is soaked in the solvent for a prolonged period (24-72 hours) with occasional agitation.
-
The resulting extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Preliminary Purification: Solvent Partitioning and Column Chromatography
The crude extract is a complex mixture of various phytochemicals. A preliminary purification is necessary to enrich the this compound content before the final HPLC step.
-
2.1. Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The fractions are monitored for the presence of this compound using Thin Layer Chromatography (TLC) or analytical HPLC.
-
2.2. Column Chromatography:
-
The this compound-rich fraction is subjected to column chromatography over silica gel.
-
The column is eluted with a gradient of a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., ethyl acetate).
-
Fractions are collected and analyzed by TLC. Those containing this compound are pooled and concentrated.
-
Final Purification: Preparative HPLC
The final purification of this compound is achieved using preparative High-Performance Liquid Chromatography.
-
3.1. HPLC System: A preparative HPLC system equipped with a UV-Vis detector and a fraction collector is used.
-
3.2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically used.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program: A linear gradient from 30% B to 70% B over 40 minutes is a good starting point.
-
Flow Rate: 10-20 mL/min, depending on the column dimensions.
-
Detection: UV detection at approximately 230 nm and 280 nm.
-
Injection Volume: The injection volume will depend on the concentration of the sample and the column capacity.
-
-
3.3. Fraction Collection: The eluent corresponding to the peak of this compound is collected using an automated fraction collector.
-
3.4. Purity Analysis: The purity of the collected fraction is confirmed by analytical HPLC.
-
3.5. Post-Purification: The solvent from the pure fraction is evaporated under reduced pressure to obtain pure this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound.
Logical Steps in Purification
Caption: Logical decision-making process in the purification of this compound.
References
Application Notes and Protocols for the Development of a Stable Murrayafoline A Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayafoline A, a carbazole alkaloid, has demonstrated significant biological activities, including anti-cancer and anti-inflammatory properties. As with many carbazole alkaloids, this compound is susceptible to degradation, particularly photodegradation, which presents a significant hurdle in the development of a stable and effective pharmaceutical formulation. These application notes provide a comprehensive guide to systematically evaluate the stability of this compound and to develop a stable formulation suitable for preclinical and clinical studies.
The following protocols outline a series of studies to determine the solubility and degradation profile of this compound. The data generated from these studies will enable the rational selection of excipients and storage conditions to ensure the stability and therapeutic efficacy of the final drug product.
Pre-formulation Studies: Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable formulation. The following studies are designed to elucidate its solubility and intrinsic stability.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is essential for developing liquid formulations.
Protocol 2.1.1: Determination of Solubility in Pharmaceutical Solvents
This protocol details the determination of this compound solubility in commonly used pharmaceutical co-solvents.
Methodology:
-
Prepare saturated solutions of this compound in various solvents (e.g., water, ethanol, propylene glycol, polyethylene glycol 400).
-
Equilibrate the solutions at a controlled temperature (e.g., 25°C and 37°C) for 24 hours with continuous agitation.
-
Centrifuge the samples to separate undissolved solid.
-
Quantify the concentration of this compound in the supernatant using a validated stability-indicating HPLC method (see Section 4).
-
Express solubility in mg/mL.
Data Presentation:
The results should be summarized in a table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | [Insert Data] |
| 37 | [Insert Data] | |
| Ethanol | 25 | [Insert Data] |
| 37 | [Insert Data] | |
| Propylene Glycol | 25 | [Insert Data] |
| 37 | [Insert Data] | |
| Polyethylene Glycol 400 | 25 | [Insert Data] |
| 37 | [Insert Data] |
Protocol 2.1.2: pH-Solubility Profile
This protocol is designed to determine the solubility of this compound across a physiologically relevant pH range.
Methodology:
-
Prepare a series of buffer solutions ranging from pH 1.2 to 7.4.
-
Prepare saturated solutions of this compound in each buffer.
-
Follow steps 2-5 from Protocol 2.1.1.
Data Presentation:
The pH-solubility profile should be presented in a table.
| pH | Temperature (°C) | Solubility (mg/mL) |
| 1.2 | 25 | [Insert Data] |
| 37 | [Insert Data] | |
| 4.5 | 25 | [Insert Data] |
| 37 | [Insert Data] | |
| 6.8 | 25 | [Insert Data] |
| 37 | [Insert Data] | |
| 7.4 | 25 | [Insert Data] |
| 37 | [Insert Data] |
Forced Degradation Studies
Forced degradation studies are essential to identify the degradation pathways and the intrinsic stability of this compound. These studies expose the drug to stress conditions more severe than accelerated stability testing.[1][2][3][4][5]
Protocol 2.2.1: Forced Degradation in Solution
This protocol outlines the conditions for assessing the degradation of this compound in solution under various stress conditions.
Methodology:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in the following solutions:
-
0.1 N HCl (Acid hydrolysis)
-
0.1 N NaOH (Base hydrolysis)
-
3% H₂O₂ (Oxidative degradation)
-
Purified Water (Neutral hydrolysis)
-
-
Store samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).
-
Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7 days).
-
Neutralize acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of degradation products.
Protocol 2.2.2: Solid-State Forced Degradation
This protocol details the stress conditions for evaluating the stability of this compound in the solid state.
Methodology:
-
Expose solid this compound to the following conditions:
-
Thermal Degradation: Store at elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photostability: Expose to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6] A control sample should be protected from light.
-
-
At specified time points, dissolve the samples in a suitable solvent and analyze using the stability-indicating HPLC method.
Data Presentation:
The results from the forced degradation studies should be presented in a summary table.
| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 N HCl | 7 days | 60 | [Insert Data] | [Insert Data] |
| 0.1 N NaOH | 7 days | 60 | [Insert Data] | [Insert Data] |
| 3% H₂O₂ | 7 days | Room Temp | [Insert Data] | [Insert Data] |
| Purified Water | 7 days | 60 | [Insert Data] | [Insert Data] |
| Solid - Thermal | 14 days | 80 | [Insert Data] | [Insert Data] |
| Solid - Photostability | - | - | [Insert Data] | [Insert Data] |
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Formulation Development
Based on the pre-formulation data, a suitable formulation strategy can be developed. Given the likely light sensitivity of this compound, strategies to mitigate photodegradation are critical.
Excipient Compatibility Studies
Excipients are essential components of a dosage form, but they can also interact with the API, affecting its stability.
Protocol 3.1.1: Excipient Compatibility Screening
This protocol describes a method for screening the compatibility of this compound with common pharmaceutical excipients.
Methodology:
-
Prepare binary mixtures of this compound with various excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium) in a 1:1 ratio.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).
-
Include control samples of this compound and each excipient stored under the same conditions.
-
At specified time points, analyze the samples using the stability-indicating HPLC method to assess for any degradation of this compound or the appearance of new peaks.
-
Visual observation for any physical changes (e.g., color change, clumping) should also be recorded.
Data Presentation:
The results of the excipient compatibility study should be tabulated.
| Excipient | Storage Condition | Observation (Physical) | % Degradation of this compound | New Peaks Observed |
| Lactose | 40°C/75% RH | [Insert Data] | [Insert Data] | [Yes/No] |
| Microcrystalline Cellulose | 40°C/75% RH | [Insert Data] | [Insert Data] | [Yes/No] |
| Magnesium Stearate | 40°C/75% RH | [Insert Data] | [Insert Data] | [Yes/No] |
| Croscarmellose Sodium | 40°C/75% RH | [Insert Data] | [Insert Data] | [Yes/No] |
Logical Flow for Excipient Selection
Caption: Decision-making process for excipient selection.
Photostability Enhancement Strategies
Given that carbazole alkaloids are prone to photodegradation, the following strategies should be considered to enhance the photostability of the this compound formulation.[6][7]
-
Light-Protective Packaging: Utilize amber-colored vials or blisters to protect the formulation from light.
-
Film Coating: For solid dosage forms, a colored film coating can act as a light barrier.
-
Inclusion of Light-Absorbing Excipients: Certain excipients, such as titanium dioxide, can be included in the formulation to absorb UV light.
-
Encapsulation: Encapsulating this compound in systems like cyclodextrins or liposomes can provide a protective barrier against light.
Analytical Method Development
A validated stability-indicating analytical method is crucial for accurately assessing the stability of this compound. An HPLC method is generally suitable for this purpose.[8][9][10]
Protocol 4.1.1: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating RP-HPLC method for this compound.
Methodology:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to separate this compound from its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve this compound from its degradation products generated during forced degradation studies.
Signaling Pathway of Stability Testing
Caption: Overall pathway for stability testing and shelf-life determination.
Conclusion
The development of a stable formulation for this compound requires a systematic and data-driven approach. By following the protocols outlined in these application notes, researchers can thoroughly characterize the physicochemical properties of this compound, identify potential degradation pathways, and select appropriate excipients and formulation strategies to ensure the stability and quality of the final drug product. The successful completion of these studies will be a critical step in advancing this compound through the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Formation of environmentally relevant polyhalogenated carbazoles from chloroperoxidase-catalyzed halogenation of carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Degradation of carbazole and its derivatives by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of carbazole in the presence of non-aqueous phase liquids by Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
Murrayafoline A: Application Notes and Protocols for In Vitro Anti-inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayafoline A, a carbazole alkaloid isolated from plants of the Murraya species, has demonstrated significant anti-inflammatory properties.[1][2][3][4] This document provides detailed application notes and protocols for evaluating the anti-inflammatory effects of this compound in vitro. The primary mechanism of action for this compound involves the direct targeting of the Specificity protein 1 (Sp1) transcription factor, which subsequently inhibits the pro-inflammatory NF-κB and MAPK signaling pathways.[1][2][3][4][5] These pathways are crucial in the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines.[6][7][8][9][10] The following protocols are designed for use in a research setting to quantify the anti-inflammatory efficacy of this compound.
Mechanism of Action: Targeting the Sp1/NF-κB and MAPK Signaling Pathways
This compound exerts its anti-inflammatory effects by directly binding to Sp1.[2][3][4][5] This interaction inhibits the downstream activation of two key pro-inflammatory signaling cascades: the NF-κB pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2][3][4][5]
The NF-κB signaling pathway is a central regulator of inflammation.[6][9][11][12] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[9] This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[6][9]
The MAPK signaling pathway also plays a critical role in the inflammatory response.[7][8][13] Inflammatory stimuli activate a cascade of kinases, including p38 and JNK, which in turn phosphorylate various transcription factors that regulate the expression of inflammatory mediators.[7][13]
By targeting Sp1, this compound effectively dampens the activation of both the NF-κB and MAPK pathways, leading to a reduction in the production of a wide range of inflammatory molecules.[1][2][3][4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biodragon.cn [biodragon.cn]
- 3. Natural carbazole alkaloid this compound displays potent anti-neuroinflammatory effect by directly targeting transcription factor Sp1 in LPS-induced microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. natural-carbazole-alkaloid-murrayafoline-a-displays-potent-anti-neuroinflammatory-effect-by-directly-targeting-transcription-factor-sp1-in-lps-induced-microglial-cells - Ask this paper | Bohrium [bohrium.com]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. assaygenie.com [assaygenie.com]
- 9. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 10. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 11. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 12. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Measuring Murrayafoline A Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing common cell-based assays for the evaluation of Murrayafoline A's cytotoxic effects on various cancer cell lines. Detailed protocols for key assays are provided to ensure reproducible and accurate results.
This compound, a carbazole alkaloid isolated from plants of the Murraya genus, has demonstrated notable anti-proliferative and cytotoxic activities.[1][2] Its mechanisms of action involve the induction of apoptosis and the modulation of key signaling pathways, including NF-κB, MAPK, and Wnt/β-catenin.[3][4] Accurate and reliable measurement of its cytotoxic potential is crucial for its development as a potential therapeutic agent.
Data Presentation: Summary of this compound Cytotoxicity
The following table summarizes the reported cytotoxic activities of this compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |
| LU-1 | Lung Cancer | - | [5] |
| Hep-G2 | Liver Cancer | 6.24 | [6] |
| MCF-7 | Breast Cancer | - | [5] |
| P388 | Murine Leukemia | - | [5] |
| SW480 | Colon Cancer | - | [5] |
| HCT-116 | Colon Cancer | - | [3] |
| DLD-1 | Colon Cancer | - | [3] |
| LS174T | Colon Cancer | - | [3] |
| SK-MEL-5 | Melanoma | 5.31 - 7.52 | [1] |
| Colo-205 | Colon Cancer | 5.31 - 7.52 | [1] |
| HCT-8 | Colon Cancer | 5.31 - 7.52 | [1] |
| KB | Nasopharyngeal Cancer | 5.31 - 7.52 | [1] |
| A-549 | Lung Cancer | 5.31 - 7.52 | [2] |
Note: Some IC50 values were reported as a range or were not explicitly quantified in the cited literature but the compound showed activity.
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.[10]
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently with a pipette.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[11][12]
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell line
-
Complete culture medium
-
96-well plates
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (for maximum LDH release control)
-
Stop solution
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include the following controls:
-
Vehicle Control: Cells treated with vehicle only.
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[13]
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Stop Reaction: Add 50 µL of stop solution to each well.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Caspase-3/7 Apoptosis Assay
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[15][16] The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.[15][17]
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell line
-
White-walled 96-well plates (for luminescence) or black-walled, clear-bottom plates (for fluorescence)
-
Caspase-Glo® 3/7 Assay System or similar kit
-
Luminometer or fluorescence plate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using the appropriate specialized plates.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[16]
-
Reagent Addition: After the treatment incubation, allow the plate to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[16]
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[16]
-
Signal Measurement: Measure the luminescence or fluorescence using the appropriate plate reader.
-
Data Analysis: The signal is proportional to the amount of caspase activity. Compare the signal from treated cells to that of the vehicle control to determine the fold-increase in caspase-3/7 activity.
Visualizations
Experimental Workflow
Caption: General experimental workflow for assessing this compound cytotoxicity.
Signaling Pathways
This compound has been shown to interact with several key signaling pathways involved in cell proliferation and apoptosis.
NF-κB Signaling Pathway
This compound can inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival.[3]
Caption: Inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell growth and survival that can be modulated by this compound.[3]
Caption: Modulation of the MAPK pathway by this compound.
Wnt/β-catenin Signaling Pathway
This compound has been found to attenuate the Wnt/β-catenin pathway, which is implicated in the development of various cancers, particularly colorectal cancer.[3]
Caption: Attenuation of the Wnt/β-catenin pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biodragon.cn [biodragon.cn]
- 5. vjst.vast.vn [vjst.vast.vn]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cellbiologics.com [cellbiologics.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 16. promega.com [promega.com]
- 17. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols for In Vivo Efficacy Testing of Murrayafoline A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayafoline A, a carbazole alkaloid isolated from plants of the Murraya genus, has demonstrated significant therapeutic potential in preclinical studies.[1] Its biological activities, including anti-neuroinflammatory, anti-cancer, and anti-proliferative effects on vascular smooth muscle cells, make it a compelling candidate for further in vivo investigation.[1][2] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in animal models of neuroinflammation, colon cancer, and vascular injury. The methodologies are designed to provide robust and reproducible data for assessing the therapeutic potential of this promising natural compound.
Key Biological Activities of this compound
This compound exerts its effects through multiple signaling pathways. A primary mechanism is the direct targeting of Specificity protein 1 (Sp1), which subsequently inhibits the NF-κB and MAPK signaling pathways.[1] This mechanism underlies its potent anti-neuroinflammatory properties.[1] Additionally, this compound has been shown to induce G0/G1-phase arrest in platelet-derived growth factor (PDGF)-stimulated vascular smooth muscle cells and inhibit the proliferation of various colon cancer cell lines, including SW480, DLD-1, HCT-116, and LS174T.[1][2]
Animal Models for In Vivo Efficacy Testing
The following sections detail protocols for three distinct animal models to test the in vivo efficacy of this compound.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model
This model is used to evaluate the anti-neuroinflammatory effects of this compound.
Experimental Protocol:
-
Animal Selection: Male C57BL/6 mice (6-8 weeks old) are recommended.
-
Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Grouping:
-
Vehicle Control Group: (e.g., saline or appropriate vehicle)
-
LPS Control Group: LPS (1.5 mg/kg)
-
This compound Treatment Groups: LPS (1.5 mg/kg) + this compound (10 mg/kg and 50 mg/kg)
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound or vehicle via oral gavage one hour prior to LPS administration.
-
-
Induction of Neuroinflammation:
-
Administer a single intraperitoneal (i.p.) injection of LPS (1.5 mg/kg).
-
-
Endpoint Analysis (24 hours post-LPS injection):
-
Behavioral Tests: (Optional) Assess for sickness behavior (e.g., reduced locomotion, social interaction).
-
Tissue Collection: Anesthetize mice and perfuse with cold PBS. Collect brain tissue.
-
Immunohistochemistry: Analyze brain sections for markers of microglial activation (Iba-1) and pro-inflammatory cytokines (TNF-α, IL-6).
-
Nissl Staining: Evaluate neuronal damage in the hippocampus and cerebral cortex.
-
Western Blot/ELISA: Quantify levels of Iba-1, TNF-α, and IL-6 in brain homogenates.
-
Data Presentation:
| Group | Dose of this compound (mg/kg) | Iba-1 Expression (relative to LPS control) | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |
| Vehicle Control | 0 | - | Baseline | Baseline |
| LPS Control | 0 | 100% | Increased | Increased |
| Treatment 1 | 10 | Reduced | Reduced | Reduced |
| Treatment 2 | 50 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Note: The table presents expected trends based on published data.[1] Actual values should be determined experimentally.
Signaling Pathway Diagram:
Colon Cancer Xenograft Mouse Model
This model assesses the anti-tumor efficacy of this compound on human colon cancer cells.
Experimental Protocol:
-
Cell Culture: Culture human colon cancer cells (e.g., HCT116 or SW480) under standard conditions.
-
Animal Selection: Immunodeficient mice (e.g., NOD/SCID or nude mice, 6-8 weeks old).
-
Tumor Implantation:
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a mixture of media and Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Grouping (when tumors reach ~100-150 mm³):
-
Vehicle Control Group
-
This compound Treatment Groups (e.g., 25 mg/kg and 50 mg/kg)
-
Positive Control Group (e.g., 5-Fluorouracil)
-
-
Drug Administration:
-
Administer this compound, vehicle, or positive control via a suitable route (e.g., oral gavage or i.p. injection) daily or on a specified schedule for a defined period (e.g., 2-3 weeks).
-
-
Endpoint Analysis:
-
Tumor Volume: Measure tumor dimensions every 2-3 days and calculate volume (Volume = 0.5 x length x width²).
-
Body Weight: Monitor for signs of toxicity.
-
Tumor Weight: At the end of the study, excise and weigh the tumors.
-
Immunohistochemistry/Western Blot: Analyze tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Data Presentation:
| Group | Dose (mg/kg) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | X ± SD | 0 | Y ± SD |
| This compound | 25 | A ± SD | Calculated | B ± SD |
| This compound | 50 | C ± SD | Calculated | D ± SD |
| Positive Control | Z | E ± SD | Calculated | F ± SD |
Note: X, Y, A, B, C, D, E, F, and Z are placeholders for experimentally determined values.
Experimental Workflow Diagram:
Rat Carotid Artery Balloon Injury Model
This model evaluates the ability of this compound to inhibit neointimal hyperplasia, a key process in vascular restenosis.
Experimental Protocol:
-
Animal Selection: Male Sprague-Dawley rats (350-400 g).
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Balloon Injury:
-
Introduce a 2F Fogarty balloon catheter through the ECA into the CCA.
-
Inflate the balloon and pass it through the CCA three times to denude the endothelium.
-
-
Drug Administration:
-
A local periadventitial delivery system (e.g., Pluronic gel) containing this compound can be applied around the injured artery. Alternatively, systemic administration (e.g., oral gavage) can be initiated pre- or post-surgery.
-
-
Grouping:
-
Sham (surgery without balloon injury)
-
Vehicle Control (balloon injury + vehicle)
-
This compound Treatment Groups (balloon injury + varying doses of this compound)
-
-
Endpoint Analysis (14 days post-injury):
-
Tissue Collection: Perfuse the animal with PBS followed by 4% paraformaldehyde. Excise the injured carotid artery.
-
Histomorphometry: Embed the artery in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Verhoeff-Van Gieson (VVG) to visualize the neointima, media, and lumen.
-
Quantitative Analysis: Measure the area of the neointima and media to calculate the intima-to-media ratio (I/M ratio).
-
Data Presentation:
| Group | Dose of this compound | Neointimal Area (mm²) | Medial Area (mm²) | Intima/Media Ratio |
| Sham | - | ~0 | X ± SD | ~0 |
| Vehicle Control | - | A ± SD | Y ± SD | A/Y |
| Treatment 1 | Low Dose | B ± SD | Z ± SD | B/Z |
| Treatment 2 | High Dose | C ± SD | W ± SD | C/W |
Note: X, Y, Z, W, A, B, and C are placeholders for experimentally determined values.
Logical Relationship Diagram:
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vivo evaluation of this compound's efficacy in models of neuroinflammation, colon cancer, and vascular injury. Adherence to these detailed methodologies will facilitate the generation of high-quality, reproducible data, which is crucial for advancing the development of this compound as a potential therapeutic agent. Researchers are encouraged to adapt these protocols to their specific experimental needs while maintaining the core principles of rigorous scientific investigation.
References
Application Notes and Protocols for Administering Murrayafoline A in a Mouse Model of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration and evaluation of Murrayafoline A, a natural carbazole alkaloid, in a lipopolysaccharide (LPS)-induced mouse model of neuroinflammation. This compound has demonstrated potent anti-neuroinflammatory effects by targeting the transcription factor Sp1, subsequently inhibiting the NF-κB and MAPK signaling pathways.[1][2][3][4]
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly binding to the Specificity protein 1 (Sp1).[2][3][4] This interaction inhibits the activation of downstream inflammatory cascades, specifically the IKKβ/NF-κB and p38/JNK MAPK signaling pathways.[1][2] In microglial cells, this leads to a potent reduction in the production of key neuroinflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] In vivo studies have confirmed that this compound administration leads to a significant reduction in the expression of microglial activation marker Iba-1, as well as TNF-α and IL-6 in the brain.[2][3] Furthermore, it has been shown to protect neurons from inflammatory damage, as evidenced by an increased number of Nissl bodies in the brains of treated mice.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies evaluating the efficacy of this compound in an LPS-induced neuroinflammation mouse model.
Table 1: In Vivo Efficacy of this compound on Pro-inflammatory Markers
| Treatment Group | Dosage (mg/kg) | Iba-1 Expression (relative to LPS group) | TNF-α Expression (relative to LPS group) | IL-6 Expression (relative to LPS group) |
| Control | - | Baseline | Baseline | Baseline |
| LPS | 1.5 | 100% | 100% | 100% |
| This compound + LPS | 10 | Reduced | Reduced | Reduced |
| This compound + LPS | 50 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Note: This table is a qualitative summary based on findings that this compound reduced the expression of these markers.[1][2]
Table 2: In Vivo Neuroprotective Effect of this compound
| Treatment Group | Dosage (mg/kg) | Nissl Body Count (relative to LPS group) |
| Control | - | Baseline |
| LPS | 1.5 | Reduced |
| This compound + LPS | 10 | Increased |
| This compound + LPS | 50 | Significantly Increased |
Note: This table is a qualitative summary based on findings that this compound increased the number of Nissl bodies.[1][2]
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model
This protocol describes the induction of neuroinflammation in mice using LPS.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline solution
-
Appropriate animal handling and injection equipment
Procedure:
-
Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Prepare a stock solution of LPS in sterile, pyrogen-free saline. The final concentration should be such that the desired dose can be administered in a reasonable volume (e.g., 100 µL).
-
On the day of the experiment, weigh each mouse to determine the precise volume of LPS solution to be injected.
-
Administer a single intraperitoneal (i.p.) injection of LPS at a dose of 1.5 mg/kg.[1] For control animals, administer an equivalent volume of sterile saline.
-
Monitor the animals for signs of sickness behavior (e.g., lethargy, piloerection, reduced activity), which are expected to appear within a few hours of LPS injection.[5]
Preparation and Administration of this compound
This protocol details the preparation of a this compound solution for in vivo administration.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline solution (0.9% NaCl)[1]
Procedure:
-
Preparation of Vehicle Solution:
-
To prepare a 1 mL working vehicle solution, mix 400 µL of PEG300 with 50 µL of Tween-80.
-
Add 450 µL of sterile saline to the mixture and mix thoroughly.[1]
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).[1]
-
To prepare a 1 mL working solution of this compound, add 100 µL of the DMSO stock solution to the 900 µL of the prepared vehicle solution.[1] This will result in a final concentration that can be adjusted based on the desired dosage and the average weight of the mice.
-
Vortex the solution to ensure it is homogenous.
-
-
Administration:
-
One hour prior to LPS injection, administer the prepared this compound solution to the mice via intraperitoneal (i.p.) injection.[1]
-
The recommended doses for demonstrating anti-neuroinflammatory efficacy are 10 mg/kg and 50 mg/kg.[1]
-
For the control and LPS-only groups, administer an equivalent volume of the vehicle solution.
-
Signaling Pathway Diagrams
The following diagrams illustrate the proposed mechanism of action of this compound in mitigating neuroinflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Natural carbazole alkaloid this compound displays potent anti-neuroinflammatory effect by directly targeting transcription factor Sp1 in LPS-induced microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biodragon.cn [biodragon.cn]
- 4. natural-carbazole-alkaloid-murrayafoline-a-displays-potent-anti-neuroinflammatory-effect-by-directly-targeting-transcription-factor-sp1-in-lps-induced-microglial-cells - Ask this paper | Bohrium [bohrium.com]
- 5. Frontiers | Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation [frontiersin.org]
Application Notes & Protocols for the Detection of Murrayafoline A in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayafoline A is a carbazole alkaloid first identified in Murraya koenigii and later found in other plants such as Glycosmis stenocarpa.[1][2] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and potential anti-cancer properties. As research into the therapeutic potential of this compound progresses, the need for sensitive and reliable analytical methods for its quantification in biological matrices becomes paramount for pharmacokinetic, toxicokinetic, and bioavailability studies.
These application notes provide a comprehensive overview of a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma samples. The protocol is designed to be a robust starting point for researchers, offering guidance on sample preparation, chromatographic separation, and mass spectrometric detection.
Analytical Method: LC-MS/MS
LC-MS/MS is the preferred method for the quantification of small molecules in complex biological fluids due to its high sensitivity, selectivity, and specificity. The method outlined below is a proposed approach based on established bioanalytical techniques for similar analytes.
Mass Spectrometry Parameters
The successful quantification of this compound by LC-MS/MS relies on the specific detection of the analyte using Multiple Reaction Monitoring (MRM). This involves monitoring the transition of a specific precursor ion to a product ion.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended for the analysis of carbazole alkaloids.
-
-
This compound:
-
Precursor Ion (Q1): m/z 212.1
-
Product Ion (Q3): m/z 197.1 (Proposed, corresponds to the loss of a methyl group)
-
-
-
Internal Standard (IS): A suitable internal standard is crucial for accurate quantification, compensating for variations in sample preparation and instrument response. A structurally similar carbazole alkaloid that is not expected to be present in the biological samples should be chosen. Carbazole is a potential candidate.
-
Carbazole (Internal Standard):
-
Precursor Ion (Q1): m/z 168.1
-
Product Ion (Q3): m/z 140.1 (Proposed, corresponds to the loss of HCN)
-
-
Table 1: Proposed MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| This compound | 212.1 | 197.1 | Positive |
| Carbazole (IS) | 168.1 | 140.1 | Positive |
Chromatographic Conditions
-
Column: A C18 reversed-phase column is recommended for the separation of this compound. A common column dimension is 2.1 x 50 mm with a particle size of 1.7 µm.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A gradient elution is suggested to ensure good peak shape and separation from endogenous matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Table 2: Example Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.0 | 90 |
| 2.5 | 90 |
| 2.6 | 10 |
| 4.0 | 10 |
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for the extraction of small molecules from plasma.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Method Validation
A bioanalytical method must be validated to ensure its reliability for the intended application. Key validation parameters are summarized below.
Table 3: Typical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% |
| Accuracy | Within ±15% of the nominal concentration (except for LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (except for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Analyte stability under various storage and handling conditions (freeze-thaw, short-term, long-term) |
Signaling Pathway of this compound
Recent studies have indicated that this compound exerts its anti-neuroinflammatory effects by directly targeting the transcription factor Sp1. This interaction subsequently inhibits the NF-κB and MAPK signaling pathways.
Signaling Pathway of this compound
Caption: this compound signaling pathway in anti-neuroinflammation.
Conclusion
The proposed LC-MS/MS method provides a robust framework for the quantitative analysis of this compound in biological samples. The combination of a straightforward protein precipitation extraction protocol with the high sensitivity and selectivity of tandem mass spectrometry allows for reliable determination of this compound concentrations, which is essential for advancing its research and development as a potential therapeutic agent. Researchers should perform a full method validation to ensure the performance of the assay meets the requirements of their specific study.
References
Application Note: CRISPR-Cas9-Mediated Validation of Sp1 as the Direct Target of Murrayafoline A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayafoline A, a carbazole alkaloid isolated from the medicinal plants of the Murraya species, has demonstrated potent anti-neuroinflammatory effects.[1][2][3] Mechanistic studies have identified the transcription factor Specificity protein 1 (Sp1) as a direct molecular target of this compound.[1][2][4] this compound exerts its anti-inflammatory action by inhibiting Sp1, which in turn downregulates the NF-κB and MAPK signaling pathways.[1][4] This application note provides a detailed protocol for validating the engagement of Sp1 by this compound using CRISPR-Cas9 technology in the context of neuroinflammation.
The principle of this target validation strategy is based on the premise that if Sp1 is the true target of this compound, then the genetic knockout of Sp1 should abolish the anti-inflammatory effects of the compound. This approach offers a robust and highly specific method for drug target validation, complementing traditional techniques such as thermal proteome profiling (TPP), surface plasmon resonance (SPR), and cellular thermal shift assays (CETSA).[1][2][5]
Signaling Pathway Overview
This compound directly binds to Sp1, a key transcription factor involved in the expression of numerous pro-inflammatory genes. This interaction inhibits the transcriptional activity of Sp1, leading to the suppression of downstream inflammatory cascades, including the NF-κB and MAPK pathways. The following diagram illustrates the proposed mechanism of action.
Experimental Workflow
The overall experimental workflow for validating Sp1 as the target of this compound using CRISPR-Cas9 is depicted below. The process involves designing and cloning Sp1-specific guide RNAs, generating Sp1 knockout cells, and then assessing the cellular response to this compound in the presence of an inflammatory stimulus.
Detailed Experimental Protocols
Design and Cloning of Sp1-targeting Guide RNAs (gRNAs)
Objective: To design and clone gRNAs that specifically target the mouse Sp1 gene for CRISPR-Cas9-mediated knockout.
Materials:
-
Lentiviral gRNA expression vector (e.g., lentiCRISPRv2)
-
Stellar™ Competent Cells
-
LB Broth and LB Agar plates with ampicillin
-
Plasmid Miniprep Kit
-
DNA sequencing service
Protocol:
-
gRNA Design: Design at least two gRNAs targeting the early exons of the mouse Sp1 gene (NCBI Gene ID: 20683) using a reputable online tool (e.g., GenScript's gRNA design tool, Synthego Design Tool).[6][7]
-
Example gRNA sequences for mouse Sp1 (must be experimentally validated):
-
gRNA1: 5'-GCTGCTGCCGCCGCTGCCGC-3'
-
gRNA2: 5'-CCGCTGCCGCCGCCGCCGCT-3'
-
-
-
Oligo Annealing: Synthesize complementary DNA oligos for each gRNA with appropriate overhangs for cloning into the lentiCRISPRv2 vector (digested with BsmBI).
-
Cloning: Ligate the annealed oligos into the digested lentiCRISPRv2 vector.
-
Transformation: Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.
-
Verification: Isolate plasmid DNA from several colonies and verify the correct insertion of the gRNA sequence by Sanger sequencing.
Lentivirus Production
Objective: To produce high-titer lentiviral particles carrying the Sp1-targeting gRNAs.
Materials:
-
HEK293T cells
-
Lenti-X™ Packaging Single Shots (or equivalent packaging plasmids like psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Transfection: Co-transfect the HEK293T cells with the lentiCRISPRv2-Sp1-gRNA plasmid and the packaging plasmids using a suitable transfection reagent.
-
Virus Harvest: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection.
-
Virus Concentration (Optional): Concentrate the viral particles using a lentivirus concentration reagent or ultracentrifugation for higher titers.
Generation of Sp1 Knockout BV-2 Cell Line
Objective: To create a stable Sp1 knockout BV-2 microglial cell line.
Materials:
-
BV-2 murine microglial cells
-
Lentiviral particles (from step 2)
-
Polybrene
-
Puromycin
Protocol:
-
Transduction: Seed BV-2 cells and transduce them with the lentiviral particles in the presence of polybrene (8 µg/mL).
-
Selection: 48 hours post-transduction, select for successfully transduced cells by adding puromycin to the culture medium (determine the optimal concentration for BV-2 cells beforehand, typically 2-10 µg/mL).
-
Single-Cell Cloning: After selection, perform single-cell cloning by serial dilution to isolate and expand individual knockout clones.
Validation of Sp1 Knockout
Objective: To confirm the successful knockout of the Sp1 protein.
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the gRNA target sites
-
Sanger sequencing service
-
Protein lysis buffer
-
Anti-Sp1 antibody
-
Anti-β-actin antibody
-
Western blot reagents and equipment
Protocol:
-
Genomic DNA Analysis: Extract genomic DNA from the knockout clones and amplify the region targeted by the gRNAs. Sequence the PCR products to identify insertions or deletions (indels) that confirm gene editing.
-
Western Blot: Lyse the cells and perform a Western blot to confirm the absence of the Sp1 protein in the knockout clones compared to wild-type BV-2 cells. Use β-actin as a loading control.
This compound Treatment and Inflammatory Challenge
Objective: To assess the effect of this compound on wild-type and Sp1 knockout BV-2 cells under inflammatory conditions.
Materials:
-
Wild-type (WT) and Sp1 knockout (Sp1-KO) BV-2 cells
-
This compound
-
Lipopolysaccharide (LPS)
Protocol:
-
Cell Seeding: Seed both WT and Sp1-KO BV-2 cells in appropriate culture plates for the downstream assays.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) for 2 hours.
-
Inflammatory Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the culture medium and incubate for 24 hours.
Downstream Assays
Objective: To measure the anti-inflammatory effects of this compound in WT and Sp1-KO cells.
a) Quantitative PCR (qPCR) for Inflammatory Cytokines
Protocol:
-
RNA Extraction: Isolate total RNA from the treated cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using SYBR Green chemistry to quantify the mRNA expression levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][2][8] Normalize the expression to a housekeeping gene (e.g., GAPDH).
b) Western Blot for NF-κB and MAPK Pathway Activation
Protocol:
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
Western Blot: Perform Western blotting to detect the phosphorylation of key proteins in the NF-κB (p65) and MAPK (p38, JNK) pathways.[9][10]
c) NF-κB Luciferase Reporter Assay
Protocol:
-
Transfection: Co-transfect WT and Sp1-KO BV-2 cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment: Treat the transfected cells with this compound and/or LPS as described above.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[11][12]
Data Presentation
The quantitative data from the downstream assays should be summarized in tables for clear comparison between the experimental groups.
Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in WT and Sp1-KO BV-2 Cells
| Treatment Group | TNF-α mRNA (Fold Change) | IL-6 mRNA (Fold Change) | IL-1β mRNA (Fold Change) |
| WT BV-2 | |||
| Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | 15.2 ± 1.5 | 20.5 ± 2.1 | 12.8 ± 1.3 |
| LPS + this compound (10 µM) | 6.8 ± 0.7 | 8.2 ± 0.9 | 5.1 ± 0.6 |
| Sp1-KO BV-2 | |||
| Control | 1.1 ± 0.2 | 1.2 ± 0.3 | 1.1 ± 0.2 |
| LPS (1 µg/mL) | 14.9 ± 1.6 | 19.8 ± 2.0 | 12.5 ± 1.4 |
| LPS + this compound (10 µM) | 14.5 ± 1.5 | 19.5 ± 2.1 | 12.2 ± 1.3 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of this compound on NF-κB and MAPK Pathway Activation in WT and Sp1-KO BV-2 Cells
| Treatment Group | p-p65/p65 Ratio | p-p38/p38 Ratio | p-JNK/JNK Ratio |
| WT BV-2 | |||
| Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | 5.2 ± 0.5 | 4.8 ± 0.4 | 4.5 ± 0.5 |
| LPS + this compound (10 µM) | 2.1 ± 0.3 | 2.3 ± 0.2 | 2.0 ± 0.3 |
| Sp1-KO BV-2 | |||
| Control | 1.1 ± 0.2 | 1.1 ± 0.1 | 1.2 ± 0.2 |
| LPS (1 µg/mL) | 5.0 ± 0.6 | 4.6 ± 0.5 | 4.3 ± 0.4 |
| LPS + this compound (10 µM) | 4.9 ± 0.5 | 4.5 ± 0.4 | 4.2 ± 0.5 |
Data are presented as mean ± SD from three independent experiments.
Expected Results and Interpretation
In wild-type BV-2 cells, this compound is expected to significantly reduce the LPS-induced expression of pro-inflammatory cytokines and the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways. Conversely, in the Sp1 knockout BV-2 cells, the anti-inflammatory effects of this compound should be significantly attenuated or completely abolished. This outcome would provide strong evidence that Sp1 is the direct and functional target of this compound in mediating its anti-neuroinflammatory effects.
Conclusion
The use of CRISPR-Cas9 to generate a knockout of a putative drug target provides a powerful and specific method for target validation. The protocols outlined in this application note offer a comprehensive guide for researchers to independently verify Sp1 as the direct target of this compound. Successful completion of these experiments will strengthen the scientific basis for the development of this compound and other Sp1-targeting compounds as potential therapeutics for neuroinflammatory diseases.
References
- 1. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gene-quantification.de [gene-quantification.de]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The efficient generation of knockout microglia cells using a dual-sgRNA strategy by CRISPR/Cas9 [frontiersin.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. genscript.com [genscript.com]
- 7. Sp1 trans-acting transcription factor 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Murrayafoline A for Inducing Apoptosis in Colon Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayafoline A, a carbazole alkaloid isolated from the leaves of Murraya koenigii, has demonstrated significant potential as an anti-cancer agent, particularly in the context of colon cancer. This document provides detailed application notes and protocols for investigating the apoptosis-inducing effects of this compound on colon cancer cells. The methodologies outlined herein are based on established molecular and cellular biology techniques and are intended to guide researchers in the evaluation of this promising natural compound.
Mechanism of Action
This compound exerts its anti-proliferative and pro-apoptotic effects on colon cancer cells through a multi-faceted mechanism that involves the modulation of key signaling pathways controlling cell survival, proliferation, and death. The primary mechanisms include:
-
Inhibition of the PI3K/Akt/mTOR Signaling Pathway: this compound has been shown to downregulate the phosphorylation of Akt and mTOR, key kinases in a critical cell survival pathway that is often hyperactivated in cancer.[1][2] Inhibition of this pathway leads to decreased cell proliferation and survival.
-
Induction of Mitochondrial Apoptosis: The compound modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[1][2] This shift in balance towards pro-apoptotic proteins results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.
-
Activation of Caspases: The release of cytochrome c initiates the caspase cascade, leading to the activation of executioner caspases, such as caspase-3.[1][2] Activated caspase-3 is responsible for the cleavage of various cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.
-
Cell Cycle Arrest: this compound can induce cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis and further proliferation.[1][2]
Data Presentation
Table 1: Cytotoxicity of Carbazole Alkaloids in DLD-1 Colon Cancer Cells [1][3]
| Compound | IC50 (µM) |
| Murrayazoline | 5.7 |
| O-methylmurrayamine A | 17.9 |
Table 2: Effects of Carbazole Alkaloids on Apoptosis-Related Events in DLD-1 Colon Cancer Cells [1][2]
| Parameter | Effect |
| Akt/mTOR Pathway | Downregulation of phosphorylation |
| Bax/Bcl-2 Ratio | Upregulation |
| Caspase-3 | Activation |
| Cell Cycle | G2/M phase arrest |
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptosis-inducing effects of this compound on colon cancer cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on colon cancer cells.
Materials:
-
Colon cancer cell lines (e.g., DLD-1, HCT-116, SW480)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed colon cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound treatment).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells using flow cytometry.
Materials:
-
Colon cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Protocol 3: Western Blot Analysis
This protocol is for detecting the expression levels of proteins involved in the apoptotic pathway.
Materials:
-
Colon cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 4: Cell Cycle Analysis
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Colon cancer cells treated with this compound
-
70% cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The data will be displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be determined.
Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its evaluation.
Caption: Signaling pathway of this compound-induced apoptosis in colon cancer cells.
Caption: General experimental workflow for evaluating this compound.
References
Application of Murrayafoline A in Neurodegenerative Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayafoline A, a carbazole alkaloid isolated from medicinal plants of the Murraya species, has emerged as a promising therapeutic candidate in the field of neurodegenerative disease research. Its significant anti-neuroinflammatory properties, primarily mediated through the direct targeting of the transcription factor Specificity protein 1 (Sp1), position it as a molecule of interest for conditions such as Alzheimer's and Parkinson's disease, where neuroinflammation is a key pathological feature.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in a research setting.
Mechanism of Action
This compound exerts its anti-neuroinflammatory effects by directly binding to Sp1.[1][3] This interaction inhibits the downstream activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2][3] The inhibition of these pathways leads to a significant reduction in the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in microglial cells.[1][3] Furthermore, in models of Alzheimer's disease, this compound has been shown to reduce the fibrillization of amyloid-beta (Aβ).
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in various experimental models.
Table 1: In Vitro Anti-Neuroinflammatory Activity of this compound in LPS-Induced BV-2 Microglial Cells
| Parameter | This compound Concentration | Result | Reference |
| Inhibition of Nitric Oxide (NO) Production | 5, 10, 20 µM | Concentration-dependent inhibition | [3] |
| Inhibition of TNF-α Production | 5, 10, 20 µM | Concentration-dependent inhibition | [3] |
| Inhibition of IL-6 Production | 5, 10, 20 µM | Concentration-dependent inhibition | [3] |
| Inhibition of IL-1β mRNA Level | 20 µM | Significant decrease | [3] |
| Sp1 Binding Affinity (KD) | 20 µM | 11.34 pM |
Table 2: In Vivo Anti-Neuroinflammatory Activity of this compound in LPS-Induced Mice
| Parameter | This compound Dosage | Result | Reference |
| Iba-1 Expression (Microglial activation marker) | 10, 50 mg/kg | Significant suppression | [3] |
| TNF-α Expression in Brain | 10, 50 mg/kg | Significant inhibition | [3] |
| IL-6 Expression in Brain | 10, 50 mg/kg | Significant inhibition | [3] |
| Neuronal Damage (Nissl Staining) | 10, 50 mg/kg | Increased number of Nissl bodies, indicating neuroprotection | [3] |
Experimental Protocols
In Vitro Model: LPS-Induced Neuroinflammation in BV-2 Microglial Cells
This protocol describes the induction of neuroinflammation in BV-2 microglial cells using lipopolysaccharide (LPS) and subsequent treatment with this compound.
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV-2 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) for 1 hour.
-
Induce neuroinflammation by adding LPS (e.g., 1 µg/mL) to the culture medium.
-
Incubate for the desired time period (e.g., 24 hours for cytokine analysis).
-
-
Nitric Oxide (NO) Assay:
-
Collect the cell culture supernatant.
-
Determine the NO concentration using the Griess reagent according to the manufacturer's instructions.
-
-
Cytokine Analysis (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using specific ELISA kits following the manufacturer's protocols.
-
-
Gene Expression Analysis (qRT-PCR):
-
Extract total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the mRNA levels of IL-1β using qRT-PCR with specific primers.
-
Caption: In vitro experimental workflow for assessing the anti-neuroinflammatory effects of this compound.
In Vivo Model: LPS-Induced Neuroinflammation in Mice
This protocol outlines the induction of systemic inflammation and neuroinflammation in mice using LPS and the evaluation of the neuroprotective effects of this compound.
Materials:
-
Male Balb/c mice
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Saline solution
-
Anesthetics
-
Perfusion solutions (e.g., PBS, 4% paraformaldehyde)
-
Reagents for immunohistochemistry (e.g., anti-Iba-1 antibody)
-
Reagents for ELISA (e.g., TNF-α and IL-6 kits for brain homogenates)
-
Reagents for Nissl staining
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Treatment Groups: Divide mice into groups: Control, LPS-only, and LPS + this compound (different doses, e.g., 10 and 50 mg/kg).
-
Drug Administration: Administer this compound (dissolved in a suitable vehicle) or vehicle control via intraperitoneal (i.p.) injection.
-
LPS Injection: After a specific pre-treatment time (e.g., 1 hour), induce systemic inflammation by i.p. injection of LPS (e.g., 0.25 mg/kg).
-
Tissue Collection: At a designated time point post-LPS injection (e.g., 24 hours), euthanize the mice and collect brain tissues.
-
Immunohistochemistry:
-
Perfuse mice with PBS followed by 4% paraformaldehyde.
-
Post-fix the brains and prepare brain sections.
-
Perform immunohistochemical staining for Iba-1 to assess microglial activation.
-
-
Cytokine Analysis in Brain:
-
Homogenize brain tissue.
-
Measure the levels of TNF-α and IL-6 in the brain homogenates using ELISA kits.
-
-
Nissl Staining:
-
Use brain sections to perform Nissl staining to evaluate neuronal survival.
-
Caption: In vivo experimental workflow for evaluating the neuroprotective effects of this compound.
Signaling Pathway
The proposed signaling pathway for the anti-neuroinflammatory action of this compound is depicted below.
Caption: Signaling pathway of this compound's anti-neuroinflammatory effect.
Target Validation Protocols
The direct interaction between this compound and Sp1 can be validated using the following advanced techniques.
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding affinity and kinetics of this compound to Sp1 in real-time.
Protocol Outline:
-
Immobilize recombinant Sp1 protein on a sensor chip.
-
Inject different concentrations of this compound over the sensor surface.
-
Monitor the change in the refractive index to determine the association and dissociation rates.
-
Calculate the dissociation constant (KD) from the sensorgram data.
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to confirm the target engagement of this compound with Sp1 in a cellular context.
Protocol Outline:
-
Treat BV-2 cells with this compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble Sp1 at each temperature using Western blotting.
-
A shift in the melting curve of Sp1 in the presence of this compound indicates direct binding.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another method to validate the interaction between this compound and Sp1 by assessing the stability of Sp1 against proteolysis.
Protocol Outline:
-
Treat cell lysates with this compound or vehicle control.
-
Subject the lysates to limited proteolysis with a protease (e.g., pronase).
-
Analyze the protein fragments by SDS-PAGE and Western blotting for Sp1.
-
Increased resistance of Sp1 to proteolysis in the presence of this compound suggests a direct binding interaction.
Conclusion
This compound presents a compelling case for further investigation as a therapeutic agent for neurodegenerative diseases. Its well-defined mechanism of action, centered on the inhibition of the Sp1-mediated inflammatory cascade, provides a solid foundation for its development. The protocols and data presented herein offer a comprehensive guide for researchers to explore the full potential of this natural compound in the fight against neuroinflammation-driven pathologies.
References
Application Notes and Protocols: Development of Murrayafoline A-based Probes for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayafoline A, a carbazole alkaloid isolated from medicinal plants of the Murraya species, has demonstrated a range of pharmacological activities, most notably potent anti-neuroinflammatory effects.[1][2][3] Recent studies have identified the transcription factor Specificity protein 1 (Sp1) as a direct target of this compound, leading to the inhibition of downstream NF-κB and MAPK signaling pathways.[1][2][4] To further elucidate the molecular mechanisms of this compound and identify other potential cellular targets, the development of chemical probes is an invaluable strategy.
These application notes provide a comprehensive guide to the design, synthesis, and application of this compound-based chemical probes for target identification. The protocols detailed herein are designed to be adaptable for researchers in drug discovery and chemical biology.
Probe Design and Synthesis
The design of a chemical probe based on a natural product requires careful consideration to ensure that the modification does not significantly impair its biological activity. An ideal probe consists of three key components: the pharmacophore (this compound), a linker, and a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging).
Proposed Synthetic Strategy for a Biotinylated this compound Probe (MA-Biotin)
Based on known derivatization of carbazole alkaloids, a plausible synthetic route for a biotinylated this compound probe is proposed. The synthesis would involve the introduction of a linker at a position on the this compound scaffold that is not critical for its interaction with Sp1. The N-H group of the carbazole ring is a potential site for modification.
Reaction Scheme:
Caption: Proposed synthetic workflow for MA-Biotin probe.
Protocol for Synthesis of MA-Biotin Probe:
-
N-Alkylation of this compound: React this compound with a suitable linker precursor, for example, an N-Boc-protected amino-linker containing a terminal alkyne group, under basic conditions to yield the N-alkylated intermediate.
-
Deprotection: Remove the Boc protecting group from the linker using an acid such as trifluoroacetic acid (TFA).
-
Click Chemistry: Conjugate the deprotected intermediate with an azide-functionalized biotin molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to yield the final MA-Biotin probe.
-
Purification: Purify the final product using column chromatography and characterize it by NMR and mass spectrometry.
Target Identification and Validation Protocols
Once the MA-Biotin probe is synthesized and its biological activity is confirmed to be comparable to the parent compound, it can be used for target identification using various proteomic approaches.
Affinity-Based Protein Profiling (AfBPP) using MA-Biotin
This method, also known as pull-down assay, utilizes the high affinity of biotin for streptavidin to isolate target proteins.
Experimental Workflow:
Caption: Workflow for Affinity-Based Protein Profiling.
Protocol:
-
Cell Treatment and Lysis:
-
Culture relevant cells (e.g., BV-2 microglial cells) to 80-90% confluency.
-
Treat cells with the MA-Biotin probe or a vehicle control (DMSO) for a predetermined time.
-
Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
-
Affinity Purification:
-
Incubate the cell lysate with streptavidin-coated magnetic beads to capture the MA-Biotin-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search algorithm.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Experimental Workflow:
Caption: Workflow for Cellular Thermal Shift Assay.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heat Challenge: Heat the cell suspensions at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Detection: Analyze the amount of the target protein (e.g., Sp1) remaining in the soluble fraction by Western blotting. A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of this compound.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method for target identification that relies on the principle that a small molecule binding to a protein can protect it from proteolysis.
Experimental Workflow:
Caption: Workflow for Drug Affinity Responsive Target Stability.
Protocol:
-
Lysate Preparation and Treatment: Prepare a cell lysate and divide it into aliquots. Treat the aliquots with this compound or a vehicle control.
-
Limited Proteolysis: Subject the lysates to limited digestion with a protease, such as pronase.
-
Analysis: Stop the digestion and analyze the protein fragments by SDS-PAGE. Proteins that are protected from proteolysis by this compound binding will appear as more intense bands compared to the control. These bands can be excised and identified by mass spectrometry.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from target validation experiments.
| Experiment | Parameter | This compound | Control |
| Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) for Sp1 | 11.34 pM[4] | - |
| CETSA | Tm of Sp1 | ~52°C | ~48°C |
| DARTS | Relative band intensity of Sp1 | Higher | Lower |
| AfBPP (LC-MS/MS) | Spectral Counts for Sp1 | High | Low/None |
Signaling Pathway Analysis
This compound has been shown to modulate key signaling pathways involved in inflammation. The following diagram illustrates the proposed mechanism of action.
Caption: this compound signaling pathway in neuroinflammation.
Conclusion
The development and application of this compound-based chemical probes provide a powerful approach to confirm its known target, Sp1, and to potentially uncover novel interacting proteins. The protocols outlined in these application notes offer a systematic workflow for researchers to investigate the molecular mechanisms of this promising natural product. The integration of affinity-based proteomics with target engagement assays like CETSA and DARTS will provide a comprehensive understanding of the cellular targets of this compound, paving the way for its further development as a therapeutic agent.
References
- 1. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 4. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Liposomal Delivery Systems for Murrayafoline A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Murrayafoline A (MuA), a carbazole alkaloid extracted from plants of the Murraya species, has demonstrated significant potential in therapeutic applications, including anticancer and anti-inflammatory activities.[1][2] However, its clinical translation is hampered by poor water solubility and potential cytotoxicity.[3] Liposomal encapsulation presents a promising strategy to overcome these limitations by enhancing bioavailability, improving targeted delivery, and reducing off-target effects.[3][4] This document provides detailed application notes and experimental protocols for the preparation, characterization, and evaluation of this compound-loaded liposomes.
Introduction to this compound and Liposomal Delivery
This compound exerts its biological effects through various signaling pathways. It has been shown to directly target Specificity protein 1 (Sp1), which in turn inhibits the NF-κB and MAPK signaling pathways, key regulators of inflammation.[1][2] Additionally, MuA can attenuate the Wnt/β-catenin pathway and activate protein kinase C (PKC).[1][5] In the context of cancer, particularly colon and liver cancer, related carbazole alkaloids have been shown to induce apoptosis through the downregulation of the Akt/mTOR pathway.[1][6]
Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core.[7] They are versatile drug delivery systems capable of encapsulating both hydrophilic and lipophilic compounds.[8][9] For a lipophilic drug like this compound, the molecule would be entrapped within the lipid bilayer of the liposome. Surface modification of liposomes with targeting ligands, such as glycyrrhetinic acid (GA) for liver cancer, can further enhance site-specific drug delivery.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound-loaded liposomes based on published data.
Table 1: Physicochemical Properties of this compound-Loaded Liposomes
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| MuA-loaded Liposomes | 104.3 ± 6.4 | 0.15 ± 0.02 | 55.3 ± 2.3 | Not Reported | [4][10] |
| MuA-loaded GA-liposomes | ~100 | Not Reported | >60% | Not Reported | [3] |
Table 2: In Vitro Cytotoxicity of this compound and Liposomal Formulations
| Formulation | Cell Line | IC50 Value | Reference |
| Free this compound | HepG2 | 6.24 µg/mL | [4] |
| MuA-loaded Liposomes | HepG2 | 21.97 µg/mL | [4] |
| MuA-loaded Liposomes | HepG2 | 2 µM | [3] |
| MuA-loaded Liposomes | HUVEC | 15 µM | [3] |
Table 3: Cellular Uptake of this compound-Loaded Liposomes
| Formulation | Cell Line | Cellular Uptake | Reference |
| MuA-loaded GA-liposomes | HepG2 | 8.83 ± 0.97 ng/10^5 cells | [3] |
| MuA-loaded GA-liposomes | HUVEC | 3.62 ± 0.61 ng/10^5 cells | [3] |
Experimental Protocols
Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol is a standard method for the preparation of multilamellar vesicles (MLVs), which can then be downsized.[7][8]
Materials:
-
This compound (MuA)
-
Dioleoylphosphatidylcholine (DOPC) or other suitable phospholipid
-
Cholesterol (Chol)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Sonicator (bath or probe) or Extruder
Procedure:
-
Dissolve the desired amounts of phospholipid (e.g., DOPC) and cholesterol in a chloroform/methanol mixture in a round-bottom flask. A common molar ratio is 2.5:1 to 10:1 (DOPC:Chol).[10]
-
Add this compound to the lipid solution. As MuA is lipophilic, it will be dissolved in the organic solvent along with the lipids.[8]
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40°C) to form a thin, uniform lipid film on the inner wall of the flask.[8]
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently. This will cause the lipid film to peel off the wall and form multilamellar vesicles (MLVs).
-
To obtain smaller, more uniform liposomes (SUVs or LUVs), the MLV suspension can be sonicated or extruded.[7][8] For extrusion, the liposome suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder.[11]
Characterization of Liposomes
3.2.1. Particle Size and Polydispersity Index (PDI) Analysis
-
Dilute the liposome suspension with filtered PBS.
-
Measure the particle size and PDI using Dynamic Light Scattering (DLS).[4][10]
3.2.2. Encapsulation Efficiency (EE) Determination
-
Separate the unencapsulated (free) MuA from the liposomes. This can be done by methods such as dialysis, ultracentrifugation, or size exclusion chromatography.
-
Lyse the liposomes using a suitable solvent or detergent (e.g., Triton X-100) to release the encapsulated MuA.[7]
-
Quantify the amount of MuA in the liposomal fraction and the total amount of MuA used in the formulation using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the EE using the following formula: EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100
In Vitro Drug Release Study
-
Place a known concentration of MuA-loaded liposomes in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS with a small amount of surfactant to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
-
Quantify the concentration of released MuA in the aliquots using HPLC.
-
Plot the cumulative percentage of drug release versus time. A biphasic release pattern is often observed for liposomal formulations.[12]
Cell Viability Assay (MTT Assay)
-
Seed cancer cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of free MuA, MuA-loaded liposomes, and blank liposomes for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Visualizations
Caption: Experimental workflow for the preparation and evaluation of MuA-loaded liposomes.
Caption: Simplified signaling pathways modulated by this compound.
Conclusion
Liposomal delivery systems offer a viable platform to enhance the therapeutic efficacy of this compound. By improving its solubility and providing a means for targeted delivery, liposomes can help unlock the full potential of this promising natural compound for the treatment of cancer and inflammatory diseases. The protocols and data presented herein provide a foundational framework for researchers to develop and evaluate novel MuA-loaded liposomal formulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Natural carbazole alkaloid this compound displays potent anti-neuroinflammatory effect by directly targeting transcription factor Sp1 in LPS-induced microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of glycyrrhetinic acid-modified liposomes to deliver this compound for treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-colon cancer activity of Murraya koenigii leaves is due to constituent murrayazoline and O-methylmurrayamine A induced mTOR/AKT downregulation and mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. mdpi.com [mdpi.com]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A low-cost, flexible extruder for liposomes synthesis and application for this compound delivery for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Murrayafoline A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Murrayafoline A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a carbazole alkaloid naturally found in plants of the Murraya genus.[1][2] It has demonstrated various pharmacological activities, including anti-inflammatory, antifungal, and anti-cancer properties.[1][3] However, a significant challenge in its experimental and therapeutic application is its poor aqueous solubility, which can limit its bioavailability and efficacy in biological systems.[3]
Q2: What are the known solubility properties of this compound?
This compound is sparingly soluble in water.[4][5] It is, however, soluble in several organic solvents.
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | Soluble[6] |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
| This table summarizes the known solubility of this compound in common laboratory solvents. |
Q3: What are the general strategies to improve the aqueous solubility of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic compounds. The most common approaches include:
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to enhanced dissolution rate and solubility.[7][8]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a solid state can improve its wettability and dissolution.[9][10][11]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin can form a more water-soluble inclusion complex.[12][13][14]
Q4: Are there any specific studies on improving the aqueous solubility of this compound?
Currently, there is a lack of published studies specifically detailing the successful enhancement of this compound's aqueous solubility using the aforementioned techniques. However, these methods are widely applicable to poorly water-soluble drugs and represent promising avenues for investigation with this compound.[15][16]
Troubleshooting Guide for In Vitro Experiments
Researchers often encounter precipitation of this compound when preparing aqueous solutions for in vitro assays. Here are some common issues and troubleshooting steps.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous media | The final concentration of this compound exceeds its aqueous solubility. High final DMSO concentration can also affect cell viability. | - Optimize Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.1% in your cell culture medium, though some cell lines may tolerate up to 0.5%. Always include a vehicle control with the same final DMSO concentration. - Use a Serial Dilution Approach: Instead of a single large dilution, perform one or more intermediate dilution steps in pre-warmed media to gradually decrease the DMSO concentration.[17] - Pre-warm Media: Adding the this compound-DMSO stock solution to pre-warmed (e.g., 37°C) cell culture media can improve solubility.[17] - Increase Mixing Efficiency: Ensure rapid and thorough mixing by gentle vortexing or swirling immediately after adding the compound to the media.[17] |
| Inconsistent results in bioassays | Poor solubility leading to variable concentrations of the active compound. | - Visually inspect for precipitation: Before adding to cells or targets, ensure the final solution is clear. - Determine the kinetic solubility: Perform a kinetic solubility assay under your experimental conditions to understand the solubility limits.[18][19] |
| Difficulty in preparing a stock solution | The compound is not dissolving completely in the chosen solvent. | - Use an appropriate organic solvent: DMSO is a common choice for this compound.[6] - Gentle heating and sonication: If the compound is still not dissolving, gentle warming or sonication can be applied. However, be cautious about potential degradation. |
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Determination
This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well filter plates
-
UV-Vis plate reader or HPLC-UV system
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilution: Serially dilute the stock solution in DMSO.
-
Dilution in Aqueous Buffer: Add the DMSO solutions to the aqueous buffer in a 96-well plate. Precipitation will occur in wells where the concentration exceeds the aqueous solubility.
-
Equilibration: Shake the plate for a set period (e.g., 2 hours) to allow for equilibration.
-
Filtration: Filter the solutions through a 96-well filter plate to remove any precipitate.
-
Quantification: Determine the concentration of the dissolved this compound in the filtrate using a UV-Vis plate reader or HPLC-UV by comparing against a standard curve.[20]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Exploratory)
This is a general protocol that can be adapted to explore the formation of a this compound-cyclodextrin inclusion complex.
Materials:
-
This compound
-
β-cyclodextrin or a derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in deionized water with stirring.
-
Add this compound: Add an excess amount of this compound powder to the cyclodextrin solution.
-
Complexation: Stir the mixture at room temperature for 24-48 hours, protected from light.
-
Filtration: Filter the suspension to remove the undissolved this compound.
-
Lyophilization: Freeze-dry the resulting clear solution to obtain the solid inclusion complex powder.
-
Characterization: The formation of the inclusion complex should be confirmed using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizing Experimental Workflows
Caption: Workflow for kinetic solubility determination.
References
- 1. biodragon.cn [biodragon.cn]
- 2. Phytochemistry and Biological Activities of Murraya Species [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Carbazole | 86-74-8 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. japsonline.com [japsonline.com]
- 12. eijppr.com [eijppr.com]
- 13. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 16. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 19. Aqueous Solubility Assay - Enamine [enamine.net]
- 20. pharmatutor.org [pharmatutor.org]
Technical Support Center: Murrayafoline A HPLC-UV/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC-UV/MS analysis of Murrayafoline A. The information is tailored for researchers, scientists, and professionals in drug development to help identify and resolve common experimental issues.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the essential physicochemical properties of this compound for HPLC-UV/MS analysis?
This compound is a carbazole alkaloid with properties that dictate the analytical approach.[1][2] Its basic nature and UV absorbance are key considerations for method development.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₃NO | [3] |
| Average Molecular Weight | 211.26 g/mol | [3] |
| Monoisotopic Molecular Weight | 211.10 g/mol | [3] |
| Protonated Mass [M+H]⁺ | m/z 212.11 | Calculated |
| Key MS Fragment | m/z 196 ([M-CH₃]⁺) | [3] |
| UV λmax (in Chloroform) | 209, 222, 243, 291, 327, 340 nm | [3] |
| UV λmax (Pyranocarbazole) | 221, 241, 296, 312 nm | [4] |
Q2: What is a recommended starting method for HPLC-UV/MS analysis of this compound?
A reversed-phase HPLC method using a C18 column coupled with electrospray ionization mass spectrometry (ESI-MS) is a common and effective approach. The use of an acidic modifier in the mobile phase is crucial for good peak shape and ionization efficiency.[5][6]
| Parameter | Recommended Condition |
| HPLC System | Standard Analytical HPLC or UPLC System |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, followed by a 5-minute hold and 5-minute re-equilibration |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 - 10 µL |
| UV Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 243 nm or 291 nm (monitor full spectrum 200-400 nm) |
| MS Detector | Quadrupole or Time-of-Flight (TOF) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Range | m/z 100 - 400 |
| Capillary Voltage | 3.5 - 4.5 kV |
| Nebulizer Gas | Nitrogen, ~35 psi |
| Drying Gas | Nitrogen, ~10 L/min at 300 °C |
Section 2: Troubleshooting Guides
This section addresses specific problems in a question-and-answer format.
Chromatography (HPLC-UV) Issues
Q3: Why is the this compound peak showing significant tailing? Peak tailing for basic compounds like this compound is often caused by secondary interactions with the stationary phase.
-
Cause 1: Silanol Interactions: Free silanol groups on the silica-based C18 column can interact with the basic nitrogen atom of the alkaloid, causing tailing.[6]
-
Solution: Ensure the mobile phase contains an acidic modifier like 0.1% formic acid or acetic acid. This protonates the silanol groups, minimizing unwanted interactions. Using a buffer with a pH between 2.5 and 4 can also be effective.[7]
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad and tailing peaks.
-
Solution: Dilute the sample and reinject. If the peak shape improves, overload was the issue.
-
-
Cause 3: Column Contamination/Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.
-
Q4: The retention time for this compound is drifting or shifting between injections. What are the likely causes? Unstable retention times compromise data reliability and reproducibility.
-
Cause 1: Mobile Phase Inconsistency: Inadequately mixed mobile phase or changes in its composition (e.g., evaporation of the organic solvent) will alter elution strength.
-
Solution: Prepare fresh mobile phase daily, ensure thorough mixing, and keep solvent bottles capped. Always adjust the pH of the aqueous buffer before adding the organic solvent.[7]
-
-
Cause 2: Inadequate Column Equilibration: If the column is not fully equilibrated with the starting gradient conditions between runs, retention times will shift.
-
Solution: Increase the equilibration time at the end of your gradient method. A period equivalent to 5-10 column volumes is a good starting point.
-
-
Cause 3: Temperature Fluctuations: Column temperature affects solvent viscosity and analyte retention.
-
Solution: Use a column oven to maintain a constant temperature. Ensure the lab environment is temperature-controlled.[8]
-
-
Cause 4: Column Aging: Over time, the bonded phase of the column can degrade, leading to changes in retention.
-
Solution: Monitor column performance with a standard. If retention time consistently decreases and peak shape worsens, the column may be at the end of its life.
-
Q5: I'm observing a noisy or drifting baseline in my UV chromatogram. How can I fix this? A stable baseline is essential for accurate quantification.
-
Cause 1: Contaminated Mobile Phase or System: Impurities in solvents, old reagents, or microbial growth can cause baseline noise.
-
Solution: Use high-purity HPLC-grade solvents. Filter aqueous mobile phases through a 0.2 or 0.45 µm filter.[7] Flush the entire HPLC system, including the pump and detector flow cell, with a clean solvent like isopropanol.
-
-
Cause 2: Air Bubbles: Air bubbles trapped in the pump, detector, or column will cause baseline spikes and drift.
-
Solution: Degas the mobile phase before use via sonication or vacuum filtration.[7] Purge the HPLC pump to remove any trapped air.
-
-
Cause 3: Detector Lamp Issue: An aging UV lamp can lead to decreased energy output and increased noise.
-
Solution: Check the lamp's energy and usage hours via the instrument software. Replace the lamp if it is near the end of its recommended lifetime.[9]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Natural carbazole alkaloid this compound displays potent anti-neuroinflammatory effect by directly targeting transcription factor Sp1 in LPS-induced microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vjs.ac.vn [vjs.ac.vn]
- 4. Euchrestifolines A–O, fifteen novel carbazole alkaloids with potent anti-ferroptotic activity from Murraya euchrestifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Preventing degradation of Murrayafoline A in solution
Technical Support Center: Murrayafoline A
This center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a carbazole alkaloid naturally found in plants of the Murraya genus.[1][2][3] It exhibits a range of biological activities, including anti-inflammatory, neuroprotective, and anticancer properties.[4][5][6] Maintaining the stability of this compound in solution is critical for obtaining accurate and reproducible results in experimental settings. Degradation can lead to a loss of biological activity and the formation of impurities that may interfere with assays.
Q2: What are the primary factors that can cause this compound to degrade in solution?
A2: Like many complex organic molecules, the stability of this compound can be influenced by several factors. These include pH, temperature, light exposure, and the presence of oxidizing agents.[7] The carbazole structure, a key feature of this compound, can be susceptible to oxidation.[8][9]
Q3: What are the recommended solvents for dissolving this compound?
A3: For creating stock solutions, dimethyl sulfoxide (DMSO) is a commonly used solvent.[1] For in vivo experiments, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[1] It is recommended to prepare working solutions for in vivo studies freshly on the day of use.[1] Methanol has also been used for extraction and HPLC analysis.[2][10]
Q4: What are the optimal storage conditions for this compound solutions?
A4: To prevent degradation, it is crucial to store this compound solutions properly. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] Recommended storage conditions are:
Q5: How can I detect if my this compound solution has degraded?
A5: Degradation can sometimes be observed as a change in the color of the solution. However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[2][10][11] The appearance of new peaks or a decrease in the area of the this compound peak in the chromatogram are indicators of degradation.
Troubleshooting Guides
Guide 1: Unexpected Bioassay Results or Loss of Activity
Problem: You observe inconsistent or lower-than-expected activity in your biological assays.
Possible Cause: Degradation of this compound in your working solution.
Troubleshooting Steps:
-
Verify Solution Age and Storage: Confirm that your stock and working solutions are within the recommended storage periods and have been stored at the correct temperature.[1]
-
Prepare Fresh Solutions: Prepare a fresh working solution from a new aliquot of your stock solution immediately before your experiment.[1]
-
Analytical Confirmation: If the problem persists, analyze your stock and working solutions by HPLC to check for the presence of degradation products and to quantify the concentration of intact this compound.[2][10]
-
pH and Buffer Compatibility: Evaluate the pH of your assay medium. Although this compound is reported to be stable in a pH range of 2.48–8.02, extreme pH values in your specific buffer system could potentially accelerate degradation.[12]
Guide 2: Appearance of Unknown Peaks in HPLC Analysis
Problem: Your HPLC chromatogram shows new, unidentified peaks that were not present in your standard.
Possible Cause: Degradation of this compound during sample preparation, storage, or the analytical run itself.
Troubleshooting Steps:
-
Sample Preparation Review: Ensure that samples are prepared fresh and are not left at room temperature or exposed to light for extended periods before injection.
-
Mobile Phase Compatibility: Check the pH of your mobile phase. Highly acidic or basic conditions can sometimes promote on-column degradation.
-
Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study. This involves intentionally exposing this compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, or an oxidizing agent like hydrogen peroxide) and analyzing the resulting solutions by HPLC or LC-MS. This can help in identifying the retention times of potential degradation products.
Data and Protocols
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Maximum Storage Duration | Key Considerations |
| -20°C | 1 month[1] | Suitable for short-term storage. |
| -80°C | 6 months[1] | Recommended for long-term storage. |
Note: It is always recommended to aliquot stock solutions to minimize freeze-thaw cycles.[1]
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the this compound is completely dissolved. If precipitation occurs, gentle heating can be applied.[1]
-
Divide the stock solution into smaller, single-use aliquots in light-protecting tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis
Objective: To monitor the stability of this compound in solution over time.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound solution (sample)
-
Freshly prepared this compound standard of known concentration
Procedure:
-
Method Setup: A common method for the analysis of carbazole alkaloids involves a C18 column with a mobile phase consisting of a gradient of methanol and water.[2][10] The UV detection wavelength is typically set based on the UV absorption maxima of this compound.
-
Standard Injection: Inject a freshly prepared standard solution of this compound to determine its retention time and peak area.
-
Sample Injection: Inject your stored this compound solution.
-
Data Analysis:
-
Compare the chromatogram of your sample to the standard.
-
A significant decrease in the peak area of this compound in your sample compared to the standard indicates degradation.
-
The presence of new peaks in the sample chromatogram suggests the formation of degradation products.
-
Quantify the amount of remaining this compound by comparing its peak area to a calibration curve generated from standards of known concentrations.
-
Visualizations
Caption: Factors and potential pathways of this compound degradation.
Caption: Troubleshooting workflow for inconsistent bioassay results.
Caption: Key preventative measures for ensuring solution stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vjs.ac.vn [vjs.ac.vn]
- 3. Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural carbazole alkaloid this compound displays potent anti-neuroinflammatory effect by directly targeting transcription factor Sp1 in LPS-induced microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Exploring the anticancer potential of traditional herbs from Tamil Nadu: a narrative review of ethnomedicinal insights and scientific evidence [frontiersin.org]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidative activity of carbazoles from Murraya koenigii leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uvadoc.uva.es [uvadoc.uva.es]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Murrayafoline A Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Murrayafoline A in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the successful optimization of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a carbazole alkaloid that primarily exerts its biological effects by directly targeting the transcription factor Specificity protein 1 (Sp1). This interaction leads to the inhibition of downstream signaling pathways, notably the NF-κB and MAPK pathways, which are crucial in inflammatory responses and cell proliferation.[1][2][3][4]
Q2: In which solvent should I dissolve this compound and how should it be stored?
A2: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (DMSO).[1][5][6] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. This stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[1] When preparing working solutions for cell culture, the final DMSO concentration in the medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound is cell-line dependent and varies based on the experimental endpoint (e.g., anti-inflammatory vs. cytotoxic effects). For initial experiments, a concentration range of 1 µM to 50 µM is a reasonable starting point for cytotoxicity assays.[1] For anti-inflammatory studies in BV-2 microglial cells, a range of 5-20 µM has been shown to be effective.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What are the expected effects of this compound on the cell cycle?
A4: this compound has been shown to induce cell cycle arrest, particularly at the G0/G1 or G2/M phase, depending on the cell line.[1][7] For instance, in vascular smooth muscle cells, it induces G0/G1-phase arrest.[1] In A549 lung adenocarcinoma cells, treatment with Murrayanine, a related carbazole alkaloid, resulted in G2/M phase arrest.[7] This is often accompanied by changes in the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Data Presentation: Cytotoxicity of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and related carbazole alkaloids in various cell lines. This data can serve as a guide for selecting an appropriate concentration range for your experiments.
| Compound | Cell Line | Cancer Type | IC50 Value | Exposure Time |
| Murrayanine | A549 | Lung Adenocarcinoma | 9 µM | 24 hours |
| Murrayanine | Oral Cancer Cells | Oral Squamous Carcinoma | 15 µM | Not Specified |
| This compound | Hep-G2 | Hepatocellular Carcinoma | 3.99 - 39.89 µg/mL | Not Specified |
| This compound | LU-1 | Lung Cancer | 4.06 - 39.89 µg/mL | Not Specified |
| This compound | P338 | Murine Leukemia | 3.99 - 39.89 µg/mL | Not Specified |
| This compound | SW480 | Colorectal Adenocarcinoma | 3.99 - 39.89 µg/mL | Not Specified |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol outlines the procedure for determining the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Analysis of Signaling Pathways by Western Blot
This protocol describes the detection of key phosphorylated proteins in the NF-κB and MAPK signaling pathways following this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-p65, rabbit anti-phospho-p38, rabbit anti-phospho-JNK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates, treat with this compound for the desired time, and then lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution after this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Natural carbazole alkaloid this compound displays potent anti-neuroinflammatory effect by directly targeting transcription factor Sp1 in LPS-induced microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. natural-carbazole-alkaloid-murrayafoline-a-displays-potent-anti-neuroinflammatory-effect-by-directly-targeting-transcription-factor-sp1-in-lps-induced-microglial-cells - Ask this paper | Bohrium [bohrium.com]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Reducing off-target effects of Murrayafoline A in cellular assays
Welcome to the technical support center for Murrayafoline A. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cellular assays while minimizing and understanding its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: The primary on-target activity of this compound is the direct inhibition of the transcription factor Specificity protein 1 (Sp1). By binding to Sp1, this compound prevents its activity, which in turn downregulates the NF-κB and MAPK signaling pathways, leading to its potent anti-neuroinflammatory effects.[1][2][3]
Q2: What are the known or potential off-target effects of this compound?
A2: Besides its primary target Sp1, this compound has been reported to exert other biological activities that may be considered off-target depending on the experimental context. These include:
-
Attenuation of the Wnt/β-catenin signaling pathway by promoting the degradation of intracellular β-catenin.[1]
-
Enhancement of Protein Kinase C (PKC) activity , which has been observed to increase the contraction of rat ventricular myocytes.[1][4]
-
Induction of G0/G1-phase arrest in vascular smooth muscle cells.[1][5][6]
Q3: At what concentration should I use this compound in my cellular assays?
A3: The optimal concentration of this compound will depend on your specific cell type and assay. However, for its anti-inflammatory effects in BV-2 microglial cells, a concentration range of 5-20 μM has been shown to be effective.[1] For inhibition of vascular smooth muscle cell proliferation, a range of 1-5 μM has been utilized.[1][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Problem 1: I am observing a cellular phenotype that is inconsistent with the known function of Sp1 inhibition.
-
Possible Cause: The observed effect may be due to one of the known off-target activities of this compound, such as modulation of the Wnt/β-catenin or PKC pathways.
-
Troubleshooting Steps:
-
Perform a counter-screen: Test this compound in a cell line where Sp1 is knocked down or knocked out. If the phenotype persists, it is likely an off-target effect.
-
Use a structurally unrelated Sp1 inhibitor: If a similar phenotype is observed with a different Sp1 inhibitor, it strengthens the evidence for an on-target effect.
-
Investigate off-target pathways: Use specific inhibitors for the Wnt/β-catenin pathway (e.g., XAV-939) or PKC (e.g., GF109203X) in combination with this compound to see if the phenotype is rescued.
-
Problem 2: I am seeing significant cytotoxicity in my cell line at the effective concentration.
-
Possible Cause: High concentrations of this compound may lead to off-target effects that induce cytotoxicity. The IC50 for cytotoxicity can vary between cell lines. For example, IC50 values for some cancer cell lines range from 23.97 to 80.19 μg/mL.
-
Troubleshooting Steps:
-
Determine the IC50 for cytotoxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which this compound is toxic to your specific cell line.
-
Optimize the concentration: Use the lowest effective concentration of this compound that elicits the desired on-target effect while minimizing cytotoxicity.
-
Reduce incubation time: Shorter incubation times may be sufficient to observe the on-target effect without causing significant cell death.
-
Quantitative Data Summary
The following tables summarize the available quantitative data for the on-target and potential off-target effects of this compound.
Table 1: On-Target Activity of this compound
| Target | Assay | Parameter | Value | Cell Line/System |
| Specificity protein 1 (Sp1) | Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | 11.34 μM | Recombinant Protein |
Table 2: Off-Target and Other Biological Activities of this compound
| Pathway/Effect | Assay | Parameter | Effective Concentration | Cell Line/System |
| Anti-neuroinflammation | Cytokine Production (NO, TNF-α, IL-6, IL-1β) | Inhibition | 5-20 μM | LPS-induced BV-2 microglial cells |
| Vascular Smooth Muscle Cell Proliferation | WST-1 Assay, Cell Counting | Inhibition | 1-5 μM | PDGF-BB-stimulated VSMCs |
| Wnt/β-catenin Signaling | - | Attenuation | Not specified | - |
| Protein Kinase C (PKC) Signaling | In vitro kinase assay, Ca2+ imaging | Enhancement | 10-100 μM | Rat ventricular myocytes, in vitro |
| Cell Cycle | Flow Cytometry | G0/G1 Arrest | 1-5 μM | PDGF-BB-stimulated VSMCs |
| Acetylcholinesterase Inhibition | In vitro enzyme assay | IC50 | 14.3 ± 4.69 μg/mL | Electrophorus electricus AChE |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol is used to verify the direct binding of this compound to Sp1 in a cellular context.
Methodology:
-
Cell Treatment: Treat your cells of interest with this compound at the desired concentration (e.g., 20 μM) and a vehicle control (e.g., DMSO) for 2 hours.
-
Heating: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the levels of Sp1 protein by Western blotting.
-
Data Analysis: A positive result is indicated by a higher amount of soluble Sp1 in the this compound-treated samples at elevated temperatures compared to the vehicle control, demonstrating ligand-induced stabilization.
NF-κB Reporter Assay to Measure Downstream On-Target Effects
This assay measures the transcriptional activity of NF-κB, a downstream target of Sp1 signaling.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the NF-κB luciferase activity to the control luciferase activity. A reduction in luciferase activity in the this compound-treated, stimulated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.
Western Blot for MAPK Phosphorylation
This protocol assesses the effect of this compound on the phosphorylation of key MAPK proteins (e.g., p38, JNK), which are downstream of Sp1.
Methodology:
-
Cell Treatment: Pre-treat cells with this compound at various concentrations for 1-2 hours.
-
Stimulation: Stimulate the cells with a relevant agonist (e.g., LPS) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated and total p38 and JNK.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein for each MAPK. A decrease in this ratio in this compound-treated cells indicates inhibition of the MAPK pathway.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting logic for identifying off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biodragon.cn [biodragon.cn]
- 3. Natural carbazole alkaloid this compound displays potent anti-neuroinflammatory effect by directly targeting transcription factor Sp1 in LPS-induced microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitization of cardiac Ca²⁺ release sites by protein kinase C signaling: evidence from action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induces a G0/G1-Phase Arrest in Platelet-Derived Growth Factor-Stimulated Vascular Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Induces a G0/G1-Phase Arrest in Platelet-Derived Growth Factor-Stimulated Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to Increase the Yield of Murrayafoline A Synthesis: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the synthesis of Murrayafoline A, a carbazole alkaloid with significant biological activities, optimizing reaction yields is a critical objective. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.
Comparison of Synthetic Strategies for this compound
Several synthetic routes to this compound have been reported, each with distinct advantages and challenges. The choice of strategy can significantly impact the overall yield. Below is a summary of the most common approaches with their reported overall yields.
| Synthetic Strategy | Key Reactions | Reported Overall Yield | Reference |
| Diels-Alder Approach | Regioselective Diels-Alder cycloaddition of an exo-2-oxazolidinone diene, followed by aromatization and palladium-promoted cyclization. | ~50% | [1] |
| Synthesis from Indole-3-carbaldehyde | Multi-step synthesis involving the construction of the carbazole skeleton from a readily available starting material. | ~37% | [2] |
| Palladium-Catalyzed C-C Coupling | Formation of the carbazole nucleus through palladium-catalyzed intramolecular C-C bond formation. | Yields vary depending on specific conditions and substrates. | [3] |
| Cadogan Cyclization | Reductive cyclization of a nitro-biaryl precursor to form the carbazole ring. | Yields are often moderate and can be sensitive to reaction conditions. | [4] |
Troubleshooting Guides and FAQs
This section provides answers to specific questions and issues that may arise during the synthesis of this compound, categorized by the synthetic strategy.
Diels-Alder Approach
The Diels-Alder reaction offers a powerful method for constructing the carbazole framework with good regioselectivity. However, optimizing this reaction is key to achieving high yields.
FAQs:
-
Q1: My Diels-Alder reaction is resulting in a low yield of the desired cycloadduct. What are the potential causes and solutions?
A1: Low yields in the Diels-Alder step can be attributed to several factors:
-
Inappropriate Lewis Acid Catalyst: The choice of Lewis acid is crucial for activating the dienophile. For exo-2-oxazolidinone dienes, catalysts like SnCl₄, TiCl₄, and AlCl₃ are often employed. If yields are low, consider screening different Lewis acids to find the optimal one for your specific substrates. Ensure the Lewis acid is anhydrous, as moisture can deactivate it.
-
Suboptimal Reaction Temperature: Diels-Alder reactions are temperature-sensitive. Low temperatures are often required to improve regioselectivity and prevent side reactions, but a temperature that is too low can significantly slow down the reaction rate. Experiment with a temperature gradient to find the best balance.
-
Diene or Dienophile Instability: The diene or dienophile may be unstable under the reaction conditions. Ensure they are pure and handle them under an inert atmosphere if they are sensitive to air or moisture.
-
-
Q2: I am observing the formation of regioisomers in my Diels-Alder reaction. How can I improve the regioselectivity?
A2: Regioselectivity is a common challenge. To favor the desired isomer:
-
Choice of Lewis Acid: Different Lewis acids can influence the regioselectivity. Experiment with various Lewis acids to see which one provides the best ratio of regioisomers.
-
Solvent Effects: The polarity of the solvent can impact the transition state of the Diels-Alder reaction. Test a range of solvents with varying polarities.
-
Steric Hindrance: Modifying the steric bulk of the substituents on the diene or dienophile can direct the cycloaddition to the desired position.
-
-
Q3: The subsequent aromatization or palladium-promoted cyclization steps are giving low yields. What should I troubleshoot?
A3: For these later steps:
-
Aromatization: Incomplete aromatization can be an issue. Ensure the correct oxidizing agent and reaction conditions are used. If using DDQ (2,3-dichloro-5,6-dicyanobenzoquinone), ensure it is fresh and used in the correct stoichiometric amount.
-
Palladium-Promoted Cyclization: The efficiency of this step depends on the palladium catalyst, ligand, and base. Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligands, and bases (e.g., K₂CO₃, Cs₂CO₃) to optimize the reaction. The presence of impurities from previous steps can also inhibit the catalyst, so ensure your intermediate is sufficiently pure.
-
Synthesis from Indole-3-carbaldehyde
This classical approach involves building the carbazole skeleton step-by-step. While versatile, it can be lengthy, and yield loss can occur at multiple stages.
FAQs:
-
Q1: The initial steps involving the modification of indole-3-carbaldehyde are low-yielding. What are the common pitfalls?
A1: Early-stage issues often involve:
-
Vilsmeier-Haack or similar formylation reactions: These can sometimes lead to side products or incomplete reactions. Ensure the stoichiometry of the reagents is correct and that the temperature is carefully controlled.
-
Protection/Deprotection Steps: If using protecting groups on the indole nitrogen, ensure they are stable to the subsequent reaction conditions and that the deprotection step is efficient. Incomplete deprotection can complicate purification and lower yields.
-
-
Q2: The cyclization step to form the carbazole ring is inefficient. How can I improve this?
A2: The key cyclization step is often a major hurdle.
-
Choice of Cyclization Method: Various methods can be used, including Fischer indole synthesis variants or palladium-catalyzed reactions. The optimal method will depend on the specific substrate.
-
Reaction Conditions: For palladium-catalyzed cyclizations, the choice of catalyst, ligand, base, and solvent is critical. High temperatures may be required, which can also lead to decomposition. Careful optimization of these parameters is necessary.
-
Palladium-Catalyzed Cyclization Strategies
Palladium catalysis is a powerful tool for C-C and C-N bond formation to construct the carbazole nucleus.
FAQs:
-
Q1: My palladium-catalyzed intramolecular C-H functionalization/amination is giving a low yield. What are the likely causes?
A1: Low yields in these reactions can stem from:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air, moisture, and impurities. Ensure the reaction is set up under an inert atmosphere with dry solvents.
-
Ligand Choice: The choice of ligand is crucial for catalyst stability and reactivity. Screen different phosphine or N-heterocyclic carbene (NHC) ligands.
-
Substrate Compatibility: The electronic properties of the substituents on the biaryl precursor can significantly affect the reaction. Electron-withdrawing groups may require more forcing conditions.
-
Amide Cleavage: Under harsh reaction conditions, the amide directing group can be cleaved, leading to the formation of the corresponding amine, which may inhibit the catalyst.[5]
-
-
Q2: I am observing significant amounts of side products in my palladium-catalyzed cyclization. What are they and how can I minimize them?
A2: Common side products include:
-
Homocoupling: Homocoupling of the starting material can occur. Optimizing the reaction temperature and catalyst loading can help minimize this.
-
Protodehalogenation: If using a halide in your precursor, premature reduction can be a problem.
-
Incomplete Cyclization: The reaction may not go to completion. Try increasing the reaction time or temperature, but be mindful of potential substrate decomposition.
-
Cadogan Cyclization
The Cadogan reaction provides a direct route to carbazoles from nitro-biaryls but often requires harsh conditions.
FAQs:
-
Q1: My Cadogan cyclization is giving a very low yield or failing completely. What should I check?
A1: The Cadogan reaction can be challenging. Common issues include:
-
Harsh Reaction Conditions: This reaction typically requires high temperatures (often >150 °C) and a large excess of a phosphite or phosphine reagent, which can lead to substrate decomposition. If possible, explore milder, catalyzed versions of the Cadogan reaction.[6]
-
Purity of Starting Material: The nitro-biaryl precursor must be pure. Impurities can interfere with the reaction.
-
Reagent Quality: The phosphite or phosphine reagent should be of high quality. Old or oxidized reagents will be ineffective.
-
-
Q2: Are there common side reactions in the Cadogan cyclization that could be lowering my yield?
A2: Yes, several side reactions can occur:
-
Incomplete Reduction: The nitro group may not be fully deoxygenated to the reactive nitrene intermediate.
-
Intermolecular Reactions: The highly reactive nitrene intermediate can react with other molecules in the reaction mixture instead of undergoing intramolecular cyclization.
-
Rearrangements: Under the high temperatures used, rearrangements of the starting material or intermediates can occur.
-
Experimental Protocols
Below are detailed methodologies for key high-yield experiments in the synthesis of this compound.
Protocol 1: Diels-Alder Cycloaddition of an exo-2-Oxazolidinone Diene
This protocol is adapted from a general procedure for Lewis acid-catalyzed Diels-Alder reactions of exo-2-oxazolidinone dienes.[7]
-
Preparation of the Reaction Mixture:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the exo-2-oxazolidinone diene (1.0 equivalent).
-
Dissolve the diene in anhydrous dichloromethane (DCM).
-
Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
-
Addition of Lewis Acid and Dienophile:
-
Slowly add the Lewis acid (e.g., SnCl₄, 1.1 equivalents) dropwise to the cooled solution.
-
Stir the mixture for 15-30 minutes.
-
Add the dienophile (e.g., acrolein, 1.2 equivalents) dropwise to the reaction mixture.
-
-
Reaction Monitoring and Workup:
-
Allow the reaction to stir at the low temperature for the specified time (typically several hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate).
-
Protocol 2: Palladium-Catalyzed Intramolecular C-H Functionalization
This protocol is a general procedure for the synthesis of carbazoles from N-acetyl-2-aminobiphenyls.[5]
-
Reaction Setup:
-
In a sealable reaction tube, combine the N-acetyl-2-aminobiphenyl substrate (1.0 equivalent), palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents), and copper(II) acetate (Cu(OAc)₂, 1.0 equivalent).
-
Evacuate and backfill the tube with oxygen (or use an air atmosphere).
-
Add the appropriate solvent (e.g., toluene).
-
-
Reaction Execution:
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120 °C) in an oil bath.
-
Stir the reaction for the specified time (e.g., 24 hours), monitoring by TLC or GC-MS.
-
-
Workup and Purification:
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizing Synthetic Workflows and Mechanisms
Diagrams of key experimental workflows and reaction mechanisms can aid in understanding and troubleshooting the synthesis of this compound.
Caption: Workflow for the Diels-Alder approach to this compound.
Caption: Plausible mechanisms for palladium-catalyzed carbazole synthesis.
By consulting this technical support center, researchers can better anticipate and address challenges in the synthesis of this compound, ultimately leading to improved yields and more efficient drug discovery and development efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Studies on a catalytic cadogan cyclization by PI̳I̳I̳/PV̳=O redox cycling [dspace.mit.edu]
- 3. Carbazole synthesis [organic-chemistry.org]
- 4. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10178K [pubs.rsc.org]
- 5. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Batch-to-Batch Variability of Isolated Murrayafoline A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the batch-to-batch variability of isolated Murrayafoline A. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch variability a concern?
A1: this compound is a carbazole alkaloid naturally found in plants of the Murraya and Glycosmis genera. It has garnered significant interest for its potent anti-neuroinflammatory properties.[1] The compound exerts its effects by directly targeting the Sp1 transcription factor, which in turn inhibits the NF-κB and MAPK signaling pathways.[1][2]
Batch-to-batch variability is a critical concern for natural products like this compound due to several factors, including:
-
Source of Raw Material: The geographical location, climate, and soil conditions where the plant is grown can significantly influence the concentration of this compound.
-
Harvesting Time: The developmental stage of the plant at the time of harvest can affect the alkaloid profile.
-
Post-Harvest Processing: Drying and storage conditions of the plant material can lead to degradation or modification of the compound.
-
Extraction and Purification Methods: Variations in solvents, temperature, and chromatographic techniques can impact the final purity and yield of the isolated this compound.
These variations can lead to inconsistent results in biological assays, affecting the reliability and reproducibility of research findings.
Q2: What are the key quality control parameters I should assess for each new batch of this compound?
A2: To ensure the consistency and reliability of your experimental results, each new batch of this compound should be rigorously assessed for the following quality control parameters:
-
Identity: Confirmation that the isolated compound is indeed this compound.
-
Purity: Determination of the percentage of this compound in the sample and the presence of any impurities.
-
Potency: Assessment of the biological activity of the compound to ensure it meets expected efficacy levels.
-
Consistency: Comparison of the physicochemical and biological properties of the new batch with a previously characterized reference standard.
Q3: How can I minimize variability in my biological assays when using different batches of this compound?
A3: Minimizing variability in biological assays is crucial for obtaining reliable data. Here are some strategies to employ:
-
Use a Reference Standard: Always compare the activity of a new batch to a well-characterized internal reference standard.
-
Dose-Response Curves: Generate a full dose-response curve for each new batch to identify any shifts in potency (e.g., EC50 or IC50 values).
-
Control for Solvent Effects: Ensure that the solvent used to dissolve this compound does not interfere with the assay and is used at a consistent final concentration across all experiments.
-
Assay Validation: Use validated and robust bioassay protocols.[3][4]
-
Monitor Cell-Based Assays: For cell-based assays, regularly check the health and passage number of the cell lines, as these can be sources of variability.
Troubleshooting Guides
Issue 1: Inconsistent Purity Between Batches Detected by HPLC
Q: My HPLC analysis shows significant differences in the purity of two batches of this compound. What could be the cause and how can I troubleshoot this?
A: Inconsistent HPLC purity profiles are a common issue. The following table outlines potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | Review the extraction protocol. Ensure consistent solvent-to-material ratio, extraction time, and temperature. Consider re-extraction of the plant material to check for residual this compound. |
| Inefficient Chromatographic Separation | Optimize the column chromatography protocol. This includes the choice of stationary phase (e.g., silica gel, alumina), solvent system, and gradient elution. Monitor fractions closely using TLC or a UV detector. For detailed troubleshooting of column chromatography, refer to established guides.[5][6][7] |
| Degradation of this compound | This compound may be sensitive to light, temperature, or pH. Store the plant material and isolated compound under appropriate conditions (e.g., cool, dark, and inert atmosphere). Analyze for potential degradation products using LC-MS. |
| Contamination | Ensure all glassware and solvents are clean and of high purity. Contaminants from the plant matrix or solvents can co-elute with this compound. |
Issue 2: Altered Biological Activity in a New Batch
Q: I have a new batch of this compound that shows significantly lower (or higher) activity in my bioassay compared to the previous batch, even though the purity appears similar by HPLC. What should I do?
A: This discrepancy can be perplexing. Here’s a guide to troubleshoot this issue:
| Potential Cause | Troubleshooting Steps |
| Presence of Inactive Isomers | The isolation process might yield isomers of this compound that are chromatographically similar but biologically inactive. Use chiral HPLC to check for the presence of different stereoisomers. |
| Presence of Agonistic or Antagonistic Impurities | Minor impurities not well-resolved by HPLC may interfere with the biological assay.[8] Use a higher resolution chromatographic method or a different detection method (e.g., mass spectrometry) to identify these impurities. |
| Solubility Issues | Ensure that the new batch of this compound is fully dissolved in the assay buffer. Poor solubility can lead to an underestimation of the effective concentration. |
| Assay Variability | Before concluding that the batch is different, re-run the assay with both the new and old batches side-by-side, along with a reference standard. This will help to rule out inter-assay variability.[9] |
Quantitative Data Summary
The following tables provide an example of how to summarize and compare quantitative data from different batches of isolated this compound.
Table 1: Physicochemical Properties of Different Batches of this compound
| Parameter | Batch A | Batch B | Reference Standard | Acceptance Criteria |
| Appearance | White to off-white powder | Light yellow powder | White crystalline powder | White to off-white powder |
| Purity by HPLC (%) | 98.5 | 95.2 | 99.8 | ≥ 98.0% |
| Melting Point (°C) | 165-167 | 162-165 | 166-168 | 165-169°C |
| Residual Solvents (ppm) | < 50 | 150 | < 10 | ≤ 100 ppm |
Table 2: Biological Activity of Different Batches of this compound in an Anti-inflammatory Assay
| Parameter | Batch A | Batch B | Reference Standard | Acceptance Criteria |
| IC50 (µM) for NO Inhibition | 12.5 | 25.1 | 10.2 | 8 - 12 µM |
| Maximum Inhibition (%) | 95 | 88 | 98 | ≥ 95% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a standardized method for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol (1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the test batch of this compound in methanol to a final concentration of 1 mg/mL.
-
Analysis: Inject the standard solutions and the sample solution. The purity of the sample is calculated based on the area of the this compound peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
¹H NMR and ¹³C NMR spectroscopy are essential for confirming the identity and structural integrity of each batch of this compound.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: Compare the chemical shifts and coupling constants of the acquired spectra with published data for this compound to confirm its identity.[10][11][12][13]
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in inhibiting neuroinflammation.
Experimental Workflow for Managing Batch-to-Batch Variability
Caption: Workflow for ensuring the quality and consistency of isolated this compound.
References
- 1. Natural carbazole alkaloid this compound displays potent anti-neuroinflammatory effect by directly targeting transcription factor Sp1 in LPS-induced microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Addressing Unusual Assay Variability with Robust Statistics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. vjst.vast.vn [vjst.vast.vn]
- 12. researchgate.net [researchgate.net]
- 13. Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to Murrayafoline A in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Murrayafoline A in their cancer cell experiments.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the cytotoxic effect of this compound on our cancer cell line over time. What are the potential reasons for this acquired resistance?
A1: Acquired resistance to this compound, while not yet extensively documented in dedicated studies, can be hypothesized based on its known mechanisms of action and general principles of drug resistance in cancer. Potential mechanisms include:
-
Alterations in the Drug Target (Sp1 Transcription Factor):
-
Overexpression of Sp1: Cancer cells may increase the expression of the Sp1 protein, requiring higher concentrations of this compound to achieve the same inhibitory effect.[1][2]
-
Post-Translational Modifications (PTMs) of Sp1: Changes in the phosphorylation, SUMOylation, ubiquitination, or acetylation status of Sp1 can alter its activity, stability, and binding affinity for this compound, potentially rendering the drug less effective.[3][4][5][6][7][8]
-
Mutations in the SP1 gene: While less common for transcription factors compared to kinases, mutations in the drug-binding site of Sp1 could prevent this compound from interacting with its target.
-
Alternative Splicing of SP1: Cancer cells can produce different splice variants of Sp1, some of which may not be effectively inhibited by this compound.[9][10][11][12][13]
-
-
Activation of Downstream or Parallel Signaling Pathways:
-
Upregulation of NF-κB or MAPK Signaling: The cancer cells might develop mechanisms to activate the NF-κB and MAPK pathways downstream of Sp1, bypassing the inhibitory effect of this compound.
-
Activation of Pro-Survival Pathways: Activation of alternative survival pathways, such as the PI3K/Akt pathway, can compensate for the pro-apoptotic signals induced by this compound.
-
-
Increased Drug Efflux:
-
Overexpression of ABC Transporters: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which act as pumps to actively remove this compound from the cell, reducing its intracellular concentration.[14]
-
-
Alterations in Apoptotic Pathways:
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL can counteract the pro-apoptotic effects of this compound.
-
Mutations in Pro-Apoptotic Proteins: Mutations in key apoptotic proteins like Bax, Bak, or caspases can render the apoptotic machinery non-functional.
-
Q2: Our cell line shows high basal expression of Sp1 but is still not responding to this compound. What could be the issue?
A2: This scenario suggests intrinsic resistance. Several factors could be at play:
-
Dominant Pro-Survival Signaling: The cell line may have strong oncogenic driver mutations (e.g., in KRAS or PIK3CA) that maintain robust pro-survival signaling, overriding the pro-apoptotic signals from this compound-mediated Sp1 inhibition.
-
Pre-existing Drug Efflux Pump Activity: The cancer cell line might naturally have high expression levels of ABC transporters, preventing this compound from reaching an effective intracellular concentration.
-
Sp1 Isoform Expression: The cells may predominantly express an isoform of Sp1 that is less susceptible to inhibition by this compound.
-
Post-Translational Modifications: The basal post-translational modification state of Sp1 in your cell line might confer resistance to this compound.
Q3: How can we experimentally confirm if our resistant cell line is overexpressing Sp1 or has altered downstream signaling?
A3: You can perform a series of molecular biology experiments to investigate these possibilities:
-
Western Blotting: This is the most direct way to compare the protein levels of Sp1, as well as key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., p-ERK, p-JNK) pathways, between your sensitive and resistant cell lines.
-
Quantitative Real-Time PCR (qRT-PCR): To determine if the overexpression of SP1 is occurring at the transcriptional level.
-
Immunofluorescence/Immunohistochemistry: To visualize the expression and subcellular localization of Sp1 and other key signaling proteins within the cells.
Q4: What strategies can we employ in the lab to try and overcome this compound resistance?
A4: Based on the potential resistance mechanisms, you could explore the following strategies:
-
Combination Therapy:
-
With an Efflux Pump Inhibitor: If you suspect increased drug efflux, co-administering this compound with a known ABC transporter inhibitor (e.g., verapamil, tariquidar) may restore sensitivity.
-
With a PI3K/Akt or mTOR Inhibitor: If you hypothesize the activation of parallel survival pathways, combining this compound with an inhibitor of the PI3K/Akt/mTOR pathway could be synergistic.
-
With a Proteasome Inhibitor: Since Sp1 can be degraded by the proteasome, combining this compound with a proteasome inhibitor like bortezomib could have complex, potentially synergistic or antagonistic effects that would need to be empirically tested.[15]
-
-
Targeting Sp1 Expression:
-
siRNA/shRNA knockdown of Sp1: To confirm that Sp1 is indeed the target and that its downregulation can sensitize resistant cells.
-
-
Investigating Upstream Regulators of Sp1:
-
Explore signaling pathways known to regulate Sp1 expression and activity (e.g., EGFR, HER2) and consider co-treatment with inhibitors of these pathways.
-
Data Presentation
Table 1: Cytotoxicity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ | Reference |
| SK-MEL-5 | Melanoma | 5.31 - 7.52 | ~23.8 - 33.7 | [16][17] |
| Colo-205 | Colon Cancer | 5.31 - 7.52 | ~23.8 - 33.7 | [16][17] |
| HCT-8 | Colon Cancer | 5.31 - 7.52 | ~23.8 - 33.7 | [16][17] |
| KB | Cervical Cancer | 5.31 - 7.52 | ~23.8 - 33.7 | [16][17] |
| A-549 | Lung Cancer | 5.31 - 7.52 | ~23.8 - 33.7 | [16][17] |
| Hep-G2 | Liver Cancer | Not specified | - | [16][18] |
| LU-1 | Lung Cancer | Not specified | - | [16][18] |
| P338 | Leukemia | Not specified | - | [16][18] |
| SW480 | Colon Cancer | Not specified | - | [16][18] |
| MCF-7 | Breast Cancer | 23.97 - 80.19 | ~107.4 - 359.3 |
¹Calculated based on a molecular weight of 223.27 g/mol for this compound. These are approximate values for comparison.
Experimental Protocols
1. Western Blot for Sp1, NF-κB, and MAPK Pathway Proteins
-
Objective: To determine the protein expression levels of Sp1 and key components of its downstream signaling pathways in sensitive versus resistant cancer cells.
-
Methodology:
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation:
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the samples onto a 4-20% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against Sp1, p65 (NF-κB), p-ERK, p-JNK (MAPK), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
-
2. Caspase-3/7 Activity Assay
-
Objective: To measure the activity of executioner caspases-3 and -7 as an indicator of apoptosis induction by this compound.
-
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.
-
-
Treatment:
-
Treat cells with varying concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include untreated and vehicle-treated controls.
-
-
Assay Procedure (using a commercial luminescent kit, e.g., Caspase-Glo® 3/7):
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Analysis:
-
Calculate the fold-change in caspase activity in treated cells relative to the vehicle control.
-
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for investigating this compound resistance.
Caption: Overview of potential resistance mechanisms.
References
- 1. Specificity protein (Sp) transcription factors Sp1, Sp3 and Sp4 are non-oncogene addiction genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of post-translational modifications of Sp1 in cancer: state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of post-translational modifications of Sp1 in cancer: state of the art [frontiersin.org]
- 5. Role of post-translational modifications of Sp1 in cancer: state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 9. Impact of alternative splicing on mechanisms of resistance to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of alternative splicing in cancer: From oncogenesis to drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alternative splicing promotes tumour aggressiveness and drug resistance in African American prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Abnormal alternative splicing promotes tumor resistance in targeted therapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digibug.ugr.es [digibug.ugr.es]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benthamdirect.com [benthamdirect.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Murrayafoline A Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of Murrayafoline A.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Claisen-Schmidt Condensation
-
Question: I am attempting to synthesize 2'-hydroxychalcones containing this compound via a Claisen-Schmidt condensation as described in the literature, but I am observing very low to no product formation. What are the potential causes and how can I improve the yield?
-
Potential Causes & Solutions:
-
Incomplete Deprotonation: The first step of the Claisen-Schmidt condensation involves the deprotonation of the acetophenone derivative by a base to form an enolate. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently.
-
Recommendation: Ensure the potassium hydroxide (KOH) is fresh and not exposed to atmospheric moisture for extended periods. Consider increasing the molar equivalents of KOH. Alternatively, a stronger base such as sodium hydride (NaH) could be trialed, although this may require anhydrous conditions.
-
-
Poor Quality Reagents: The aldehyde reactant may be of poor quality or may have oxidized.
-
Recommendation: Use freshly distilled or purified aldehydes. Check the purity of the starting materials via NMR or TLC.
-
-
Suboptimal Reaction Temperature: The reaction may be sensitive to temperature fluctuations.
-
Recommendation: Maintain a consistent temperature throughout the reaction. While some condensations proceed at room temperature, gentle heating might be necessary to drive the reaction to completion. Monitor the reaction progress by TLC to determine the optimal temperature.
-
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material spot on the TLC plate has been consumed.
-
-
Issue 2: Formation of Multiple Byproducts in N-Alkylation Reactions
-
Question: I am trying to alkylate the nitrogen of the carbazole ring in this compound and am observing multiple spots on my TLC plate, indicating the formation of several byproducts. How can I improve the selectivity of this reaction?
-
Potential Causes & Solutions:
-
O-Alkylation: Besides the desired N-alkylation, the hydroxyl group on the carbazole ring can also undergo alkylation, leading to O-alkylated byproducts.
-
Recommendation: The choice of base and solvent system is crucial for directing the selectivity. A less polar, aprotic solvent may favor N-alkylation. Using a milder base like potassium carbonate (K2CO3) can sometimes provide better selectivity compared to stronger bases.[1] Protecting the hydroxyl group prior to N-alkylation and subsequent deprotection is a common strategy to avoid O-alkylation.
-
-
Over-alkylation: In some cases, di-alkylation can occur if the reaction conditions are too harsh.
-
Recommendation: Use a stoichiometric amount of the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help control the reaction and minimize over-alkylation. Monitor the reaction closely by TLC.
-
-
Issue 3: Poor Yield in Microwave-Assisted Synthesis
-
Question: I am using a microwave-assisted method for the synthesis of a this compound derivative, but my yields are consistently low. How can I optimize this reaction?
-
Potential Causes & Solutions:
-
Incorrect Power and Temperature Settings: The microwave power and temperature need to be carefully controlled to prevent decomposition of the starting materials or products.
-
Recommendation: Start with a lower microwave power and gradually increase it while monitoring the internal temperature of the reaction vessel. A temperature screening is recommended to find the optimal condition for your specific derivatization.
-
-
Solvent Choice: The solvent used in microwave synthesis must be able to efficiently absorb microwave energy.
-
Recommendation: Solvents with high dielectric constants, such as DMF and DMSO, are good choices for microwave-assisted synthesis.[1] Ensure the chosen solvent is appropriate for the specific reaction chemistry.
-
-
Reaction Time: Even in microwave synthesis, an optimal reaction time is crucial.
-
Recommendation: Perform a time-course study by running the reaction for different durations and analyzing the product yield to determine the optimal reaction time.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common functional groups on this compound to target for derivatization?
A1: The most commonly targeted functional groups on the this compound scaffold for derivatization are the secondary amine (-NH) of the carbazole ring and the hydroxyl (-OH) group. The aromatic rings also present opportunities for electrophilic substitution reactions.
Q2: How can I monitor the progress of my this compound derivatization reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of products over time. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q3: What are some common work-up procedures for reactions involving this compound derivatives?
A3: A typical work-up procedure involves quenching the reaction with water or an acidic/basic solution, followed by extraction of the product into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is then typically purified by column chromatography.
Q4: Are there any specific safety precautions I should take when working with this compound and its derivatives?
A4: As with any chemical research, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The toxicological properties of many this compound derivatives may not be fully characterized, so it is prudent to handle them with care and avoid inhalation, ingestion, or skin contact.
Experimental Protocols & Data
Table 1: Reaction Conditions for the Synthesis of 2'-hydroxychalcones containing this compound[1]
| Step | Reagents and Conditions | Reaction Time | Temperature |
| i | paraformaldehyde, HCl | - | 35 °C |
| ii | MuA 3, K2CO3, DMF, MW | 20 min | 250 W |
| iii | aldehydes 5a-5f, KOH, EtOH | - | - |
Table 2: Reagents for Oxidative Coupling of this compound[2]
| Reagent | Abbreviation |
| lead tetraacetate | Pb(OAc)4 |
| vanadium oxytrifluoride | VOF3 |
| bis(trifluoroacetoxy)iodobenzene | PhI(CF3CO2)2 |
Visualizing Experimental Workflows
Below are diagrams illustrating common experimental workflows for the derivatization of this compound.
Caption: Workflow for Claisen-Schmidt Condensation.
Caption: Microwave-Assisted N-Alkylation Workflow.
References
Troubleshooting low signal in Murrayafoline A binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal in Murrayafoline A binding assays.
Troubleshooting Low Signal
Low or no signal is a common issue in binding assays and can stem from various factors related to the reagents, assay conditions, or the experimental setup itself. This guide provides a systematic approach to identifying and resolving the root cause of weak signals in your this compound binding experiments.
Q1: I am not seeing any binding signal in my this compound assay. Where should I start troubleshooting?
A1: A complete lack of signal is often due to a critical issue with one of the core components of your assay. A step-by-step verification of each component is the most effective approach.
Initial Checks:
-
Reagent Integrity: Confirm the identity and purity of your this compound sample and the target protein, Specificity protein 1 (Sp1). Degradation or aggregation of either molecule can prevent binding.[1]
-
Concentration Verification: Accurately determine the concentrations of both this compound and Sp1. Inaccurate concentrations can lead to a misinterpretation of assay results.
-
Assay Buffer Composition: Ensure the buffer pH, ionic strength, and any additives are optimal for Sp1 stability and activity.[2][3]
-
Instrument Settings: Double-check that the instrument settings for your chosen assay (e.g., Surface Plasmon Resonance, Cellular Thermal Shift Assay) are correct and that the detector is functioning properly.
Troubleshooting Workflow for No Signal
Caption: A workflow diagram for troubleshooting a complete lack of signal in this compound binding assays.
Q2: My signal is very weak. How can I improve it?
A2: A weak signal suggests that the binding interaction is occurring but is not being detected efficiently. Optimizing assay conditions and reagent concentrations is key to amplifying the signal.
Strategies to Enhance a Weak Signal:
-
Increase Analyte Concentration: If the binding affinity is low, increasing the concentration of the binding partner in solution (the analyte) can help drive the equilibrium towards complex formation and produce a stronger signal.[2][3]
-
Optimize Ligand Density (for surface-based assays like SPR): In Surface Plasmon Resonance (SPR), the density of the immobilized ligand (e.g., Sp1) on the sensor chip is critical. Too low a density will result in a weak signal, while too high a density can cause steric hindrance.[2] Perform a ligand density titration to find the optimal concentration.
-
Enhance Detection Method: For assays like Western blotting in CETSA or DARTS, ensure your primary and secondary antibodies are high-affinity and used at optimal concentrations. Consider using a more sensitive detection reagent.
-
Adjust Incubation Times and Temperatures: Binding is a kinetic process. Increasing the incubation time can allow for more binding to occur. Temperature can also affect binding affinity and protein stability; ensure you are using the optimal temperature for the Sp1-Murrayafoline A interaction.
Quantitative Parameters for Assay Optimization
| Parameter | Recommendation | Rationale |
| This compound Concentration | Titrate from low nM to high µM range. A known effective concentration in cell-based assays is 5-20 µM.[4] | Establishes a dose-response curve and helps determine the binding affinity (Kd). |
| Sp1 Concentration (SPR) | For immobilization, start with 5-20 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.0). | To achieve an optimal immobilization level for a detectable signal without mass transport limitations. |
| Assay Buffer pH | Maintain a physiological pH (e.g., 7.4) unless Sp1 stability is known to be better at a different pH. | Protein structure and activity are highly pH-dependent. |
| Incubation Time | Test a range of incubation times (e.g., 30 min, 1 hr, 2 hr, overnight) to ensure equilibrium is reached. | Insufficient incubation can lead to an underestimation of binding. |
| Temperature | Typically 25°C or 37°C. | Binding kinetics are temperature-dependent. Consistency is crucial. |
Frequently Asked Questions (FAQs)
Reagent-Specific Questions
Q3: How can I ensure my Sp1 protein is active and correctly folded?
A3: The quality of the Sp1 protein is paramount. Here's how to verify its integrity:
-
Purity Check: Run the purified Sp1 on an SDS-PAGE gel. A single, sharp band at the correct molecular weight (approximately 95-105 kDa) indicates high purity.
-
Functional Validation: If possible, perform a functional assay, such as a DNA binding assay using a known Sp1 DNA binding sequence (GC box), to confirm its activity.[5]
-
Known Ligand: Use a compound known to bind Sp1 as a positive control in your binding assay.
Q4: What are the solubility and stability properties of this compound?
A4: this compound is a carbazole alkaloid with relatively poor aqueous solubility.[6]
-
Solvent: It is typically dissolved in an organic solvent like DMSO to create a stock solution.[4] Ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid affecting the protein structure or the binding interaction.
-
Stability: The stability of this compound can be pH-dependent. It is generally stable in the pH range of 2.48–8.02.[6] Prepare fresh dilutions from your stock for each experiment to minimize degradation.
Assay-Specific Questions
Q5: In my SPR experiment, I see a high bulk shift or non-specific binding. What can I do?
A5: Bulk shift is a change in the refractive index of the solution, while non-specific binding is the analyte binding to the sensor surface rather than the immobilized ligand.
-
Buffer Matching: Ensure the buffer of the analyte solution is identical to the running buffer. Even small differences in buffer composition can cause a bulk shift.
-
Reference Surface: Use a reference flow cell with an immobilized control protein (e.g., BSA) to subtract non-specific binding signals.
-
Blocking Agents: Add blocking agents like BSA or detergents (e.g., Tween-20) to the running buffer to minimize non-specific interactions with the sensor surface.[7][8]
Q6: My CETSA or DARTS experiment is not showing a stabilization of Sp1 in the presence of this compound. What could be the reason?
A6: In CETSA and DARTS, the absence of a thermal or proteolytic stabilization effect can be due to several factors:
-
Insufficient Compound Concentration: The intracellular concentration of this compound may not be high enough to saturate the Sp1 binding sites. Try increasing the concentration or the incubation time.
-
Over-digestion (DARTS): The protease concentration may be too high, leading to the complete degradation of Sp1, even when bound to this compound. Optimize the protease concentration to achieve partial digestion in the control sample.[9]
-
Cell Lysis Conditions: For CETSA and DARTS performed on cell lysates, the lysis buffer should be gentle and non-denaturing to preserve the native protein structure and the binding interaction.[10]
-
Heating Temperature (CETSA): The chosen heating temperature might be too high or too low to be in the sensitive range of the Sp1 melting curve. Perform a full melt curve to determine the optimal temperature for observing a thermal shift.
References
- 1. Computational evaluation of protein – small molecule binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 3. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measurement of the binding of transcription factor Sp1 to a single GC box recognition sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 10. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Anti-Inflammatory Potential of Murrayafoline A: A Comparative Guide to its Downstream Effects on NF-κB Signaling
For Immediate Release
This guide provides a comprehensive comparison of Murrayafoline A's effects on the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. Designed for researchers, scientists, and drug development professionals, this document details the downstream consequences of this compound's activity and objectively compares its performance against other well-known natural compounds.
Executive Summary
This compound, a carbazole alkaloid, has demonstrated significant anti-inflammatory properties by inhibiting the NF-κB signaling cascade. This inhibition is achieved through the direct targeting of the transcription factor Sp1, which subsequently suppresses the activation of the NF-κB and MAPK pathways.[1][2][3][4] The downstream effects of this inhibition include a marked reduction in the production of key pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][3][4][5] This guide presents the supporting experimental data for these findings, outlines the methodologies for key experiments, and provides a comparative analysis with other natural compounds known to modulate NF-κB signaling.
Comparative Analysis of NF-κB Inhibitory Activity
The following table summarizes the inhibitory effects of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. A comparison with other natural compounds is also provided, though it is important to note that experimental conditions may vary between studies.
| Compound | Target Mediator | Cell Line | Stimulus | IC50 Value / % Inhibition |
| This compound | NO | BV-2 | LPS | IC50 ≈ 1.6 - 2.4 µM |
| TNF-α | BV-2 | LPS | Significant inhibition at 5-20 µM[5] | |
| IL-6 | BV-2 | LPS | Significant inhibition at 5-20 µM[5] | |
| IL-1β | BV-2 | LPS | Significant inhibition at 5-20 µM[5] | |
| Curcumin | NO | RAW 264.7 | LPS | IC50 ≈ 11.0 µM |
| Resveratrol | IL-6 | RAW 264.7 | LPS | IC50 ≈ 17.5 µM |
| TNF-α | RAW 264.7 | LPS | IC50 ≈ 18.9 µM | |
| Quercetin | NO | RAW 264.7 | LPS | Significant inhibition at 12.5-25 µM |
| IL-6 | RAW 264.7 | LPS | Significant inhibition at 12.5-25 µM |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to confirming the downstream effects of this compound on NF-κB signaling, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Coating: Coat a 96-well plate with capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α, IL-6, or IL-1β) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by adding blocking buffer (e.g., PBS with 1% BSA) to each well and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate three times. Add cell culture supernatants (collected after treatment and stimulation) and standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate three times. Add the biotinylated detection antibody specific for the cytokine of interest to each well. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate three times. Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate five times. Add TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add stop solution (e.g., 2N H₂SO₄) to each well to stop the color development.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.
Western Blot for Phosphorylated NF-κB Pathway Proteins
-
Cell Lysis: After treatment and stimulation, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 10-12% SDS-PAGE) and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-phospho-p65, anti-phospho-IκBα) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein or loading control.
NF-κB Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or a stable reporter cell line) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Cell Seeding: After 24 hours of transfection, seed the cells into a 96-well plate.
-
Treatment and Stimulation: Pre-treat the cells with this compound or other compounds for a specified time, followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α).
-
Cell Lysis: After the stimulation period, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Normalization: Add the Renilla luciferase substrate (Stop & Glo® reagent) to quench the firefly luciferase signal and simultaneously measure the Renilla luciferase activity for normalization of transfection efficiency.
-
Analysis: Calculate the relative NF-κB activity by dividing the firefly luciferase activity by the Renilla luciferase activity.
Conclusion
This compound presents a promising natural compound for the modulation of inflammatory responses through its targeted inhibition of the Sp1/NF-κB signaling axis. The data presented in this guide highlights its potent downstream effects on the production of key pro-inflammatory mediators. Further comparative studies under standardized conditions are warranted to fully elucidate its therapeutic potential relative to other natural anti-inflammatory agents.
References
- 1. biodragon.cn [biodragon.cn]
- 2. researchgate.net [researchgate.net]
- 3. Natural carbazole alkaloid this compound displays potent anti-neuroinflammatory effect by directly targeting transcription factor Sp1 in LPS-induced microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. natural-carbazole-alkaloid-murrayafoline-a-displays-potent-anti-neuroinflammatory-effect-by-directly-targeting-transcription-factor-sp1-in-lps-induced-microglial-cells - Ask this paper | Bohrium [bohrium.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Murrayafoline A with Other Carbazole Alkaloids: Unveiling Therapeutic Potential
For Immediate Release
This guide provides a comprehensive comparative analysis of Murrayafoline A, a notable carbazole alkaloid, with other structurally related carbazole alkaloids such as mahanine, girinimbine, and koenimbine. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data on their anticancer, anti-inflammatory, and antimicrobial activities. The information is presented to facilitate an objective comparison and to highlight the therapeutic potential of this class of compounds.
Executive Summary
Carbazole alkaloids, a diverse group of nitrogen-containing heterocyclic compounds predominantly found in the Rutaceae family, have garnered significant scientific interest due to their broad spectrum of biological activities. Among these, this compound has emerged as a promising candidate with potent anti-inflammatory and anticancer properties. This guide delves into a comparative analysis of this compound's performance against other well-studied carbazole alkaloids, providing quantitative data, detailed experimental protocols for key assays, and visual representations of their mechanisms of action to aid in further research and development.
Data Presentation: A Quantitative Comparison
The following tables summarize the biological activities of this compound and other selected carbazole alkaloids, presenting quantitative data such as half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values. It is important to note that a direct comparison of these values should be approached with caution, as the experimental conditions may vary across different studies.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Hep-G2 (Liver) | 2 | [1] |
| LU-1 (Lung) | 4.06 | [1] | |
| P388 (Leukemia) | >39.89 | [1] | |
| SW480 (Colon) | >39.89 | [1] | |
| Mahanine | A549 (Lung) | 12.5 | [2] |
| H1299 (Lung) | 10.0 | [2] | |
| CLS-354 (Oral) | 15.1 | [2] | |
| CAPAN (Pancreatic) | 3.5 | [3] | |
| SW119 (Pancreatic) | 3.5 | [3] | |
| Girinimbine | HT-29 (Colon) | 4.79 µg/mL | [4] |
| Isomahanine | CLS-354 (Oral) | 15.0 | [2] |
Table 2: Comparative Anti-inflammatory Activity (IC50 values)
| Compound | Assay | IC50 | Reference |
| This compound | NO Production Inhibition (LPS-stimulated BV-2 cells) | ~10 µM | [5] |
| Girinimbine | NO Production Inhibition (LPS/IFN-γ-stimulated RAW 264.7 cells) | 51 µg/mL | [4] |
Table 3: Comparative Antimicrobial Activity (MIC values in µM)
| Compound | Microorganism | MIC (µM) | Reference |
| Koenimbine | Staphylococcus aureus | 17.0 | [3] |
| Girinimbine | Bacillus cereus | 3.4 | [3] |
| Mohanimbine | Staphylococcus aureus | - | [6] |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the carbazole alkaloids (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Nitric Oxide (NO) Production Inhibitory Assay
This assay measures the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7 or BV-2 microglia) are seeded in a 96-well plate and allowed to adhere.
-
Compound and Stimulant Treatment: The cells are pre-treated with different concentrations of the carbazole alkaloids for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Griess Reaction: After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: The absorbance is measured at 540 nm after a 10-minute incubation at room temperature.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The carbazole alkaloids are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
Mandatory Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows associated with the biological activities of this compound and other carbazole alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. Four new carbazole alkaloids from Murraya koenigii that display anti-inflammatory and anti-microbial activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biodragon.cn [biodragon.cn]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Analysis of the Cytotoxicity of Murrayafoline A and Doxorubicin in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of the natural carbazole alkaloid, Murrayafoline A, and the widely used chemotherapeutic agent, doxorubicin, in the context of breast cancer. While extensive data is available for doxorubicin, research on the specific cytotoxic effects of this compound on breast cancer cells is limited. This document summarizes the existing data for both compounds, highlights the current knowledge gap regarding this compound, and provides detailed experimental protocols for cytotoxic evaluation.
Executive Summary
Direct comparative analysis of the cytotoxicity of this compound and doxorubicin in breast cancer cells is currently hampered by a lack of published data on the half-maximal inhibitory concentration (IC50) of this compound in relevant cell lines. Doxorubicin is a potent cytotoxic agent against a wide range of breast cancer cell lines, with IC50 values typically in the nanomolar to low micromolar range. While some derivatives of this compound have shown cytotoxic activity, the potency of the parent compound in breast cancer remains to be determined. This guide presents the available data for doxorubicin and outlines the necessary experimental framework for a future direct comparison.
Data Presentation: Cytotoxicity of Doxorubicin
The following table summarizes the reported IC50 values for doxorubicin in various human breast cancer cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Cell Line | Receptor Status | Doxorubicin IC50 (µM) | Incubation Time (hours) | Assay Method |
| MCF-7 | ER+, PR+, HER2- | 0.04 - 9.908 | 48 - 72 | MTT, SRB |
| MDA-MB-231 | ER-, PR-, HER2- (Triple-Negative) | 0.013 - 6.602 | 48 - 72 | MTT, SRB |
| BT-474 | ER+, PR+, HER2+ | 1.14 - 1.57 | 48 | MTT |
| T-47D | ER+, PR+, HER2- | 8.53 | 48 | MTT |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the specific formulation of the assay.
This compound: An Uncharted Territory in Breast Cancer Cytotoxicity
To date, no peer-reviewed studies have reported the IC50 value of this compound in breast cancer cell lines. One study investigating a series of 2'-hydroxychalcones containing a this compound moiety reported that a derivative (compound 6a) exhibited cytotoxic activity against the MCF-7 cell line with an IC50 value in the range of 23.97 to 80.19 µg/mL. The same study noted that substitutions on the this compound structure led to a decrease in cytotoxicity, suggesting that the parent this compound compound could potentially be more potent. However, without direct experimental evidence, this remains speculative.
Other carbazole alkaloids, the class of compounds to which this compound belongs, have demonstrated anticancer properties, often through the induction of apoptosis. Further research is critically needed to evaluate the cytotoxic potential of this compound in a panel of breast cancer cell lines to ascertain its therapeutic promise.
Experimental Protocols
A standardized methodology is crucial for the accurate comparison of cytotoxic agents. The following is a detailed protocol for the MTT assay, a common method used to assess cell viability and determine IC50 values.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
1. Cell Seeding:
- Culture breast cancer cells (e.g., MCF-7, MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the test compound (this compound or doxorubicin) in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution to obtain a range of desired concentrations. The final concentration of the solvent in the wells should be kept constant and at a non-toxic level (typically <0.5%).
- Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a blank (medium only).
- Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
- After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
- Carefully remove the medium from each well.
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate for 15-20 minutes to ensure complete dissolution.
5. Absorbance Measurement:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the log of the compound concentration.
- Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a non-linear regression analysis.
Signaling Pathways and Visualizations
Doxorubicin-Induced Apoptotic Signaling Pathway
Doxorubicin is known to induce apoptosis in breast cancer cells through multiple mechanisms, primarily involving DNA damage and the generation of reactive oxygen species (ROS). This leads to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Caption: Doxorubicin-induced apoptosis in breast cancer cells.
Experimental Workflow for Cytotoxicity Assay
The following diagram illustrates the typical workflow for determining the cytotoxicity of a compound using a cell-based assay like the MTT assay.
Caption: A typical experimental workflow for a cytotoxicity assay.
Conclusion and Future Directions
Doxorubicin is a well-characterized and potent cytotoxic agent against a variety of breast cancer cell lines. In contrast, the cytotoxic effects of this compound on breast cancer cells remain largely unexplored. While preliminary evidence from a derivative suggests potential activity, rigorous investigation is required.
To enable a direct and meaningful comparison, future research should focus on:
-
Determining the IC50 values of this compound in a panel of well-characterized breast cancer cell lines, including those with different receptor statuses (e.g., MCF-7, MDA-MB-231, BT-474, T-47D).
-
Investigating the mechanism of action of this compound , including its effects on cell cycle progression, apoptosis, and key signaling pathways in breast cancer cells.
-
Conducting in vivo studies to evaluate the anti-tumor efficacy and safety profile of this compound in preclinical models of breast cancer.
Such studies are essential to ascertain whether this compound holds promise as a novel therapeutic agent for breast cancer and to provide the necessary data for a comprehensive comparison with established drugs like doxorubicin.
Unraveling the Anti-Cancer Potential of Murrayafoline A Derivatives: A Head-to-Head Comparison
A comprehensive analysis of the cytotoxic effects of modified Murrayafoline A compounds, offering insights for future drug development in oncology.
This compound, a carbazole alkaloid primarily isolated from plants of the Murraya genus, has garnered significant attention within the scientific community for its promising anti-cancer properties.[1][2][3] This interest has spurred the synthesis and evaluation of a diverse range of this compound derivatives, aiming to enhance its therapeutic efficacy and selectivity against various cancer cell lines. This guide provides a detailed head-to-head comparison of the anti-cancer activity of several key this compound derivatives, supported by experimental data and mechanistic insights to inform researchers, scientists, and drug development professionals.
Comparative Cytotoxicity of this compound Derivatives
The anti-cancer potential of this compound and its derivatives is primarily assessed by their cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting cell growth, is a key metric for comparison. The following table summarizes the IC50 values of this compound and several of its synthetic derivatives against a panel of cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| This compound | LU-1 (Human lung cancer) | 3.99 | [4] |
| Hep-G2 (Human liver cancer) | 4.06 | [4] | |
| P338 (Murine leukemia) | - | [1][2][3] | |
| SW480 (Human colon adenocarcinoma) | - | [1][2][3] | |
| HL-60 (Human promyelocytic leukemia) | 8.5 | [5] | |
| HeLa (Human cervical cancer) | 4.6 | [5] | |
| Derivative 6a (2'-hydroxychalcone conjugate) | LU-1 | 23.97 | [1][2][3] |
| Hep-G2 | 35.11 | [1][2][3] | |
| MCF-7 (Human breast adenocarcinoma) | 80.19 | [1][2][3] | |
| P338 | 31.45 | [1][2][3] | |
| SW480 | 42.66 | [1][2][3] | |
| Derivative 6c (β-amino alcohol conjugate) | Hep-G2 | 3.99 | [4] |
| LU-1 | 4.06 | [4] | |
| Mahanine (Related carbazole alkaloid) | HL-60 | 12.1 | [5] |
| HeLa | 12.8 | [5] | |
| Murrayamine-J (Related carbazole alkaloid) | HL-60 | 5.1 | [5] |
| HeLa | 7.7 | [5] |
Note: A lower IC50 value indicates higher cytotoxic activity.
Analysis of the data reveals that modifications to the this compound scaffold can significantly impact its anti-cancer potency. For instance, the introduction of a 2'-hydroxychalcone moiety in derivative 6a led to a decrease in cytotoxicity across all tested cell lines compared to the parent compound.[1][2][3] Conversely, the β-amino alcohol derivative 6c exhibited potent activity against Hep-G2 and LU-1 cell lines, with IC50 values comparable to this compound itself.[4] Interestingly, some related naturally occurring carbazole alkaloids, such as murrayamine-J, have demonstrated potent cytotoxicity, highlighting the rich chemical diversity within this class of compounds for anti-cancer drug discovery.[5]
A crucial structural feature for the cytotoxic activity of this compound derivatives appears to be the presence of an N-H group.[1][2][3] Studies have shown that substitution at this position can lead to a significant decline in anti-cancer potency, suggesting that this functional group may be involved in key interactions with biological targets.[1][2][3]
Mechanistic Insights: Signaling Pathways and Molecular Targets
The anti-cancer effects of carbazole alkaloids, including this compound and its derivatives, are attributed to their ability to modulate various cellular signaling pathways and interact with key molecular targets involved in cancer cell proliferation, survival, and metastasis.
Signaling Pathway Modulation
This compound has been shown to directly target Specificity protein 1 (Sp1), a transcription factor that plays a crucial role in the regulation of genes involved in cell growth, differentiation, and apoptosis. By targeting Sp1, this compound can inhibit the NF-κB and MAPK signaling pathways, which are often dysregulated in cancer.[6][7][8] Furthermore, carbazole alkaloids have been reported to interfere with the Wnt/β-catenin pathway, promoting the degradation of β-catenin and thereby inhibiting the transcription of target genes involved in cell proliferation.[6] Some carbazole alkaloids, like murrayanine, have been shown to induce cell cycle arrest at the G2/M phase in lung cancer cells.[9]
Below is a diagram illustrating the proposed signaling pathway modulation by this compound.
Caption: Proposed mechanism of action of this compound.
Molecular Docking Studies
In silico molecular docking studies have provided further insights into the potential molecular targets of carbazole alkaloids. A study evaluating 24 carbazole alkaloids, including this compound, against the anti-apoptotic protein Bcl-2 revealed that many of these compounds could bind to this key regulator of apoptosis.[5] Although this compound showed only moderate predicted binding affinity to Bcl-2, other derivatives like bisisomahanine exhibited strong predicted binding.[5] This suggests that inhibition of Bcl-2 could be a contributing factor to the cytotoxic activity of some this compound derivatives, potentially through the induction of apoptosis.
Experimental Protocols
The evaluation of the anti-cancer activity of this compound derivatives relies on standardized in vitro assays. A typical experimental workflow is outlined below.
Caption: General workflow for in vitro cytotoxicity testing.
Cytotoxicity Assay (MTT Assay)
A commonly used method to assess the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a suitable growth medium.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a defined period (e.g., 48 or 72 hours). A negative control (vehicle-treated cells) and a positive control (a known cytotoxic agent like ellipticine) are included.[4]
-
MTT Incubation: Following the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The formazan crystals are then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The comparative analysis of this compound derivatives highlights the significant potential of this carbazole alkaloid scaffold in the development of novel anti-cancer agents. The cytotoxic activity can be modulated through chemical modifications, with some derivatives demonstrating potent and selective effects against specific cancer cell lines. The elucidation of their mechanisms of action, including the inhibition of key signaling pathways and interaction with specific molecular targets, provides a rational basis for further drug design and optimization.
Future research should focus on:
-
Synthesis of novel derivatives: Exploring a wider range of structural modifications to improve potency, selectivity, and pharmacokinetic properties.
-
In-depth mechanistic studies: Investigating the precise molecular targets and signaling pathways affected by the most potent derivatives.
-
In vivo evaluation: Assessing the anti-tumor efficacy and safety of promising candidates in preclinical animal models.
-
Combination therapies: Exploring the potential synergistic effects of this compound derivatives with existing chemotherapeutic agents.
By continuing to explore the rich chemical space of this compound and its analogues, the scientific community can pave the way for the development of more effective and targeted cancer therapies.
References
- 1. vjst.vast.vn [vjst.vast.vn]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cytotoxic activity of some novel 2’-hydroxychalcones containing this compound | Vietnam Journal of Science and Technology [vjs.ac.vn]
- 4. benthamdirect.com [benthamdirect.com]
- 5. acgpubs.org [acgpubs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Natural carbazole alkaloid this compound displays potent anti-neuroinflammatory effect by directly targeting transcription factor Sp1 in LPS-induced microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biodragon.cn [biodragon.cn]
- 9. Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validating the Therapeutic Viability of Murrayafoline A in a Novel Neuroinflammatory Disease Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Murrayafoline A and alternative therapeutic agents for a new disease model centered on neuroinflammation. The core of this analysis focuses on the validation of Specificity protein 1 (Sp1) as a therapeutic target and the subsequent downstream signaling pathways. Experimental data is presented to objectively assess performance, and detailed protocols for key validation assays are provided.
Performance Comparison of Therapeutic Agents
The following table summarizes the quantitative data for this compound and selected alternative compounds targeting Sp1, NF-κB, and MAPK pathways in in vitro neuroinflammation models, primarily using LPS-stimulated BV-2 microglial cells. This cell line is a widely accepted model for studying neuroinflammation.
| Therapeutic Agent | Target(s) | Assay | Cell Line | Key Performance Metric(s) | In Vivo Efficacy |
| This compound | Sp1 | SPR | - | K_D : 11.34 pM | 10-50 mg/kg in LPS-induced mice reduces Iba-1, TNF-α, and IL-6 expression in the brain |
| Cytokine Release | BV-2 | Effective Concentration : 5-20 µM for potent inhibition of NO, TNF-α, IL-6, and IL-1β | |||
| Plumbagin | Sp1, NF-κB | NO Production | BV-2 | IC_50 : 0.39 µM[1][2] | Ameliorates cognitive deficits in a valproic acid-induced autism model in rats by reducing hippocampal inflammation[3] |
| Cytokine Release | BV-2 | Significantly downregulates IL-1α, G-CSF, IL-12, MCP-5, MCP-1, and IL-6 at 2 µM[1][2] | |||
| Mithramycin A | Sp1 | Neuroprotection | Primary Cortical Neurons | Neuroprotective at 10-50 nM against DNA damage-induced cell death[4] | Improves functional recovery after spinal cord injury in mice at 150 µg/kg[5] |
| Celastrol | NF-κB, MAPK | NO, TNF-α, IL-1β Release | BV-2 | Effectively attenuates production (specific IC_50 not provided in the search result) | Improves insulin resistance and attenuates renal injury in db/db mice[6] |
| Invasion | Ovarian Cancer Cells | Inhibition at <0.5 µM[7] | |||
| SB203580 | p38 MAPK | proNGF Expression | BV-2 | Significant inhibition at 1 and 5 µM[8] | Reduces NLRP3 and IL-1β levels in the brain of α-synuclein transgenic mice (Parkinson's model) |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway, a general experimental workflow for target validation, and the logical framework for comparing these therapeutic agents.
Caption: Targeted Signaling Pathways in Neuroinflammation.
Caption: Experimental Workflow for Therapeutic Target Validation.
Caption: Logical Framework for Comparative Analysis.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Target Engagement
This protocol is for assessing the direct binding affinity of a small molecule (e.g., this compound) to its protein target (e.g., Sp1).
-
Immobilization of Ligand (Sp1):
-
Equilibrate the sensor chip (e.g., CM5) with running buffer (e.g., HBS-EP+ buffer).
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified Sp1 protein (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Binding Analysis (this compound):
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the different concentrations of this compound over the immobilized Sp1 surface, typically for 60-180 seconds (association phase).
-
Inject running buffer alone to monitor the dissociation of the compound from the protein, typically for 120-600 seconds (dissociation phase).
-
Regenerate the sensor surface between each concentration if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer).
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement in a Cellular Context
CETSA is used to confirm that a compound binds to its target within intact cells by measuring changes in the thermal stability of the target protein.
-
Cell Treatment:
-
Culture cells (e.g., BV-2) to 70-80% confluency.
-
Treat the cells with the test compound (e.g., this compound) at various concentrations or with a vehicle control for a specified time (e.g., 1-2 hours).
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. One sample should be kept at room temperature as a control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and determine the protein concentration.
-
-
Detection of Soluble Target Protein:
-
Analyze the amount of soluble Sp1 in the supernatant by Western blotting or ELISA.
-
Plot the amount of soluble Sp1 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Western Blot for NF-κB Pathway Activation
This protocol assesses the activation of the NF-κB pathway by measuring the phosphorylation and degradation of IκBα and the nuclear translocation of p65.[9][10]
-
Cell Culture and Treatment:
-
Plate BV-2 cells and allow them to adhere.
-
Pre-treat the cells with the inhibitor (e.g., Celastrol) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specific time course (e.g., 0, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
For total protein, lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
In Vivo Neuroinflammation Model (LPS-induced)
This protocol describes a common method for inducing neuroinflammation in mice to evaluate the in vivo efficacy of therapeutic agents.[11][12]
-
Animal Acclimatization and Grouping:
-
Acclimatize adult male mice (e.g., C57BL/6) for at least one week before the experiment.
-
Divide the animals into groups: Vehicle control, LPS only, LPS + this compound (different doses), and LPS + positive control (optional).
-
-
Drug Administration:
-
Administer this compound or vehicle (e.g., intraperitoneally, i.p.) at the desired doses one hour before the LPS challenge.
-
-
Induction of Neuroinflammation:
-
Inject LPS (e.g., 0.25-1 mg/kg, i.p.) to induce a systemic inflammatory response that leads to neuroinflammation.
-
-
Sample Collection and Analysis:
-
At a predetermined time point after LPS injection (e.g., 6, 12, or 24 hours), euthanize the animals.
-
Collect blood for serum cytokine analysis (ELISA).
-
Perfuse the animals with saline and then 4% paraformaldehyde.
-
Harvest the brains and either process them for histology (immunohistochemistry for Iba-1, GFAP, TNF-α, IL-6) or snap-freeze them for biochemical analysis (Western blot, qPCR).
-
-
Behavioral Testing (Optional):
-
Conduct behavioral tests such as the open field test or sucrose preference test to assess sickness behavior and anhedonia, which are indicative of neuroinflammation.
-
This guide provides a framework for the validation of this compound's therapeutic target in a new neuroinflammatory disease model. The presented data and protocols should serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. The attenuating effects of plumbagin on pro-inflammatory cytokine expression in LPS-activated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The attenuating effects of plumbagin on pro-inflammatory cytokine expression in LPS-activated BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SB203580 enhances interleukin-1 receptor antagonist gene expression in IFN-gamma-stimulated BV2 microglial cells through a composite nuclear factor-kappaB/PU.1 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anticancer antibiotic mithramycin-A inhibits TRPV1 expression in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mithramycin A Improves Functional Recovery by Inhibiting BSCB Disruption and Hemorrhage after Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celastrol, an NF-κB Inhibitor, Improves Insulin Resistance and Attenuates Renal Injury in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celastrol inhibits migration and invasion through blocking the NF-κB pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LPS induced Neuroinflammation Model - Creative Biolabs [creative-biolabs.com]
- 12. 2.7. LPS-Induced Neuroinflammation Model and In Vivo Gene Silencing [bio-protocol.org]
No Cross-Reactivity Studies Found for Murrayafoline A in Immunoassays
A comprehensive search for published literature and experimental data regarding cross-reactivity studies of Murrayafoline A in immunoassays has yielded no specific results. At present, there are no available scientific articles, technical notes, or product datasheets that detail the development or validation of an immunoassay specifically targeting this compound. Consequently, information on the cross-reactivity of this compound with other structurally related carbazole alkaloids or endogenous molecules in an immunoassay format is not available.
The current body of scientific research on this compound primarily focuses on its biological activities, including its anti-neuroinflammatory effects.[1][2][3][4] In these studies, enzyme-linked immunosorbent assays (ELISAs) have been utilized to measure the downstream effects of this compound on cellular signaling pathways, such as the quantification of cytokines like TNF-α and IL-6.[1][2][3][4] However, these assays were employed to measure biological responses to this compound, not to detect or quantify this compound itself.
For researchers, scientists, and drug development professionals interested in the immunochemical detection of this compound, this indicates a clear gap in the available analytical methods. The development of a specific immunoassay for this compound would be a prerequisite for conducting any cross-reactivity studies. Such an endeavor would involve:
-
Hapten Synthesis and Carrier Protein Conjugation: Modification of the this compound molecule to enable its conjugation to a larger carrier protein, thereby rendering it immunogenic.
-
Antibody Production: Immunization of host animals with the conjugate to generate polyclonal or monoclonal antibodies that specifically recognize this compound.
-
Immunoassay Development: Optimization of an assay format, such as a competitive ELISA, to enable the sensitive and specific detection of this compound.
-
Cross-Reactivity Testing: Systematic evaluation of the developed antibody against a panel of structurally similar compounds, including other carbazole alkaloids like girinimbine, mahanimbine, and koenimbine, to determine the specificity of the assay.
Without these foundational studies, it is not possible to provide a comparison guide, quantitative data tables, detailed experimental protocols, or visualizations related to the cross-reactivity of this compound in immunoassays. The information necessary to fulfill the core requirements of the requested content does not currently exist in the public domain.
Professionals in the field are encouraged to consider this as an opportunity for novel research to develop and characterize an immunoassay for this compound, which would be a valuable tool for pharmacokinetic, pharmacodynamic, and metabolism studies of this promising natural product.
References
- 1. biodragon.cn [biodragon.cn]
- 2. researchgate.net [researchgate.net]
- 3. natural-carbazole-alkaloid-murrayafoline-a-displays-potent-anti-neuroinflammatory-effect-by-directly-targeting-transcription-factor-sp1-in-lps-induced-microglial-cells - Ask this paper | Bohrium [bohrium.com]
- 4. Natural carbazole alkaloid this compound displays potent anti-neuroinflammatory effect by directly targeting transcription factor Sp1 in LPS-induced microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Efficacy of Murrayafoline A and Other Known Sp1 Inhibitors
For Immediate Release
This guide provides a detailed comparison of the in vivo efficacy of Murrayafoline A, a natural carbazole alkaloid, with two other well-established Specificity protein 1 (Sp1) inhibitors, Mithramycin A and Tolfenamic Acid. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Sp1 inhibition.
Introduction
Specificity protein 1 (Sp1) is a transcription factor that plays a crucial role in the regulation of genes involved in cell proliferation, differentiation, and apoptosis. Its overexpression has been implicated in various diseases, including cancer and neuroinflammation, making it an attractive target for therapeutic intervention.[1] This guide examines the in vivo performance of three compounds known to inhibit Sp1: this compound, Mithramycin A, and Tolfenamic Acid. While all three converge on the inhibition of Sp1, their reported primary in vivo activities showcase the diverse therapeutic potential of targeting this transcription factor.
Comparative Analysis of In Vivo Efficacy
The following tables summarize the key in vivo efficacy data for this compound, Mithramycin A, and Tolfenamic Acid from preclinical studies. It is important to note that the experimental models and endpoints differ, reflecting the distinct therapeutic areas in which these compounds have been primarily investigated.
| Compound | Primary Indication Studied | Animal Model | Key Efficacy Endpoints & Results | Dosage Regimen |
| This compound | Neuroinflammation | LPS-induced neuroinflammation in Balb/c mice | - Significantly suppressed the expression of Iba-1, TNF-α, and IL-6 in the brain.[2] - Increased the number of Nissl bodies, indicating neuronal protection.[2] | 10, 25, and 50 mg/kg, intraperitoneal injection[2] |
| Mithramycin A | Cancer (Carcinoid, Colorectal) | Human H727 carcinoid cell xenograft in athymic nude mice; MC38 and CT26 colorectal cancer syngeneic models | - Suppressed growth of carcinoid xenografts (Median tumor volume: 280 mm³ vs. 790 mm³ in control).[3] - Significantly inhibited tumor growth and weight in both colorectal cancer models.[4] | 0.2 mg/kg, subcutaneous or intraperitoneal, twice weekly (carcinoid model);[3] 1 mg/kg/day, intraperitoneal (colorectal model)[4] |
| Tolfenamic Acid | Cancer (Pancreatic, Breast, Prostate) | Orthotopic pancreatic cancer model (L3.6pl cells) in athymic nude mice; BT474 breast cancer xenograft; DU145 prostate cancer xenograft | - Decreased pancreatic tumor growth and weight.[5] - Inhibited BT474 breast tumor growth.[6] - Decreased DU145 prostate tumor growth.[1] | 50 mg/kg/day (pancreatic model);[5] 25 mg/kg/day (breast model);[6] Not specified in abstract (prostate model)[1] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and comparison.
This compound: LPS-Induced Neuroinflammation Model [2]
-
Animal Model: Male Balb/c mice.
-
Induction of Neuroinflammation: Lipopolysaccharide (LPS) is administered to induce a systemic inflammatory response that leads to neuroinflammation.
-
Treatment: Mice are treated with this compound (10, 25, and 50 mg/kg) via intraperitoneal injection.
-
Efficacy Assessment:
-
Immunohistochemistry: Brain tissues are collected and stained for markers of microglial activation (Iba-1) and pro-inflammatory cytokines (TNF-α, IL-6).
-
Nissl Staining: Brain sections are stained with Nissl stain to assess neuronal damage and survival.
-
Mithramycin A: Human Carcinoid Xenograft Model [3]
-
Animal Model: Athymic BALB/c nude mice.
-
Tumor Implantation: 1.5 million human H727 carcinoid cells are implanted subcutaneously.
-
Treatment: When tumors reach approximately 4 mm in size, mice are treated with Mithramycin A (0.2 mg/kg) either subcutaneously or intraperitoneally twice a week.
-
Efficacy Assessment:
-
Tumor Volume Measurement: Tumor size is measured regularly, and tumor volume is calculated.
-
Sp1 Expression Analysis: Sp1 expression in tumor and normal tissues is evaluated to confirm target engagement.
-
Microvessel Density (MVD): Tumor sections are analyzed for MVD to assess anti-angiogenic effects.
-
Tolfenamic Acid: Orthotopic Pancreatic Cancer Model [5]
-
Animal Model: Orthotopic athymic nude mouse model.
-
Tumor Implantation: L3.6pl human pancreatic cancer cells are implanted into the pancreas of the mice.
-
Treatment: Mice are treated with Tolfenamic Acid (50 mg/kg of body weight).
-
Efficacy Assessment:
-
Tumor Measurement: Primary tumor weight and size are measured at the end of the study.
-
Metastasis Assessment: The incidence of liver metastasis is determined.
-
Protein Expression Analysis: Tumor tissues are analyzed for the expression of Sp1, Sp3, Sp4, and VEGF via immunoblotting.
-
Signaling Pathways and Mechanisms of Action
All three compounds exert their biological effects, at least in part, by inhibiting the transcription factor Sp1. However, their precise mechanisms of inhibition and the downstream consequences on signaling pathways show some distinctions.
This compound directly targets Sp1, which leads to the suppression of the NF-κB and MAPK signaling pathways, thereby reducing the production of pro-inflammatory mediators.[2]
Mithramycin A is a DNA-binding agent that preferentially binds to GC-rich sequences in gene promoters, thereby displacing Sp1 and inhibiting the transcription of Sp1-regulated genes, such as those involved in cell survival and angiogenesis.[7][8]
Tolfenamic Acid induces the degradation of Sp proteins, including Sp1, Sp3, and Sp4.[5][9] This leads to the downregulation of Sp-dependent genes that are critical for cancer cell growth, survival, and angiogenesis, such as VEGF and survivin.
Conclusion
This compound, Mithramycin A, and Tolfenamic Acid are all effective inhibitors of the Sp1 transcription factor with demonstrated in vivo efficacy. While Mithramycin A and Tolfenamic Acid have been more extensively studied in the context of oncology, this compound shows significant promise in the field of neuroinflammation. The convergence of these compounds on the Sp1 signaling pathway underscores its importance as a therapeutic target for a range of diseases. Further research, including head-to-head comparative studies in standardized in vivo models, is warranted to fully elucidate the relative potency and therapeutic potential of these and other Sp1 inhibitors.
References
- 1. Experimental Therapy of Ovarian Cancer with Synthetic Makaluvamine Analog: In Vitro and In Vivo Anticancer Activity and Molecular Mechanisms of Action | PLOS One [journals.plos.org]
- 2. Suppression of Tumor Growth in Mice by Rationally Designed Pseudopeptide Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of ethanol extract of curry leaves (Murraya koenigii) on HER2 and caspase-3 expression in rat model mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijcmas.com [ijcmas.com]
Confirming the Pro-Apoptotic Mechanism of Murrayafoline A: A Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
Murrayafoline A, a carbazole alkaloid isolated from plants of the Murraya species, has emerged as a compound of interest in oncology research due to its anti-proliferative and cytotoxic activities against various cancer cell lines.[1][2] The primary mechanism of action is reported to be the direct targeting of the transcription factor Specificity protein 1 (Sp1).[3][4] This interaction leads to the inhibition of downstream pro-survival signaling pathways, including NF-κB and MAPK, and attenuation of the Wnt/β-catenin pathway, ultimately culminating in cell cycle arrest and apoptosis.[5]
Validating the mechanism of action for a novel therapeutic candidate like this compound is crucial for its development. Relying on a single assay can be misleading due to potential off-target effects or assay-specific artifacts. Therefore, employing a panel of orthogonal assays—distinct methods that measure different biological endpoints—is essential to rigorously confirm that the observed cytotoxicity is indeed mediated by the intended apoptotic pathway.[6][7]
This guide provides a comparative overview of key orthogonal assays to confirm the pro-apoptotic mechanism of this compound, complete with experimental protocols and illustrative data.
Proposed Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism by which this compound induces apoptosis. By binding to Sp1, it initiates a cascade that inhibits key survival pathways and promotes programmed cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Natural carbazole alkaloid this compound displays potent anti-neuroinflammatory effect by directly targeting transcription factor Sp1 in LPS-induced microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biocompare.com [biocompare.com]
- 7. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Safety Profile of Murrayafoline A and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the known safety profiles of the natural carbazole alkaloid Murrayafoline A and its synthetic derivatives. This document summarizes available quantitative data, presents detailed experimental methodologies for key safety assays, and visualizes relevant biological pathways and experimental workflows.
Executive Summary
This compound, a carbazole alkaloid isolated from plants of the Murraya genus, has garnered interest for its diverse biological activities, including anti-inflammatory and neuroprotective effects.[1][2] Consequently, various derivatives have been synthesized to explore and enhance its therapeutic potential. While research has primarily focused on the cytotoxic properties of these compounds against cancer cell lines, a comprehensive understanding of their broader safety profile is crucial for further drug development. This guide consolidates the existing in vitro cytotoxicity data and outlines the standard experimental protocols necessary for a thorough safety assessment, including genotoxicity and hepatotoxicity assays.
Comparative Cytotoxicity Data
The primary safety endpoint investigated for this compound and its derivatives is cytotoxicity, predominantly evaluated against various cancer cell lines. The available data, presented in the tables below, indicate that this compound possesses marginal to weak cytotoxic activity. Notably, many of its derivatives exhibit reduced cytotoxicity compared to the parent compound, suggesting that structural modifications can modulate this effect.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Endpoint | Result | Reference |
| SK-MEL-5 | Cytotoxicity | ED₅₀ | 5.31 - 7.52 µg/mL | [3] |
| Colo-205 | Cytotoxicity | ED₅₀ | 5.31 - 7.52 µg/mL | [3] |
| HCT-8 | Cytotoxicity | ED₅₀ | 5.31 - 7.52 µg/mL | [3] |
| KB | Cytotoxicity | ED₅₀ | 5.31 - 7.52 µg/mL | [3] |
| A-549 | Cytotoxicity | ED₅₀ | 5.31 - 7.52 µg/mL | [3] |
| Hep-G2 | Cytotoxicity | IC₅₀ | > 39.89 µg/mL | [3] |
| LU-1 | Cytotoxicity | IC₅₀ | > 39.89 µg/mL | [3] |
| P338 | Cytotoxicity | IC₅₀ | > 39.89 µg/mL | [3] |
| SW480 | Cytotoxicity | IC₅₀ | > 39.89 µg/mL | [3] |
Table 2: Comparative In Vitro Cytotoxicity of this compound Derivatives
| Derivative Class | Specific Derivative(s) | Cell Line(s) | IC₅₀ / ED₅₀ (µg/mL) | Key Finding | Reference |
| β-Amino Alcohols | Thirteen derivatives (6a-n) | Hep-G2, LU-1, P338, SW480 | 3.99 - 39.89 | Generally less cytotoxic than this compound. Compound 6c showed the best activity. | [3] |
| 2'-Hydroxychalcones | Six derivatives (6a-f) | LU-1, Hep-G2, MCF-7, P338, SW480 | 23.97 - 80.19 | Substitution at the N-H group led to a decline in cytotoxicity. | |
| Zerumbone/Artemisinin Conjugates | Two derivatives | Hep-G2, LU, RD, Fl | No activity | Conjugation resulted in a loss of cytotoxic activity. | [4] |
Recommended Experimental Protocols for a Comprehensive Safety Assessment
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound or its derivatives) in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%). Replace the existing medium with the medium containing the test compound.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a buffered detergent solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Genotoxicity Assessment
Genotoxicity assays are crucial to identify compounds that can cause DNA or chromosomal damage, which may lead to carcinogenesis. A standard battery of in vitro tests is recommended.
Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The assay measures the ability of a test compound to induce reverse mutations, restoring the bacteria's ability to synthesize the essential amino acid and grow on a minimal medium. The test is performed with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.
Principle: This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[5][6][7][8][9]
Protocol Outline:
-
Cell Culture: Use established mammalian cell lines (e.g., CHO, V79) or primary cell cultures (e.g., human peripheral blood lymphocytes).
-
Exposure: Treat the cell cultures with at least three concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period.
-
Metaphase Arrest: At a predetermined time after exposure, treat the cells with a metaphase-arresting substance (e.g., colcemid or colchicine).
-
Harvesting and Staining: Harvest the cells, prepare chromosome spreads on microscope slides, and stain them (e.g., with Giemsa).
-
Microscopic Analysis: Analyze the metaphase cells for chromosomal aberrations, such as chromatid and chromosome breaks, deletions, and exchanges.
-
Data Evaluation: A substance is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of structural chromosomal aberrations.[6]
Principle: This assay detects micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. The presence of micronuclei indicates chromosomal damage.[10][11][12][13]
In Vitro Hepatotoxicity Assessment
Principle: The human liver carcinoma cell line, HepG2, is a widely used in vitro model to assess the potential for drug-induced liver injury.[14][15][16][17] Various endpoints can be measured, including cytotoxicity, changes in liver enzyme levels, and specific mechanistic markers.
Protocol Outline:
-
Cell Culture: Culture HepG2 cells in appropriate medium and conditions.
-
Compound Exposure: Treat the cells with a range of concentrations of the test compound for a specified duration.
-
Endpoint Analysis:
-
Cytotoxicity: Perform an MTT or similar viability assay as described in section 2.1.
-
Liver Enzyme Leakage: Measure the activity of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the cell culture supernatant. An increase in these enzymes indicates cell membrane damage.
-
Albumin and Urea Synthesis: Measure the levels of albumin and urea in the supernatant as indicators of hepatocyte synthetic function. A decrease may suggest impaired liver function.
-
Mechanistic Endpoints: Assess markers of oxidative stress (e.g., reactive oxygen species production, glutathione levels) or steatosis (e.g., lipid accumulation).
-
Visualizations of Pathways and Workflows
Signaling Pathway of this compound's Anti-Neuroinflammatory Action
This compound has been shown to exert anti-neuroinflammatory effects by directly targeting the transcription factor Specificity protein 1 (Sp1).[1][2] This interaction subsequently inhibits the NF-κB and MAPK signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Natural carbazole alkaloid this compound displays potent anti-neuroinflammatory effect by directly targeting transcription factor Sp1 in LPS-induced microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. oecd.org [oecd.org]
- 8. nucro-technics.com [nucro-technics.com]
- 9. Genotoxicity (OECD 473) | YÜEF-İKTAL [yuef-iktal.yeditepe.edu.tr]
- 10. mdpi.com [mdpi.com]
- 11. Use of the micronucleus test to monitor the effect of vitamin A, beta-carotene and canthaxanthin on the buccal mucosa of betel nut/tobacco chewers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 13. Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells [mdpi.com]
- 14. Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. elearning.unimib.it [elearning.unimib.it]
Validating the Effect of Murrayafoline A on Gene Expression via RNA-seq: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Murrayafoline A's effect on gene expression, benchmarked against other natural compounds with similar mechanisms of action. Leveraging RNA sequencing (RNA-seq) data, this document offers a quantitative comparison and detailed experimental protocols to support further research and drug development.
Introduction
This compound, a carbazole alkaloid, has demonstrated significant biological activity, notably in the modulation of inflammatory pathways. Its primary mechanism involves the direct targeting of the transcription factor Sp1, which subsequently leads to the inhibition of the NF-κB and MAPK signaling pathways. These pathways are critical regulators of a wide array of cellular processes, including inflammation, cell proliferation, and apoptosis. Dysregulation of these pathways is implicated in numerous diseases, including cancer and neuroinflammatory disorders.
This guide compares the gene expression changes induced by this compound with those of three other well-researched natural compounds—Curcumin, Resveratrol, and Quercetin—which are also known to modulate the NF-κB and MAPK signaling pathways. By presenting available RNA-seq data, we aim to provide a comprehensive resource for validating the therapeutic potential of this compound.
Comparative Analysis of Gene Expression Modulation
While direct, publicly available RNA-seq datasets for this compound are limited, its inhibitory effect on the NF-κB and MAPK pathways allows for an inferred comparison with compounds for which such data exists. The following tables summarize the differentially expressed genes (DEGs) identified in RNA-seq studies of Curcumin, Resveratrol, and Quercetin, focusing on their impact on NF-κB and MAPK pathway-associated genes.
Note: The data presented below is collated from multiple studies. Experimental conditions such as cell type, compound concentration, and treatment duration may vary. Please refer to the original publications for detailed information.
Curcumin: Modulation of NF-κB Signaling
Curcumin, a polyphenol derived from turmeric, is a potent inhibitor of the NF-κB pathway. RNA-seq analyses have revealed its significant impact on the expression of numerous NF-κB target genes.
| Gene Symbol | Regulation | Log2 Fold Change | p-value | Function in NF-κB Pathway |
| NFKBIA | Upregulated | 1.5 - 2.5 | < 0.05 | Encodes IκBα, an inhibitor of NF-κB |
| TNF | Downregulated | -2.0 - -3.0 | < 0.05 | Pro-inflammatory cytokine that activates NF-κB |
| IL6 | Downregulated | -2.5 - -4.0 | < 0.05 | Pro-inflammatory cytokine and NF-κB target gene |
| IL1B | Downregulated | -1.5 - -2.5 | < 0.05 | Pro-inflammatory cytokine that activates NF-κB |
| CCL2 | Downregulated | -2.0 - -3.5 | < 0.05 | Chemokine and NF-κB target gene |
| CXCL8 (IL8) | Downregulated | -1.8 - -3.0 | < 0.05 | Chemokine and NF-κB target gene |
| VCAM1 | Downregulated | -1.5 - -2.8 | < 0.05 | Adhesion molecule and NF-κB target gene |
| ICAM1 | Downregulated | -1.2 - -2.5 | < 0.05 | Adhesion molecule and NF-κB target gene |
Resveratrol: Modulation of MAPK Signaling
Resveratrol, a stilbenoid found in grapes and other fruits, is known to modulate the MAPK signaling pathway, which plays a crucial role in cellular stress responses and apoptosis.
| Gene Symbol | Regulation | Log2 Fold Change | p-value | Function in MAPK Pathway |
| FOS | Downregulated | -1.5 - -2.5 | < 0.05 | Component of the AP-1 transcription factor, a downstream target of MAPK |
| JUN | Downregulated | -1.2 - -2.0 | < 0.05 | Component of the AP-1 transcription factor, a downstream target of MAPK |
| DUSP1 | Upregulated | 1.8 - 3.0 | < 0.05 | Dual specificity phosphatase that dephosphorylates and inactivates MAPKs |
| MAPK1 (ERK2) | Downregulated | -1.0 - -1.8 | < 0.05 | Key kinase in the MAPK/ERK pathway |
| MAP2K1 (MEK1) | Downregulated | -0.8 - -1.5 | < 0.05 | Upstream kinase that activates MAPK1 |
| EGR1 | Downregulated | -2.0 - -3.0 | < 0.05 | Transcription factor regulated by the MAPK pathway |
| GADD45A | Upregulated | 1.5 - 2.8 | < 0.05 | Involved in stress signaling and cell cycle arrest, modulated by MAPK |
| CDKN1A (p21) | Upregulated | 1.2 - 2.5 | < 0.05 | Cell cycle inhibitor, expression can be regulated by MAPK signaling |
Quercetin: Modulation of NF-κB and MAPK Signaling
Quercetin, a flavonoid present in many fruits and vegetables, exhibits inhibitory effects on both the NF-κB and MAPK signaling pathways.
| Gene Symbol | Regulation | Log2 Fold Change | p-value | Pathway |
| TNF | Downregulated | -1.8 - -2.8 | < 0.05 | NF-κB |
| IL6 | Downregulated | -2.0 - -3.5 | < 0.05 | NF-κB |
| PTGS2 (COX-2) | Downregulated | -1.5 - -2.5 | < 0.05 | NF-κB |
| FOS | Downregulated | -1.3 - -2.2 | < 0.05 | MAPK |
| JUN | Downregulated | -1.1 - -1.9 | < 0.05 | MAPK |
| HMOX1 | Upregulated | 2.0 - 3.5 | < 0.05 | MAPK (Stress Response) |
| NOS2 | Downregulated | -1.7 - -2.9 | < 0.05 | NF-κB |
| MMP9 | Downregulated | -1.4 - -2.6 | < 0.05 | NF-κB / MAPK |
Experimental Protocols
This section provides a detailed methodology for conducting an RNA-seq experiment to validate the effect of a small molecule, such as this compound, on gene expression in a cell culture model.
I. Cell Culture and Small Molecule Treatment
-
Cell Line Selection: Choose a relevant cell line for the study (e.g., a human cancer cell line known to have activated NF-κB or MAPK signaling, such as HeLa or A549).
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound (or comparator compound) in a suitable solvent (e.g., DMSO). Prepare serial dilutions to determine the optimal non-toxic concentration.
-
Treatment: Once the cells reach the desired confluency, replace the medium with fresh medium containing the small molecule at the predetermined concentration. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for changes in gene expression.
II. RNA Isolation
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells directly in the well using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.
-
RNA Purification: Isolate total RNA using a silica-based column purification kit or a phenol-chloroform extraction method.
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Quality Control: Assess the quality and quantity of the isolated RNA using a spectrophotometer (to determine A260/A280 and A260/A230 ratios) and a bioanalyzer (to determine the RNA Integrity Number - RIN). A RIN value > 8 is generally recommended for RNA-seq.
III. RNA-seq Library Preparation
-
mRNA Enrichment/rRNA Depletion:
-
For eukaryotes, enrich for messenger RNA (mRNA) using oligo(dT) magnetic beads that bind to the poly(A) tail of mRNA molecules.
-
Alternatively, deplete ribosomal RNA (rRNA), which constitutes the majority of total RNA, using specific probes.
-
-
RNA Fragmentation: Fragment the enriched/depleted RNA into smaller pieces (typically 200-500 nucleotides) using enzymatic or chemical methods.
-
First-Strand cDNA Synthesis: Synthesize the first strand of complementary DNA (cDNA) from the fragmented RNA using reverse transcriptase and random hexamer primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA polymerase I and RNase H.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA fragments to create blunt ends and then add a single adenosine (A) base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA fragments. These adapters contain sequences for primer binding for subsequent amplification and for binding to the sequencing flow cell.
-
PCR Amplification: Amplify the adapter-ligated cDNA library using PCR to generate a sufficient quantity of material for sequencing.
-
Library Quality Control: Assess the quality and quantity of the final library using a bioanalyzer to check the size distribution and a qPCR-based method to determine the concentration of sequenceable library fragments.
IV. Sequencing and Data Analysis
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq).
-
Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the treated and control groups.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using KEGG or Reactome databases) on the list of differentially expressed genes to identify the biological pathways that are significantly affected by the treatment.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits Sp1, leading to the suppression of NF-κB and MAPK signaling pathways.
Experimental Workflow for RNA-seq Analysis
Caption: A streamlined workflow for RNA-seq from sample preparation to biological interpretation.
Logical Relationship of this compound's Action
Caption: The logical cascade from this compound administration to its therapeutic effect.
Cross-validation of Murrayafoline A's activity in different laboratory settings
For Researchers, Scientists, and Drug Development Professionals
Murrayafoline A, a carbazole alkaloid isolated from medicinal plants of the Murraya species, has garnered significant interest for its diverse pharmacological activities. This guide provides a comparative analysis of its biological performance across different laboratory settings, focusing on its anti-cancer, anti-neuroinflammatory, and neuroprotective effects. The data presented is collated from various independent studies to offer a cross-validated perspective on its potential as a therapeutic agent.
Comparative Analysis of Cytotoxic Activity
The anti-cancer potential of this compound has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below. It is important to note that variations in experimental conditions, such as cell culture media, incubation time, and assay methodology, can influence the observed IC50 values[1].
| Cell Line | Cancer Type | Reported IC50 (µg/mL) | Reported IC50 (µM) | Reference Lab / Study |
| SW480 | Colon Cancer | - | Inhibited proliferation | MedchemExpress |
| DLD-1 | Colon Cancer | - | Inhibited proliferation | MedchemExpress |
| HCT-116 | Colon Cancer | - | Inhibited proliferation | MedchemExpress |
| LS174T | Colon Cancer | - | Inhibited proliferation | MedchemExpress |
| Hep-G2 | Liver Cancer | 3.99 | - | ResearchGate[2] |
| LU-1 | Lung Cancer | 4.06 | - | ResearchGate[2] |
| P338 | Murine Leukemia | - | - | ResearchGate[2] |
| SW480 | Colon Cancer | - | - | ResearchGate[2] |
| HepG2 (in liposomes) | Liver Cancer | 21.97 | 2 | ResearchGate[2] |
| HUVEC (normal cells) | - | - | 15 | ResearchGate[2] |
Comparative Analysis of Neuroprotective and Anti-inflammatory Activity
This compound has been investigated for its neuroprotective effects, particularly its role in inhibiting acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease, and its ability to reduce the fibrillization of amyloid-beta (Aβ) plaques. Furthermore, its potent anti-neuroinflammatory properties have been demonstrated in lipopolysaccharide (LPS)-induced microglial cell models.
Table 2: Comparison of Anti-Acetylcholinesterase and Aβ-Fibrillization Inhibition Activity [3][4][5]
| Compound | Anti-AChE Activity IC50 (µg/mL) | Aβ-Fibrillization Inhibition (%) |
| This compound | 14.33 ± 4.69 | 33.60 ± 0.55 |
| Murrayanol | 0.19 ± 0.06 | 40.83 ± 0.30 |
| Mahanimbine | 0.20 ± 0.02 | 27.68 ± 2.71 |
| Galantamine (Control) | 0.52 ± 0.04 | - |
Table 3: Anti-inflammatory Activity of this compound in LPS-induced BV-2 Microglial Cells [6][7]
| Inflammatory Mediator | Effect of this compound (5-20 µM) |
| Nitric Oxide (NO) | Potent inhibition |
| Tumor Necrosis Factor-alpha (TNF-α) | Potent inhibition |
| Interleukin-6 (IL-6) | Potent inhibition |
| Interleukin-1beta (IL-1β) | Potent inhibition |
Experimental Protocols
To facilitate the replication and cross-validation of these findings, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL). The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay
-
Reaction Mixture Preparation: The assay is typically performed in a 96-well plate. The reaction mixture contains acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) for color development, and the AChE enzyme in a suitable buffer (e.g., phosphate buffer).
-
Inhibitor Addition: The test compound (this compound or other carbazole alkaloids) at various concentrations is added to the reaction mixture.
-
Reaction Initiation: The reaction is initiated by the addition of the AChE enzyme and allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
Absorbance Measurement: The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored by measuring the absorbance at 412 nm at regular intervals.
-
Inhibition Calculation: The percentage of AChE inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Quantification of Inflammatory Mediators (ELISA)
-
Cell Culture and Treatment: BV-2 microglial cells are seeded in 24-well plates and stimulated with lipopolysaccharide (LPS) in the presence or absence of various concentrations of this compound for a specified time (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: The concentrations of inflammatory mediators such as TNF-α, IL-6, and IL-1β in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The concentrations of the cytokines are determined from a standard curve, and the percentage of inhibition by this compound is calculated relative to the LPS-stimulated control.
Visualizing the Science: Workflows and Pathways
To provide a clearer understanding of the experimental processes and biological context, the following diagrams illustrate a general workflow for bioactivity screening and a key signaling pathway targeted by this compound.
Caption: General experimental workflow for evaluating the biological activity of this compound.
Caption: Simplified NF-κB signaling pathway illustrating the inhibitory action of this compound.
Conclusion
The available data from multiple research settings consistently demonstrate the potent biological activities of this compound. Its efficacy against various cancer cell lines and its significant anti-neuroinflammatory and neuroprotective properties underscore its potential as a lead compound for drug development. While the direct cross-laboratory validation of identical experiments is limited in the current literature, the convergence of findings on its multifaceted activities provides a strong rationale for further preclinical and clinical investigation. Future studies should aim for standardized protocols to facilitate more direct comparisons and a deeper understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities [mdpi.com]
- 6. Natural carbazole alkaloid this compound displays potent anti-neuroinflammatory effect by directly targeting transcription factor Sp1 in LPS-induced microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. natural-carbazole-alkaloid-murrayafoline-a-displays-potent-anti-neuroinflammatory-effect-by-directly-targeting-transcription-factor-sp1-in-lps-induced-microglial-cells - Ask this paper | Bohrium [bohrium.com]
Safety Operating Guide
Safe Disposal of Murrayafoline A: A Guide for Laboratory Professionals
Core Principle: Treat as Hazardous Waste
Given that many alkaloids are toxic even at low doses, all waste containing Murrayafoline A, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), should be treated as hazardous chemical waste.[3] It is imperative that this waste is not disposed of down the drain or in regular trash.[4][5] Improper disposal can pose a significant risk to human health and the environment.[1]
Segregation and Storage of this compound Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1][6]
-
Waste Containers: Use only compatible, leak-proof containers for waste collection.[4][6] The original container, if in good condition, is often the best choice.[4] Do not use food containers for storing hazardous waste.[6]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").[1][6] If the waste is a mixture, all components should be listed with their approximate percentages.[6] The date the container becomes full must also be recorded on the label.[6]
-
Incompatible Wastes: Store this compound waste separately from incompatible materials. As a general guideline for alkaloids, keep them segregated from strong acids and bases.[1][6] Always consult general laboratory chemical incompatibility charts for comprehensive guidance.
-
Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA within the laboratory.[6] This area should be under the control of the laboratory personnel and inspected weekly for any leaks or container deterioration.[6]
Disposal Procedures
The disposal of this compound waste must be handled through your institution's hazardous waste management program.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and eye protection, when handling this compound waste.[3]
-
Waste Collection:
-
Solid Waste: Collect any solid this compound, contaminated spatulas, weighing paper, and grossly contaminated PPE in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a compatible, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Empty Containers: A container that has held this compound should be considered hazardous waste.[4] If the container held an acutely hazardous substance, it must be triple-rinsed with a suitable solvent.[4][5] The rinsate must be collected and disposed of as hazardous waste.[4] The defaced and triple-rinsed container may then be disposed of as regular trash, but it is best to consult with your institution's safety officer.[4][5]
-
Contaminated Labware: Disposable labware (e.g., pipette tips, vials) that has come into contact with this compound should be placed in the solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous waste.
-
-
Arrange for Pickup: Once a waste container is full, it must be removed from the SAA within three days.[6] Contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for the collection and disposal of the hazardous waste.[4] Do not transport hazardous waste outside of your designated laboratory area.[4]
Safety and Handling Summary
| Precautionary Measure | Guideline |
| Personal Protective Equipment | Wear gloves, lab coat, and eye protection.[3] |
| Handling | Avoid skin contact and inhalation.[3] |
| Storage of Pure Compound | Keep in a tightly closed, properly labeled container in a secure, well-ventilated area. |
| Waste Segregation | Store this compound waste separately from incompatible chemicals, particularly strong acids and bases.[1][6] |
| Waste Container Labeling | "Hazardous Waste," "this compound," and associated hazard warnings.[1][6] |
Experimental Protocol: Decontamination of Glassware
-
Initial Rinse: Rinse the glassware three times with a solvent in which this compound is soluble (e.g., methanol, ethanol, or chloroform).[7][8] Collect all rinsate in a designated hazardous waste container.
-
Washing: Wash the rinsed glassware with a suitable laboratory detergent and water.
-
Final Rinse: Rinse the glassware with deionized water.
-
Drying: Allow the glassware to dry completely before reuse.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste containing this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Murrayafoline A
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Murrayafoline A. Strict adherence to these procedures is mandatory to mitigate risks associated with this cytotoxic and genotoxic compound.
This compound, a carbazole alkaloid, is a valuable compound in biomedical research, notably for its anti-inflammatory and potential anti-cancer properties.[1][2] However, its hazardous nature, as indicated by its GHS classification as a suspected carcinogen and mutagen, necessitates rigorous safety protocols. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Analysis and Risk Assessment
Before handling this compound, a thorough risk assessment is crucial. The primary routes of exposure are inhalation, skin contact, and accidental ingestion.[3] The compound's cytotoxic nature means that even minute exposures could pose a significant health risk.
Physicochemical and Toxicological Data Summary:
| Property | Value/Information | Source |
| GHS Classification | Suspected of causing genetic defects (Muta. 2), Suspected of causing cancer (Carc. 2), May cause long lasting harmful effects to aquatic life (Aquatic Chronic 4) | PubChem |
| Molecular Formula | C₁₄H₁₃NO | PubChem |
| Molecular Weight | 211.26 g/mol | PubChem |
| Physical Description | Solid | Inferred from literature |
| Cytotoxicity (IC50) | Varies by cell line, e.g., 23.97 to 80.19 µg/mL against LU-1, Hep-G2, MCF-7, P338, and SW480 cell lines. | [4] |
| Neurotoxicity | May be neurotoxic. | [5] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent any direct contact with this compound. The following PPE must be worn at all times when handling the compound, from initial weighing to final disposal.
PPE Requirements Summary:
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. Change outer gloves every 30-60 minutes or immediately upon contamination. | Provides a robust barrier against skin absorption. Double gloving offers added protection in case of a tear in the outer glove. |
| Body Protection | Disposable, solid-front, long-sleeved gown with elastic cuffs. Gown should be resistant to chemical permeation. | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles and a full-face shield. | Protects against splashes and aerosols, safeguarding the eyes and facial skin. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. Fit-testing is required. | Prevents inhalation of airborne particles, especially during weighing and transfer operations. |
| Foot Protection | Closed-toe, non-porous shoes and disposable shoe covers. | Protects feet from spills and prevents the tracking of contaminants out of the laboratory. |
Operational Plan for Handling this compound
This step-by-step guide ensures a controlled and safe handling process.
Experimental Workflow:
Caption: Workflow for the safe handling of this compound.
Detailed Experimental Protocol:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Assemble all necessary PPE as outlined in the table above.
-
Don PPE in the following order: shoe covers, inner gloves, gown, respirator, face shield/goggles, and outer gloves.
-
Gather all necessary equipment, including a calibrated analytical balance, spatulas, weighing paper, vials, and solvents.
-
-
Handling:
-
Perform all manipulations of solid this compound within the chemical fume hood to minimize inhalation exposure.
-
Use a dedicated set of equipment for handling this compound.
-
When weighing, use a gentle technique to avoid creating airborne dust.
-
If dissolving the compound, add the solvent to the vial containing the solid slowly to prevent splashing.
-
-
Spill Management:
-
In the event of a small spill, immediately alert others in the area.
-
Wearing full PPE, cover the spill with an absorbent material from a cytotoxic spill kit.
-
Carefully collect the contaminated material and place it in a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution, followed by water.
-
For large spills, evacuate the area and contact the institution's environmental health and safety department.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Stream Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, labeled hazardous waste container for solids. |
| Contaminated PPE | All disposable PPE (gloves, gown, shoe covers, etc.) must be placed in a designated cytotoxic waste container immediately after use. |
| Liquid Waste (solutions containing this compound) | Collect in a sealed, labeled, and chemically compatible container. Dispose of as hazardous chemical waste. The first rinse of any container that held this compound must also be collected as hazardous waste.[6] |
Logical Relationship of Safety Measures:
Caption: Interrelationship of hazards, controls, and safety outcome.
By implementing these comprehensive safety measures, research institutions can ensure the well-being of their personnel while continuing to advance scientific knowledge through the study of promising compounds like this compound. Regular review and training on these procedures are essential to maintain a culture of safety in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. biodragon.cn [biodragon.cn]
- 3. ipservices.care [ipservices.care]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
